D-Glucose-18O-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H12O6 |
|---|---|
Molecular Weight |
182.16 g/mol |
IUPAC Name |
(2R,3S,4R,5R)-2,3,4,6-tetrahydroxy-5-(18O)oxidanylhexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i10+2 |
InChI Key |
GZCGUPFRVQAUEE-AWLKOUFESA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)[18OH])O |
Canonical SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
D-Glucose-18O-2: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Stable isotope-labeled compounds are indispensable tools in modern biomedical research, enabling the precise tracking and quantification of metabolic fluxes and pathway dynamics. Among these, D-Glucose-18O-2, a non-radioactive, stable isotope-labeled form of glucose, has emerged as a critical tracer for elucidating the intricate network of glucose metabolism. This technical guide provides a comprehensive overview of this compound, its properties, and detailed methodologies for its application in metabolic research.
Core Concepts: Understanding this compound
This compound is a form of D-glucose where the oxygen atom on the second carbon (C2) is replaced with the stable isotope oxygen-18 (¹⁸O). This isotopic substitution results in a molecule that is chemically identical to its unlabeled counterpart but possesses a greater mass. This mass difference allows for its detection and differentiation from the naturally abundant ¹⁶O-glucose by mass spectrometry (MS), making it an invaluable tool for tracing the metabolic fate of glucose in various biological systems.[1]
The primary application of this compound lies in its use as a metabolic tracer.[2][3] When introduced into a biological system, it is taken up by cells and enters metabolic pathways such as glycolysis and the pentose phosphate pathway (PPP). By analyzing the incorporation of the ¹⁸O label into downstream metabolites, researchers can quantitatively assess the contribution of glucose to these pathways and identify alterations in metabolic fluxes under different physiological or pathological conditions.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₂O₅¹⁸O | [4] |
| Molecular Weight | 182.16 g/mol | [4] |
| Appearance | White or colorless solid | [5][6] |
| Solubility | Highly soluble in water; sparingly soluble in methanol and ethanol. | [5][6] |
| Storage Conditions | Store at 2-8°C for short-term and -20°C for long-term storage. Keep in a dry place. | [5] |
| Isotopic Enrichment | Typically >90 atom-% ¹⁸O | |
| Unlabeled CAS Number | 50-99-7 | [1][5] |
Experimental Protocols
The successful application of this compound in metabolic tracing studies relies on meticulously planned and executed experimental protocols. Below are detailed methodologies for a typical in vitro cell culture experiment and the subsequent analysis by mass spectrometry.
In Vitro Labeling of Adherent Cells
This protocol outlines the steps for labeling adherent cancer cells with this compound to study glucose metabolism.
Materials:
-
Adherent cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Ice-cold 80% methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid nitrogen (optional)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow until they reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by dissolving this compound in glucose-free culture medium to the desired final concentration (e.g., 25 mM). Ensure complete dissolution.
-
Labeling:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells twice with pre-warmed PBS to remove any residual unlabeled glucose.
-
Add the prepared this compound labeling medium to the cells.
-
Incubate the cells for a predetermined time course (e.g., 0, 5, 15, 30, 60 minutes) to monitor the dynamic incorporation of the isotope.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to cover the cell monolayer. For a 10 cm dish, 1 mL is typically used.
-
(Optional but recommended for rapid quenching of metabolism) Snap-freeze the cell monolayer by adding liquid nitrogen directly to the dish before adding the cold methanol.
-
Place the culture vessel on ice and incubate for 10-15 minutes to allow for complete cell lysis and protein precipitation.
-
Using a cell scraper, scrape the cells into the methanol solution.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new pre-chilled microcentrifuge tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis.
-
Quantification by Mass Spectrometry
This protocol provides a general workflow for the analysis of ¹⁸O-labeled metabolites by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Dried metabolite extracts
-
LC-MS grade water
-
LC-MS instrument (e.g., Q-TOF or Orbitrap)
-
Appropriate LC column for polar metabolite separation (e.g., HILIC)
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a small volume of LC-MS grade water (e.g., 50-100 µL). Vortex briefly and centrifuge to pellet any insoluble material.
-
LC-MS Analysis:
-
Inject a small volume of the reconstituted sample (e.g., 5-10 µL) onto the LC-MS system.
-
Separate the metabolites using a suitable chromatographic gradient.
-
Acquire mass spectra in full scan mode to detect all ions within a specified mass range. The high resolution and mass accuracy of instruments like Q-TOF or Orbitrap are crucial for resolving and identifying isotopologues.
-
-
Data Analysis:
-
Identify the mass-to-charge ratio (m/z) of the unlabeled (M+0) and the ¹⁸O-labeled (M+2) isotopologues of downstream metabolites of interest (e.g., lactate, citrate).
-
Integrate the peak areas for each isotopologue.
-
Calculate the fractional enrichment of ¹⁸O in each metabolite at each time point. This is determined by the ratio of the labeled isotopologue's peak area to the sum of the peak areas of all isotopologues of that metabolite.
-
The rate of ¹⁸O incorporation provides a measure of the metabolic flux through the pathway.
-
Signaling Pathways and Experimental Workflows
This compound is instrumental in dissecting key metabolic pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the tracing of the ¹⁸O label through glycolysis and an experimental workflow for a typical stable isotope tracing experiment.
Tracing ¹⁸O from this compound through Glycolysis
References
- 1. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable isotope tracing to assess tumor metabolism in vivo | Springer Nature Experiments [experiments.springernature.com]
- 5. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Unraveling Glycolysis: A Technical Guide to the Applications of ¹⁸O-Labeled Glucose in Metabolic Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the nuanced applications of ¹⁸O-labeled glucose in the intricate study of glycolysis. While less conventional than its ¹³C-labeled counterpart, ¹⁸O-glucose offers unique insights into the mechanisms of enzymatic reactions, particularly those involving phosphoryl transfer, a cornerstone of the glycolytic pathway. This document provides a comprehensive overview of the core principles, experimental methodologies, and data interpretation, empowering researchers to leverage this powerful tool in their metabolic investigations and drug discovery efforts.
Core Principles: The Role of ¹⁸O in Tracing Glycolytic Activity
Stable isotope tracing is a powerful technique to elucidate metabolic pathways and quantify fluxes. While ¹³C-labeled glucose is predominantly used to track the carbon backbone of glucose as it is metabolized, ¹⁸O-labeled glucose provides a unique window into the dynamics of oxygen atoms during glycolysis. This is particularly insightful for studying the mechanisms of glycolytic enzymes, as many of the reactions involve the transfer or exchange of oxygen atoms, especially within phosphate groups.
The central premise of using ¹⁸O-labeled glucose lies in the ability to introduce a "heavy" oxygen isotope into the system and track its incorporation into downstream metabolites. This allows for the investigation of:
-
Enzyme Kinetics and Mechanisms: By monitoring the transfer of ¹⁸O from glucose to intermediates and ultimately to ATP, researchers can dissect the step-by-step mechanisms of kinases and other enzymes in the glycolytic pathway.
-
Phosphoryl Transfer Reactions: Glycolysis involves several phosphorylation steps. Using glucose labeled with ¹⁸O in its phosphate group (if synthetically introduced) or by tracing the transfer of phosphate groups from ¹⁸O-labeled ATP (generated from ¹⁸O-labeled precursors) can reveal the dynamics of these critical reactions.
-
Water-Metabolite Interactions: The exchange of oxygen atoms between water and glycolytic intermediates can be probed using ¹⁸O-labeled water in conjunction with unlabeled glucose, or by observing the fate of ¹⁸O from labeled glucose.
Key Applications of ¹⁸O-Labeled Glucose in Glycolysis Research
The primary utility of ¹⁸O-labeled glucose in glycolysis research centers on elucidating enzymatic mechanisms that are not readily accessible with other isotopic tracers.
Investigating Kinase Mechanisms: Hexokinase and Phosphofructokinase
The initial steps of glycolysis involve the phosphorylation of glucose and fructose-6-phosphate, catalyzed by hexokinase (HK) and phosphofructokinase (PFK), respectively. By using ATP labeled with ¹⁸O in the γ-phosphate group, researchers can trace the transfer of this labeled phosphate onto glucose and fructose-6-phosphate. The position of the ¹⁸O label in the resulting glucose-6-phosphate or fructose-1,6-bisphosphate can provide evidence for the stereochemical course of the phosphoryl transfer reaction.
Elucidating the Enolase Reaction
The conversion of 2-phosphoglycerate to phosphoenolpyruvate (PEP) by enolase involves the removal of a water molecule. By conducting the reaction in H₂¹⁸O, the incorporation of ¹⁸O into the phosphate group of 2-phosphoglycerate can be monitored, providing insights into the reversibility and mechanism of this dehydration reaction.
Probing the ATP Synthase Mechanism
While not a direct step in glycolysis, the ATP produced from glycolysis (substrate-level phosphorylation) and subsequently in oxidative phosphorylation is central to cellular energy. Studies using ¹⁸O-labeled inorganic phosphate (Pi) or water have been instrumental in understanding the rotational catalysis mechanism of ATP synthase.
Experimental Protocols
Detailed methodologies are crucial for the successful application of ¹⁸O-labeled glucose in glycolysis research. The following protocols are generalized and should be optimized for specific cell types and experimental questions.
I. Cell Culture and Labeling with ¹⁸O-Glucose
This protocol outlines the basic steps for labeling cultured cells with ¹⁸O-labeled glucose.
-
Cell Seeding: Plate cells at a desired density in standard culture medium and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Media Preparation: Prepare the labeling medium by dissolving ¹⁸O-labeled glucose (e.g., [¹⁸O₁]-glucose or uniformly ¹⁸O-labeled glucose, if available) in glucose-free DMEM or RPMI-1640 medium, supplemented with dialyzed fetal bovine serum and other necessary components. The final concentration of ¹⁸O-glucose should be similar to that of glucose in the standard medium.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹⁸O-glucose labeling medium to the cells.
-
Incubate the cells for a time course determined by the specific metabolic question (e.g., for steady-state analysis of glycolytic intermediates, 10-30 minutes may be sufficient).
-
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quench metabolism rapidly by adding a cold extraction solvent (e.g., 80% methanol at -80°C).
-
Scrape the cells and collect the cell suspension.
-
Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
II. Analysis of ¹⁸O-Labeled Glycolytic Intermediates by Mass Spectrometry
Mass spectrometry (MS) is the primary analytical technique for detecting and quantifying ¹⁸O-labeled metabolites.
-
Sample Preparation: Reconstitute the dried metabolite extracts in a suitable solvent for MS analysis (e.g., 50% acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole-Time of Flight (Q-TOF) or Orbitrap mass spectrometer, coupled to a liquid chromatography (LC) system for separation of glycolytic intermediates.
-
LC-MS Method:
-
Use a suitable LC column for separating polar metabolites (e.g., a HILIC column).
-
Develop a gradient elution method to achieve good separation of the glycolytic intermediates.
-
Set the mass spectrometer to acquire data in negative ion mode, as most glycolytic intermediates are phosphorylated and readily form negative ions.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the unlabeled and ¹⁸O-labeled glycolytic intermediates.
-
Calculate the isotopic enrichment by determining the ratio of the peak area of the ¹⁸O-labeled isotopologue to the sum of the peak areas of all isotopologues for a given metabolite.
-
III. Analysis of ¹⁸O-Labeled Phosphometabolites by ³¹P NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for analyzing ¹⁸O-labeled phosphate groups. The incorporation of an ¹⁸O atom adjacent to a phosphorus atom induces a small upfield shift in the ³¹P resonance, allowing for the resolution of different isotopologues.[1][2][3]
-
Sample Preparation: The extracted and purified phosphometabolites (e.g., ATP, glucose-6-phosphate) are dissolved in a suitable NMR buffer containing a known concentration of a reference standard.
-
NMR Acquisition:
-
Acquire ³¹P NMR spectra on a high-field NMR spectrometer.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the different ¹⁸O-isotopologues of the phosphate group.
-
Calculate the fractional enrichment of ¹⁸O in each phosphate position.
-
Quantitative Data Presentation
The following tables present hypothetical quantitative data that could be obtained from experiments using ¹⁸O-labeled glucose to study glycolysis.
| Glycolytic Intermediate | Unlabeled (M+0) Peak Area | ¹⁸O-labeled (M+2) Peak Area | % ¹⁸O Enrichment |
| Glucose-6-phosphate | 1,200,000 | 300,000 | 20.0% |
| Fructose-6-phosphate | 950,000 | 237,500 | 20.0% |
| Fructose-1,6-bisphosphate | 800,000 | 160,000 | 16.7% |
| 3-Phosphoglycerate | 1,500,000 | 250,000 | 14.3% |
| Phosphoenolpyruvate | 1,100,000 | 183,333 | 14.3% |
| Pyruvate | 2,500,000 | - | - |
| Lactate | 3,000,000 | - | - |
| Hypothetical data from a mass spectrometry analysis of metabolites from cells incubated with [¹⁸O₁]-glucose. |
| Phosphometabolite | Phosphate Group | Unlabeled (¹⁶O) Peak Integral | ¹⁸O-labeled Peak Integral | % ¹⁸O Enrichment |
| ATP | γ-phosphate | 85 | 15 | 15.0% |
| ATP | β-phosphate | 95 | 5 | 5.0% |
| ATP | α-phosphate | 98 | 2 | 2.0% |
| Glucose-6-phosphate | Phosphate | 80 | 20 | 20.0% |
| Hypothetical data from a ³¹P NMR analysis of phosphometabolites from cells incubated in the presence of ¹⁸O-labeled inorganic phosphate. |
Visualizations
Glycolytic Pathway
Caption: The Embden-Meyerhof-Parnas pathway of glycolysis.
Experimental Workflow for ¹⁸O-Labeling in Glycolysis Research
Caption: Workflow for ¹⁸O stable isotope tracing in glycolysis.
Logical Relationship for Data Analysis
Caption: Data analysis pipeline for ¹⁸O metabolic tracing.
Conclusion
The application of ¹⁸O-labeled glucose in glycolysis research, while not as widespread as ¹³C-based methods, offers a unique and powerful approach to dissecting the intricate mechanisms of this fundamental metabolic pathway. By providing insights into oxygen atom dynamics, particularly in phosphoryl transfer reactions, ¹⁸O tracing complements traditional methods and opens new avenues for understanding enzyme kinetics, reaction mechanisms, and overall metabolic regulation. For researchers in drug development, a deeper understanding of these fundamental processes can unveil novel therapeutic targets and strategies for modulating metabolic pathways in disease. This guide provides a foundational framework for incorporating ¹⁸O-labeled glucose into the metabolic researcher's toolkit, paving the way for new discoveries in the dynamic world of cellular metabolism.
References
- 1. Isotopic (18O) shift in 31P nuclear magnetic resonance applied to a study of enzyme-catalyzed phosphate—phosphate exchange and phosphate (oxygen)—water exchange reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. books.rsc.org [books.rsc.org]
- 3. 31P NMR correlation maps of 18O/16O chemical shift isotopic effects for phosphometabolite labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
The Pentose Phosphate Pathway Under the Isotopic Microscope: A Technical Guide to Utilizing D-Glucose-¹⁸O-2
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the stable isotope tracer, D-Glucose-¹⁸O-2, for the quantitative analysis of the Pentose Phosphate Pathway (PPP). While less conventional than ¹³C-based tracers, the use of ¹⁸O-labeled glucose offers a unique analytical window into the initial steps of this crucial metabolic route. This document provides a comprehensive overview of the underlying principles, detailed experimental protocols, data interpretation strategies, and the integration of findings with cellular signaling networks.
Introduction: The Pentose Phosphate Pathway and the Rationale for Isotopic Tracing
The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1][2][3] Its primary functions are anabolic rather than catabolic, focusing on the production of nicotinamide adenine dinucleotide phosphate (NADPH) and the synthesis of pentose sugars, such as ribose-5-phosphate, a precursor for nucleotide biosynthesis.[4] Given its central role in redox homeostasis and the supply of biosynthetic precursors, the PPP is a critical pathway in cellular proliferation, the response to oxidative stress, and tumorigenesis.
Stable isotope tracing has emerged as a powerful tool for elucidating metabolic pathway dynamics. By introducing molecules labeled with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H, ¹⁸O) into a biological system, researchers can track the transformation of these molecules through metabolic networks, thereby quantifying the flux through specific pathways. While ¹³C-labeled glucose isotopes are most commonly employed for PPP analysis, D-Glucose-¹⁸O-2 presents a targeted approach to probe the initial enzymatic reaction of the pathway.
The rationale for using D-Glucose-¹⁸O-2 lies in the enzymatic mechanism of the first committed step of the PPP, the reaction catalyzed by glucose-6-phosphate dehydrogenase (G6PD). In this reaction, the hydroxyl group at the C2 position of glucose-6-phosphate is oxidized. The subsequent hydrolysis of the resulting 6-phosphoglucono-δ-lactone by 6-phosphogluconolactonase (6PGL) involves the incorporation of an oxygen atom from water. By providing D-Glucose-¹⁸O-2, the ¹⁸O label is positioned at a site directly involved in the initial oxidative phase, allowing for precise tracking of its metabolic fate.
Experimental Design and Core Methodologies
The successful application of D-Glucose-¹⁸O-2 for PPP flux analysis hinges on a meticulously designed experimental workflow, from cell culture to mass spectrometric analysis.
General Experimental Workflow
The overall process involves culturing cells in a medium containing D-Glucose-¹⁸O-2, followed by the extraction of intracellular metabolites and subsequent analysis by mass spectrometry to determine the incorporation of the ¹⁸O label into downstream metabolites.
Caption: A generalized workflow for studying the Pentose Phosphate Pathway using D-Glucose-¹⁸O-2.
Detailed Experimental Protocols
Cell Culture and Labeling:
-
Cell Seeding: Plate cells at a desired density in standard growth medium and allow them to adhere and proliferate.
-
Medium Preparation: Prepare a labeling medium by dissolving D-Glucose-¹⁸O-2 in glucose-free DMEM or RPMI-1640, supplemented with dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled glucose. The final concentration of D-Glucose-¹⁸O-2 should be similar to that of glucose in standard medium (e.g., 5-25 mM).
-
Labeling: Once cells reach the desired confluency (typically 70-80%), aspirate the standard medium, wash the cells once with phosphate-buffered saline (PBS), and replace it with the pre-warmed D-Glucose-¹⁸O-2 labeling medium.
-
Incubation: Incubate the cells for a predetermined period. The optimal labeling time depends on the cell type and the turnover rate of the metabolites of interest and should be determined empirically through a time-course experiment.
Metabolite Extraction:
-
Quenching: To halt enzymatic activity and preserve the metabolic state of the cells, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution, such as 80% methanol, and place the culture plates on dry ice.
-
Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.
-
Extraction: Vortex the cell suspension vigorously and incubate at -20°C for at least 1 hour to ensure complete protein precipitation and metabolite extraction.
-
Centrifugation: Centrifuge the samples at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube for analysis.
Mass Spectrometry Analysis:
-
Instrumentation: High-resolution mass spectrometry, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, coupled with liquid chromatography (LC-MS), is recommended for accurate mass detection and isotopic resolution.
-
Chromatography: Separate the metabolites using a suitable chromatography method, such as hydrophilic interaction liquid chromatography (HILIC) for polar metabolites like sugar phosphates.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Use negative ion mode electrospray ionization (ESI) for the detection of phosphorylated intermediates of the PPP.
-
Scan Mode: Perform full scan analysis to detect all ions within a specified mass range.
-
Targeted Analysis: For accurate quantification, develop a targeted Selected Ion Monitoring (SIM) or Parallel Reaction Monitoring (PRM) method for the expected ¹⁸O-labeled metabolites.
-
Data Presentation and Interpretation
The primary data output from the mass spectrometer will be the mass isotopologue distribution (MID) of key PPP metabolites. The incorporation of ¹⁸O from D-Glucose-¹⁸O-2 will result in a +2 Da mass shift in the downstream metabolites.
Tracing the ¹⁸O Label through the Pentose Phosphate Pathway
The ¹⁸O label from the C2 position of glucose will be retained in glucose-6-phosphate. Following the G6PD and 6PGL reactions, the label will be present in 6-phosphogluconate. In the subsequent decarboxylation step catalyzed by 6-phosphogluconate dehydrogenase, the C1 carbon is lost as CO₂, and the ¹⁸O label will be retained in the resulting ribulose-5-phosphate. This labeled ribulose-5-phosphate can then be isomerized to ribose-5-phosphate, carrying the ¹⁸O tracer into the building blocks for nucleotide synthesis.
Caption: The metabolic fate of the ¹⁸O label from D-Glucose-¹⁸O-2 through the oxidative branch of the PPP.
Quantitative Data Summary
The relative abundance of the M+2 isotopologues of key PPP intermediates provides a direct measure of the flux through the pathway. The data can be presented in tabular format for clear comparison across different experimental conditions.
| Metabolite | Unlabeled (M+0) Abundance (%) | Labeled (M+2) Abundance (%) | PPP Flux Contribution (%) |
| Control Condition | |||
| 6-Phosphogluconate | 85.3 ± 2.1 | 14.7 ± 2.1 | 14.7 |
| Ribose-5-phosphate | 88.1 ± 1.8 | 11.9 ± 1.8 | 11.9 |
| Treated Condition | |||
| 6-Phosphogluconate | 62.5 ± 3.5 | 37.5 ± 3.5 | 37.5 |
| Ribose-5-phosphate | 68.9 ± 2.9 | 31.1 ± 2.9 | 31.1 |
Note: The data presented in this table are illustrative and will vary depending on the cell type and experimental conditions. The PPP flux contribution is calculated as the percentage of the labeled metabolite relative to the total pool of that metabolite.
Integration with Signaling Pathways
The activity of the PPP is tightly regulated by cellular signaling pathways in response to various stimuli, including growth factor signaling and oxidative stress. D-Glucose-¹⁸O-2 tracing can be a powerful tool to investigate how these signaling pathways modulate metabolic flux.
Key signaling pathways that regulate the PPP include:
-
PI3K/Akt Pathway: This pathway is known to promote glucose uptake and glycolysis, and can also enhance PPP activity to support cell growth and proliferation.[5][6][7]
-
AMPK Pathway: Activated in response to low cellular energy levels, AMPK can modulate metabolic pathways to restore energy balance. Its effects on the PPP can be context-dependent.[7][8]
-
p53: The tumor suppressor p53 can regulate the PPP by modulating the expression of TIGAR (TP53-induced glycolysis and apoptosis regulator), which can divert glucose flux away from glycolysis and into the PPP.
By combining D-Glucose-¹⁸O-2 tracing with the modulation of these signaling pathways (e.g., using specific inhibitors or genetic perturbations), researchers can gain a deeper understanding of the regulatory mechanisms controlling PPP flux.
Caption: A simplified diagram illustrating the regulation of the PPP by the PI3K/Akt signaling pathway.
Conclusion
The use of D-Glucose-¹⁸O-2 offers a targeted and precise method for investigating the flux through the oxidative branch of the Pentose Phosphate Pathway. This technical guide provides a framework for designing and implementing such studies, from experimental setup to data interpretation. By integrating this powerful metabolic tracing technique with the analysis of cellular signaling pathways, researchers can uncover novel insights into the regulation of the PPP in health and disease, paving the way for the development of new therapeutic strategies targeting cellular metabolism.
References
- 1. jackwestin.com [jackwestin.com]
- 2. Khan Academy [khanacademy.org]
- 3. Glycolysis - Wikipedia [en.wikipedia.org]
- 4. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sinobiological.com [sinobiological.com]
- 6. Cellular Metabolism Pathways | Cell Signaling Technology [cellsignal.com]
- 7. Signaling pathways and intervention for therapy of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
D-Glucose-¹⁸O-2 as a Tracer for Glycogen Metabolism: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Stable isotope tracers are invaluable tools for elucidating metabolic pathways in vivo and in vitro. D-Glucose-¹⁸O-2, a non-radioactive, stable isotope-labeled form of glucose, offers a powerful approach to specifically investigate the dynamics of glycogen metabolism. This technical guide provides a comprehensive overview of the principles, experimental methodologies, and data analysis techniques for utilizing D-Glucose-¹⁸O-2 as a tracer to quantify glycogen synthesis and turnover. Detailed protocols for in vivo and in vitro studies, sample analysis by mass spectrometry and NMR spectroscopy, and data interpretation are presented. Furthermore, this guide illustrates the key signaling pathways governing glycogen metabolism and provides a framework for integrating this tracer methodology into drug discovery and development programs targeting metabolic diseases.
Introduction to Glycogen Metabolism and Isotope Tracing
Glycogen is the primary storage form of glucose in animals, predominantly found in the liver and skeletal muscle.[1] Hepatic glycogen plays a crucial role in maintaining blood glucose homeostasis, while muscle glycogen serves as a readily available energy source during exercise. The synthesis (glycogenesis) and breakdown (glycogenolysis) of glycogen are tightly regulated by a complex interplay of hormones, such as insulin and glucagon, and allosteric effectors.[1][2] Dysregulation of glycogen metabolism is a hallmark of numerous metabolic diseases, including diabetes mellitus and glycogen storage diseases.
Stable isotope tracing has emerged as a cornerstone technique for studying metabolic fluxes.[3] Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in human studies.[3] By introducing a molecule labeled with a heavy isotope (e.g., ¹³C, ²H, ¹⁸O) into a biological system, researchers can track its incorporation into downstream metabolites, thereby quantifying the rates of specific metabolic pathways. D-Glucose-¹⁸O-2 is a glucose molecule where the oxygen atom on the second carbon is replaced with the stable isotope ¹⁸O.[4] This specific labeling allows for the precise tracking of the glucose molecule as it is incorporated into the glycogen polymer.
Signaling Pathways in Glycogen Metabolism
The regulation of glycogen synthesis and degradation is orchestrated by intricate signaling cascades. Understanding these pathways is essential for interpreting data from tracer studies.
Glycogenesis (Glycogen Synthesis)
Insulin is the primary hormonal stimulus for glycogen synthesis. The binding of insulin to its receptor initiates a signaling cascade that leads to the activation of protein phosphatase 1 (PP1). PP1 dephosphorylates and thereby activates glycogen synthase, the rate-limiting enzyme in glycogenesis.[1] Glycogen synthase catalyzes the addition of glucose units from UDP-glucose to a growing glycogen chain.[5]
Glycogenolysis (Glycogen Breakdown)
Glucagon (in the liver) and epinephrine (in muscle and liver) are the primary hormones that stimulate glycogen breakdown. These hormones trigger a G-protein coupled receptor cascade, leading to the activation of adenylyl cyclase and the production of cyclic AMP (cAMP). cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates glycogen phosphorylase kinase. Glycogen phosphorylase kinase then phosphorylates and activates glycogen phosphorylase, the key enzyme in glycogenolysis, which breaks down glycogen into glucose-1-phosphate.[1][6]
References
- 1. Applications of NMR spectroscopy to study muscle glycogen metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Non-invasive measurement of brain glycogen by NMR spectroscopy and its application to the study of brain metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeted 18O-Labeling for Improved Proteomic Analysis of Carbonylated Peptides by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Micro-Scale Analytical Method for Determining Glycogen Turnover by NMR and FTMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.core.ac.uk [files.core.ac.uk]
The Untapped Potential of D-Glucose-¹⁸O₂ in Elucidating Cellular Respiration: A Technical Overview
While the use of stable isotopes to trace metabolic pathways is a cornerstone of modern biological research, the application of D-Glucose-¹⁸O₂ in the study of cellular respiration remains a largely unexplored frontier. Current scientific literature reveals a significant gap in the utilization of this specific isotopologue for detailed flux analysis of glycolysis and the tricarboxylic acid (TCA) cycle. The vast majority of metabolic tracing studies rely on ¹³C- and ²H-labeled glucose to track the carbon and hydrogen skeletons of glucose through various biochemical transformations. This guide, therefore, serves as a forward-looking technical overview, outlining the established principles of stable isotope tracing and positing the potential, yet currently undocumented, role of D-Glucose-¹⁸O₂ for researchers, scientists, and drug development professionals.
The core strength of stable isotope tracing lies in its ability to follow the fate of atoms from a substrate, like glucose, into downstream metabolites. This provides a dynamic view of metabolic fluxes that cannot be obtained from static measurements of metabolite concentrations alone.[1][2] The choice of isotope is critical, with ¹³C being the most common for tracking carbon flow, and ²H (deuterium) for hydrogen.[3][4] Stable isotopes such as ¹⁸O are also valuable tools in metabolic research.[2][3]
Principles of Stable Isotope Tracing in Cellular Respiration
Cellular respiration is the fundamental process by which cells break down glucose to generate ATP, the primary energy currency.[5] This intricate process can be broadly divided into three main stages: glycolysis, the citric acid cycle (also known as the Krebs cycle), and oxidative phosphorylation.[5] Isotope tracing with labeled glucose allows researchers to dissect the contributions of these pathways to cellular energy production and biosynthetic processes.[1]
A typical stable isotope tracing experiment involves introducing a labeled substrate, such as a specifically labeled glucose molecule, to a biological system (e.g., cell culture or in vivo model).[6] After a defined period, the cells or tissues are harvested, and the metabolites are extracted. The incorporation of the stable isotope into these metabolites is then quantified using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]
Potential Applications of D-Glucose-¹⁸O₂ in Cellular Respiration
While direct experimental evidence is scarce, the theoretical applications of D-Glucose-¹⁸O₂ in studying cellular respiration are compelling. By labeling the oxygen at the C2 position of glucose, researchers could potentially track the fate of this specific oxygen atom through glycolysis and into subsequent metabolic pathways.
One key area of investigation could be the reactions catalyzed by isomerases and aldolases in glycolysis. The transfer and exchange of oxygen atoms in these reactions could be meticulously followed. For instance, in the conversion of glucose-6-phosphate to fructose-6-phosphate, the fate of the ¹⁸O at the C2 position could provide insights into the reaction mechanism and enzyme kinetics under various physiological and pathological conditions.
Furthermore, tracking the ¹⁸O label into the pentose phosphate pathway (PPP) could help to quantify the flux through this crucial pathway for nucleotide synthesis and redox balance.[7] The relative incorporation of ¹⁸O into PPP intermediates versus glycolytic intermediates could offer a more direct measure of pathway utilization than methods relying solely on carbon tracers.[1][7]
Experimental Workflow for Stable Isotope Tracing
The following diagram illustrates a generalized workflow for a metabolic tracing experiment using a stable isotope-labeled substrate like D-Glucose-¹⁸O₂.
Caption: A generalized workflow for metabolic tracing studies using stable isotopes.
Methodologies for Isotope Analysis
Mass Spectrometry (MS): This is the most widely used technique for analyzing the incorporation of stable isotopes into metabolites.[1] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools that can separate complex mixtures of metabolites and determine their mass-to-charge ratio, revealing the presence and abundance of isotopically labeled forms.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can also be used to determine the position of isotopic labels within a molecule, providing detailed structural information.[1]
Data Presentation and Interpretation
The primary data from a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (a molecule that differs only in its isotopic composition). This data can be used to calculate metabolic fluxes through various pathways using mathematical models.
While no quantitative data for D-Glucose-¹⁸O₂ in cellular respiration is currently available in the literature, a hypothetical data table for a tracing experiment is presented below to illustrate the expected format.
| Metabolite | Isotopologue | Fractional Abundance (%) |
| Glucose-6-Phosphate | M+0 | 50 |
| M+2 (from ¹⁸O) | 50 | |
| Fructose-6-Phosphate | M+0 | 60 |
| M+2 (from ¹⁸O) | 40 | |
| Lactate | M+0 | 95 |
| M+2 (from ¹⁸O) | 5 |
Future Directions and Conclusion
The lack of studies utilizing D-Glucose-¹⁸O₂ for tracing cellular respiration represents a significant opportunity for metabolic researchers. Such studies could provide novel insights into the intricate mechanisms of glucose metabolism, particularly concerning oxygen atom transfer reactions. The development of new analytical methods and the increasing availability of custom-synthesized isotopic tracers may soon enable the scientific community to harness the full potential of D-Glucose-¹⁸O₂.
For drug development professionals, a deeper understanding of the nuanced aspects of cellular respiration that could be revealed by ¹⁸O tracing may uncover novel therapeutic targets for diseases with metabolic dysregulation, such as cancer and diabetes. While the current body of knowledge is limited, the prospective applications of D-Glucose-¹⁸O₂ warrant its consideration in the design of future metabolic research.
References
- 1. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel labeling experiments and metabolic flux analysis: past, present and future methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope tracers and exercise physiology: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Khan Academy [khanacademy.org]
- 6. researchgate.net [researchgate.net]
- 7. Isotopic Tracer for Absolute Quantification of Metabolites of the Pentose Phosphate Pathway in Bacteria [mdpi.com]
- 8. Use of stable isotopes to study carbohydrate and fat metabolism at the whole-body level | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
Foundational Principles of Stable Isotope Tracing with ¹⁸O: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies of stable isotope tracing utilizing Oxygen-18 (¹⁸O). This powerful technique offers a robust platform for elucidating metabolic pathways, quantifying flux, and understanding the mechanism of action of novel therapeutics. By tracing the incorporation of ¹⁸O into biomolecules, researchers can gain unprecedented insights into cellular processes, making it an invaluable tool in modern drug discovery and development.
Core Principles of ¹⁸O Stable Isotope Tracing
Stable isotope tracing with ¹⁸O is predicated on the substitution of the naturally abundant ¹⁶O isotope with the heavier, non-radioactive ¹⁸O isotope in a precursor molecule. This "labeled" precursor is then introduced into a biological system, such as cell culture, animal models, or even human subjects. The metabolic machinery of the system processes the ¹⁸O-labeled precursor, incorporating the heavy isotope into downstream metabolites and macromolecules.
The key to this technique lies in the ability to detect and quantify the ¹⁸O enrichment in these downstream molecules. Mass spectrometry (MS) is the primary analytical tool for this purpose, as it can differentiate between molecules based on their mass-to-charge ratio (m/z). The mass shift of +2 Da for each incorporated ¹⁸O atom allows for precise tracking and quantification of the labeled species.
The applications of ¹⁸O tracing in research and drug development are vast and include:
-
Elucidating Metabolic Pathways: Tracing the path of ¹⁸O from a labeled substrate through a series of biochemical reactions to its final products provides direct evidence of metabolic pathways and their connectivity.
-
Quantifying Metabolic Flux: By measuring the rate of ¹⁸O incorporation into metabolites over time, researchers can quantify the flux through specific metabolic pathways, providing a dynamic view of cellular metabolism.
-
Investigating Enzyme Kinetics and Inhibition: ¹⁸O labeling can be used to study the mechanism and kinetics of enzymatic reactions, including the assessment of drug-target engagement and enzyme inhibition.[1][2][3]
-
Understanding Phosphorylation Dynamics: Using ¹⁸O-labeled ATP, it is possible to trace the activity of kinases and the dynamics of protein phosphorylation, a critical cellular signaling mechanism.
-
Probing Oxidative Metabolism and Reactive Oxygen Species (ROS): Introducing ¹⁸O₂ allows for the direct tracing of oxygen consumption and its incorporation into metabolites and ROS, providing insights into oxidative stress and mitochondrial function.
Data Presentation: Quantitative Insights from ¹⁸O Tracing
A key advantage of stable isotope tracing is the generation of quantitative data that can reveal the impact of therapeutic interventions on metabolic pathways. The following tables summarize representative quantitative data from studies utilizing ¹⁸O tracing.
| Cell Line | Treatment | Labeled Precursor | Analyte | Fold Change in ¹⁸O Incorporation vs. Control | Reference |
| Caco-2 (Colon Carcinoma) | - | H₂¹⁸O | Glutamate | 2.5 | [4] |
| Caco-2 (Colon Carcinoma) | - | H₂¹⁸O | Serine | 3.1 | [4] |
| FHC (Fetal Human Colon) | - | H₂¹⁸O | Aspartate | 0.4 | [4] |
| FHC (Fetal Human Colon) | - | H₂¹⁸O | Threonine | 0.3 | [4] |
Table 1: Relative Amino Acid Turnover Rates in Colon Cancer Cells. This table illustrates the differential turnover rates of key amino acids in cancerous versus non-cancerous colon cell lines, as determined by ¹⁸O labeling. The increased turnover of glutamate and serine in Caco-2 cells highlights metabolic reprogramming in cancer.[4]
| Drug | Metabolite Type | Number of ¹⁸O-Labeled Metabolites Identified |
| Bupivacaine | Hydroxylated | >10 |
| Bupivacaine | Dihydroxylated | >5 |
| Bupivacaine | N-dealkylated and hydroxylated | >5 |
Table 2: Identification of Bupivacaine Metabolites using ¹⁸O₂ Labeling. This table demonstrates the utility of ¹⁸O₂ in drug metabolism studies to confidently identify and annotate a wide range of oxidative metabolites.[5]
Experimental Protocols
Detailed and robust experimental protocols are crucial for successful ¹⁸O tracing studies. Below are methodologies for key experiments.
Protocol for ¹⁸O Labeling of Amino Acid Dynamics in Cell Culture
This protocol is adapted from the methodology used to study amino acid turnover in colon cell lines.[4]
1. Cell Culture and Labeling:
- Culture fetal human colon (FHC) and human colon carcinoma (Caco-2) cells in their respective standard growth media.
- For labeling, replace the standard medium with a medium prepared with 50% H₂¹⁸O.
- Incubate the cells in the ¹⁸O-containing medium for a defined period (e.g., 24 hours) to allow for isotopic enrichment of intracellular water and subsequent incorporation into amino acids.
2. Metabolite Extraction:
- After the labeling period, rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
- Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells and scrape them from the culture dish.
- Collect the cell suspension and centrifuge at high speed to pellet cellular debris.
- Transfer the supernatant containing the metabolites to a new tube.
3. Sample Preparation for GC-MS Analysis:
- Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
- Derivatize the dried metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. A common method is silylation using a reagent like N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
- Re-suspend the derivatized sample in a suitable solvent (e.g., ethyl acetate) for injection into the GC-MS.
4. GC-MS Analysis and Data Interpretation:
- Inject the derivatized sample into a GC-MS system. The gas chromatograph separates the individual amino acids, and the mass spectrometer detects the mass-to-charge ratio of the derivatized molecules.
- Analyze the mass spectra for each amino acid to determine the isotopic enrichment of ¹⁸O. The incorporation of ¹⁸O will result in a mass shift in the molecular ion and its fragments.
- Calculate the turnover rates of the amino acids based on the extent of ¹⁸O labeling over the incubation time.
Protocol for In Vitro ¹⁸O Labeling of Drug Metabolites
This protocol is based on the methodology for identifying metabolites of the local anesthetic bupivacaine.[5]
1. Incubation with Liver Microsomes:
- Prepare an incubation mixture containing the drug of interest (e.g., bupivacaine), rat liver microsomes (as a source of drug-metabolizing enzymes), and a NADPH-generating system (to provide the necessary reducing equivalents for cytochrome P450 enzymes) in a phosphate buffer.
- Create a controlled atmosphere enriched with ¹⁸O₂ gas in the reaction vessel. This can be achieved by flushing the headspace with ¹⁸O₂.
- Initiate the reaction by adding the NADPH-generating system and incubate at 37°C for a specified time (e.g., 1 hour).
- Run a parallel control experiment under a normal air atmosphere (containing ¹⁶O₂).
2. Sample Quenching and Extraction:
- Terminate the reaction by adding a cold organic solvent, such as acetonitrile, to precipitate the proteins.
- Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Collect the supernatant containing the drug and its metabolites.
3. LC-MS/MS Analysis:
- Inject the supernatant into a Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) system. The liquid chromatograph separates the parent drug from its metabolites.
- The mass spectrometer is operated in full scan mode to detect all ions and in product ion scan mode (MS/MS) to fragment specific ions for structural elucidation.
- Compare the mass spectra from the ¹⁸O₂ and ¹⁶O₂ incubations. Metabolites formed through oxidative metabolism will show a +2 Da mass shift in the ¹⁸O₂ experiment for each oxygen atom incorporated.
4. Data Analysis and Metabolite Identification:
- Utilize software to identify ion pairs with the characteristic +2 Da mass shift between the two experimental conditions.
- Confirm the identity of the metabolites by analyzing their fragmentation patterns from the MS/MS data. The ¹⁸O label will be retained on the fragment containing the incorporated oxygen, aiding in structural confirmation.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to ¹⁸O stable isotope tracing.
Caption: Experimental workflow for identifying drug metabolites using ¹⁸O₂ labeling.
Caption: Tracing kinase activity with ¹⁸O-labeled ATP.
Caption: Incorporation of ¹⁸O from water into TCA cycle intermediates.
References
- 1. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracing of Amino Acids Dynamics in Cell Lines Based on 18O Stable Isotope Labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
The Unseen Journey: A Technical Guide to D-Glucose-¹⁸O₂ in Microbial Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The intricate web of microbial metabolism is a critical area of study for understanding infectious diseases, developing novel therapeutics, and harnessing microorganisms for biotechnological applications. Stable isotope tracing has emerged as a powerful tool to dissect these complex metabolic networks. While ¹³C-labeled glucose is a widely used tracer, D-glucose-¹⁸O₂ offers a unique and complementary approach to elucidate the flow of oxygen atoms through central carbon metabolism. This technical guide provides an in-depth overview of the core principles, experimental design considerations, and potential applications of D-glucose-¹⁸O₂ in studying microbial glucose metabolism, with a focus on glycolysis and the pentose phosphate pathway (PPP). Although direct, extensive literature on the specific use of D-glucose-¹⁸O₂ in microbial flux analysis is sparse, this guide extrapolates from the well-established principles of stable isotope tracing to provide a foundational framework for its application.
Core Concepts: Tracing the Path of Oxygen
The central premise of using D-glucose-¹⁸O₂ lies in the ability of mass spectrometry to differentiate between metabolites containing the naturally abundant ¹⁶O isotope and those incorporating the heavier ¹⁸O isotope. When microorganisms are cultured with D-glucose-¹⁸O₂ as a tracer, the ¹⁸O label is incorporated into downstream metabolites through enzymatic reactions. By analyzing the mass shifts in these metabolites, researchers can map the flow of oxygen atoms and infer the activity of specific metabolic pathways.
This technique is particularly insightful for distinguishing between pathways that involve the addition or removal of oxygen atoms from intermediates. For instance, it can provide valuable information on the reversibility of enzymatic reactions and the exchange of oxygen with water.
Experimental Protocols: A Framework for Investigation
While specific, published protocols for D-glucose-¹⁸O₂ in microbial metabolism are not widely available, a robust experimental design can be adapted from established ¹³C-based metabolic flux analysis methodologies.
Microbial Culture and Isotope Labeling
-
Strain Selection and Pre-culture: Begin with a well-characterized microbial strain of interest. Cultivate the strain in a defined minimal medium with a known concentration of unlabeled glucose to establish a healthy pre-culture in the exponential growth phase.
-
Isotope Labeling Experiment: Harvest the cells from the pre-culture by centrifugation and wash them with a medium devoid of a carbon source to remove any residual unlabeled glucose. Resuspend the cells in a fresh defined medium where the primary carbon source is D-glucose-¹⁸O₂ at a known concentration (e.g., 2 g/L). The incubation time will vary depending on the organism's metabolic rate and the pathways of interest, but typically ranges from minutes to a few hours to reach a steady isotopic state for central metabolic pathways.[1]
Metabolite Extraction
-
Quenching Metabolism: Rapidly halt all enzymatic activity to preserve the in vivo metabolic state. This is typically achieved by quenching the cell culture in a cold solvent mixture, such as 60% methanol pre-cooled to -20°C or lower.
-
Cell Lysis and Extraction: Lyse the cells to release intracellular metabolites. Common methods include bead beating, sonication, or freeze-thaw cycles in the presence of an extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).
-
Sample Clarification: Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the extracted metabolites.
Metabolite Analysis by Mass Spectrometry
-
Chromatographic Separation: Separate the complex mixture of metabolites using liquid chromatography (LC). Hydrophilic interaction liquid chromatography (HILIC) is often preferred for the separation of polar metabolites like sugar phosphates and organic acids.
-
Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The instrument will measure the mass-to-charge ratio (m/z) of the ions, allowing for the detection of mass shifts due to the incorporation of ¹⁸O.
-
Data Acquisition: Acquire data in full scan mode to capture all ions within a specified mass range. Targeted MS/MS (tandem mass spectrometry) can be used to confirm the identity of specific metabolites and their isotopologues.
Data Presentation: Quantifying Metabolic Fluxes
The primary data output from a D-glucose-¹⁸O₂ tracing experiment is the mass isotopologue distribution (MID) for various metabolites. This data can be used to calculate the fractional contribution of the labeled glucose to each metabolite pool and to infer the relative fluxes through different pathways. Due to the limited availability of specific experimental data for D-glucose-¹⁸O₂, the following tables are presented as illustrative examples of how such data could be structured.
Table 1: Hypothetical Mass Isotopologue Distribution of Glycolytic Intermediates
| Metabolite | M+0 (Unlabeled) Abundance (%) | M+2 (¹⁸O₁) Abundance (%) | M+4 (¹⁸O₂) Abundance (%) |
| Glucose-6-Phosphate | 5 | 90 | 5 |
| Fructose-6-Phosphate | 8 | 88 | 4 |
| Fructose-1,6-bisphosphate | 10 | 85 | 5 |
| Dihydroxyacetone phosphate | 15 | 80 | 5 |
| Glyceraldehyde-3-phosphate | 15 | 80 | 5 |
| Pyruvate | 25 | 70 | 5 |
| Lactate | 30 | 65 | 5 |
Table 2: Hypothetical Mass Isotopologue Distribution of Pentose Phosphate Pathway Intermediates
| Metabolite | M+0 (Unlabeled) Abundance (%) | M+2 (¹⁸O₁) Abundance (%) | M+4 (¹⁸O₂) Abundance (%) |
| 6-Phosphogluconate | 10 | 85 | 5 |
| Ribulose-5-Phosphate | 20 | 75 | 5 |
| Ribose-5-Phosphate | 22 | 73 | 5 |
| Xylulose-5-Phosphate | 22 | 73 | 5 |
| Sedoheptulose-7-Phosphate | 25 | 70 | 5 |
| Erythrose-4-Phosphate | 30 | 65 | 5 |
Visualizing Metabolic Pathways and Workflows
Visual representations are crucial for understanding the complex relationships in metabolic studies. The following diagrams, generated using the DOT language, illustrate key pathways and a conceptual experimental workflow.
References
Methodological & Application
Application Note: Mass Spectrometry Methods for ¹⁸O-Labeled Glucose Analysis in Metabolic Research
Audience: Researchers, scientists, and drug development professionals.
Abstract: Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. ¹⁸O-labeled glucose, in particular, serves as a valuable tracer for investigating central carbon metabolism. Its incorporation into downstream metabolites can be precisely tracked using mass spectrometry (MS), providing critical insights into cellular bioenergetics and biosynthesis. This document provides detailed application notes and protocols for the analysis of ¹⁸O-labeled glucose and its metabolites using two primary mass spectrometry platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for research in fields such as oncology, diabetes, and neurobiology, where alterations in glucose metabolism are prevalent.[1][2]
Introduction to ¹⁸O-Glucose Isotope Tracing
Metabolic labeling with stable isotopes allows for the unambiguous tracking of atoms through complex biochemical networks.[1] By replacing standard glucose in a biological system with glucose enriched with the heavy oxygen isotope (¹⁸O), researchers can follow the fate of the oxygen atoms as glucose is metabolized. This approach is instrumental in studying pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway. Mass spectrometry is the analytical method of choice for this application due to its high sensitivity and ability to distinguish between isotopologues (molecules that differ only in their isotopic composition).[2][3]
The primary analytical challenges involve robust sample preparation to extract metabolites, efficient chromatographic separation, and sensitive MS detection to quantify the degree of ¹⁸O incorporation. The choice between GC-MS and LC-MS often depends on the specific metabolites of interest, required throughput, and available instrumentation.[4][5]
General Experimental Workflow
The overall process for a typical ¹⁸O-glucose tracing experiment is outlined below. The workflow begins with the introduction of the labeled substrate to the biological system and concludes with data analysis to determine isotopic enrichment in key metabolites.
Caption: High-level workflow for ¹⁸O-glucose stable isotope tracing experiments.
Protocol 1: GC-MS Analysis of ¹⁸O-Labeled Glucose
GC-MS is a robust and widely used technique for metabolomics. For the analysis of polar molecules like glucose, chemical derivatization is required to increase their volatility.[4] This protocol details a common method using methoximation followed by silylation.
Experimental Protocol: Derivatization and GC-MS
1. Metabolite Extraction:
-
Quench metabolism rapidly by adding ice-cold 80% methanol to your cell culture plate or tissue sample.[6]
-
Scrape cells or homogenize tissue and transfer the lysate to a microcentrifuge tube.
-
Vortex thoroughly and incubate at -80°C for at least 20 minutes.[6]
-
Centrifuge at maximum speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.[6]
-
Transfer the supernatant containing polar metabolites to a new tube and dry completely using a vacuum concentrator (e.g., SpeedVac).[6][7]
2. Derivatization (Methoximation and Silylation):
-
Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.
-
Vortex and incubate at 37°C for 90 minutes to protect the aldehyde and ketone groups.
-
Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane).
-
Vortex and incubate at 70°C for 30 minutes.[8] The sample is now ready for GC-MS analysis.
3. GC-MS Analysis:
-
Inject 1 µL of the derivatized sample into the GC-MS system.
-
Data can be acquired in either full scan mode to identify metabolites or Selected Ion Monitoring (SIM) mode for targeted quantification of specific isotopologues.
Data Presentation: GC-MS Instrument Parameters
The following table summarizes typical instrument settings for the analysis of derivatized glucose.
| Parameter | Typical Setting |
| GC System | Agilent 7890A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[7] |
| Injection Mode | Splitless, 1 µL injection volume[7] |
| Injector Temp. | 280°C[7] |
| Oven Program | Initial 140°C for 1 min, ramp 2°C/min to 218°C, then 10°C/min to 280°C, hold for 2 min[7] |
| MS System | Agilent 5975C, Thermo Quantum, or equivalent |
| Ionization Mode | Electron Impact (EI) at 70 eV[8] |
| Ion Source Temp. | 230°C[8] |
| Acquisition Mode | Full Scan (m/z 40-650) or SIM targeting specific fragments of unlabeled vs. ¹⁸O-labeled glucose[7] |
Protocol 2: LC-MS/MS Analysis of ¹⁸O-Labeled Glucose
LC-MS offers the advantage of analyzing glucose and its phosphorylated intermediates in their native form, avoiding the need for derivatization.[5][9] This simplifies sample preparation and can improve throughput.
Experimental Protocol: Extraction and LC-MS/MS
1. Metabolite Extraction:
-
Perform metabolite extraction as described in the GC-MS protocol (Section 3.1, Step 1) using a cold solvent like acetonitrile or an acetonitrile/methanol/water mixture.[1]
-
After drying, reconstitute the sample in the initial LC mobile phase (e.g., 80:20 water:acetonitrile with additives).[10]
2. LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Analysis is typically performed using hydrophilic interaction liquid chromatography (HILIC) for good retention of polar compounds.
-
The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity, monitoring the transition from the precursor ion to a specific product ion.
Data Presentation: LC-MS/MS Instrument Parameters
The table below provides a representative set of parameters for an LC-MS/MS method.
| Parameter | Typical Setting |
| LC System | Waters Acquity, Thermo Vanquish, or equivalent UPLC/HPLC system |
| Column | HILIC column, e.g., SeQuant ZIC-cHILIC (2.1 x 150 mm, 3 µm)[11] or Waters XBridge BEH Amide (2.1 x 150 mm, 2.5 µm)[12] |
| Mobile Phase A | Water with 20 mM Ammonium Acetate and 20 mM Ammonium Hydroxide, pH 9.4[12] |
| Mobile Phase B | Acetonitrile[12] |
| Flow Rate | 0.2 - 0.3 mL/min[12][13] |
| Gradient | Isocratic or gradient elution depending on the separation needs. |
| MS System | Triple Quadrupole (e.g., Waters Quattro Micro, Sciex QTRAP) or high-resolution MS (e.g., Thermo Q Exactive)[11][14] |
| Ionization Mode | Heated Electrospray Ionization (H-ESI), Negative Mode[15][16] |
| Capillary Voltage | ~2.5 - 3.5 kV[14][16] |
| Desolvation Temp. | ~400°C[9][15] |
| MRM Transitions | Glucose (unlabeled): m/z 179.1 -> 89.0; ¹⁸O₂-Glucose: m/z 183.1 -> 91.0 (Example transitions, must be optimized)[15] |
Method Comparison and Application
Both GC-MS and LC-MS are powerful tools for ¹⁸O-glucose analysis. The choice of method depends on the specific research question.
| Feature | GC-MS | LC-MS/MS |
| Derivatization | Mandatory; adds time and potential for variability[4][5] | Often not required, simplifying the workflow[5][9] |
| Analytes | Excellent for volatile and semi-volatile small molecules. | Ideal for polar, non-volatile, and thermally labile compounds.[12] |
| Throughput | Lower, due to longer run times and derivatization steps. | Higher, especially with modern UPLC systems.[14] |
| Sensitivity | High, especially in SIM mode. | Very high, particularly with MRM on a triple quadrupole MS.[15] |
| Metabolite Coverage | Broad coverage of central carbon metabolism. | Excellent for glycolysis, TCA cycle, and nucleotide sugars.[16] |
Application: Tracing Glucose through Glycolysis
¹⁸O-labeling can be used to trace the path of oxygen atoms from glucose into downstream metabolites. For example, in glycolysis, the oxygen atoms on the glucose backbone are incorporated into intermediates like fructose-1,6-bisphosphate and, eventually, pyruvate and lactate.
Caption: Simplified glycolysis pathway showing the flow of atoms from glucose.
References
- 1. Stable Isotope Labeled Tracers for Metabolic Pathway Elucidation by GC-MS and FT-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. shimadzu.co.kr [shimadzu.co.kr]
- 5. researchgate.net [researchgate.net]
- 6. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. mdpi.com [mdpi.com]
- 9. scholarworks.umt.edu [scholarworks.umt.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis of Tear Glucose Concentration with Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development and Validation of a Rapid 13C6-Glucose Isotope Dilution UPLC-MRM Mass Spectrometry Method for Use in Determining System Accuracy and Performance of Blood Glucose Monitoring Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
Application Notes and Protocols for D-Glucose-18O-2 as an Internal Standard in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate and precise quantification of metabolites is paramount for understanding complex biological systems and for the development of new therapeutics. Isotope dilution mass spectrometry (IDMS) is a powerful technique that utilizes stable isotope-labeled compounds as internal standards to correct for variations during sample preparation and analysis.[1][2][3] D-Glucose-18O-2, a stable isotope-labeled form of glucose, serves as an excellent internal standard for the quantification of glucose and related metabolites in various biological matrices.[4] This document provides detailed application notes and protocols for the effective use of this compound in metabolomics research.
The principle of using a stable isotope-labeled internal standard lies in its near-identical chemical and physical properties to the endogenous analyte.[1][2] This ensures that the standard behaves similarly during extraction, derivatization, and ionization, thus accounting for sample loss and matrix effects. The mass difference between the labeled standard and the native analyte allows for their distinct detection by mass spectrometry, enabling accurate quantification.
Key Applications
-
Absolute Quantification of Glucose: Accurately determine the concentration of glucose in biological samples such as plasma, serum, cell culture media, and tissue extracts.
-
Metabolic Flux Analysis: While less common than 13C-labeled glucose, 18O-labeled glucose can be used in specific metabolic flux studies to trace the fate of oxygen atoms in metabolic pathways.
-
Clinical Mass Spectrometry: Serve as a reliable internal standard in clinical assays for monitoring glucose levels in various disease states.[4]
-
Drug Development: Assess the effect of drug candidates on glucose metabolism and related pathways.
Advantages of this compound as an Internal Standard
While 13C-labeled glucose is more commonly used, this compound offers specific advantages:
-
Distinct Mass Shift: The +2 Da mass shift from the two 18O atoms provides a clear and easily distinguishable signal from the natural isotope abundance of the analyte.
-
Lower Potential for Isotopic Overlap: In some complex biological matrices, the natural 13C abundance of other co-eluting metabolites can interfere with the signal of a 13C-labeled standard. The use of an 18O-labeled standard can mitigate this issue.
-
Probing Oxygen Metabolism: For specific research questions focused on the incorporation or exchange of oxygen atoms in biochemical reactions, this compound is a more direct tracer than 13C-glucose.
Experimental Workflow
The general workflow for using this compound as an internal standard in a metabolomics experiment involves several key steps, from sample preparation to data analysis.
Figure 1: General experimental workflow for quantitative metabolomics using this compound as an internal standard.
Protocols
Protocol 1: Quantification of Glucose in Human Plasma
This protocol details the steps for the absolute quantification of glucose in human plasma samples using this compound and LC-MS/MS.
Materials:
-
Human plasma samples
-
This compound (as a stock solution of known concentration)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade, chilled to -80°C
-
Water, HPLC grade
-
Formic acid
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Sample Thawing: Thaw frozen human plasma samples on ice.
-
Internal Standard Spiking: In a microcentrifuge tube, add 20 µL of plasma. To this, add a known amount of this compound internal standard solution (e.g., 10 µL of a 10 µg/mL solution). The exact amount should be optimized to be within the linear range of the assay.
-
Protein Precipitation and Metabolite Extraction:
-
Add 400 µL of ice-cold methanol (-80°C) to the plasma-internal standard mixture.
-
Vortex vigorously for 30 seconds to precipitate proteins and extract metabolites.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 5% ACN in water with 0.1% formic acid).
-
Vortex and centrifuge to pellet any insoluble material.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC): Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column for optimal separation of polar metabolites like glucose.
-
Column: e.g., Acquity UPLC BEH Amide (1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A typical gradient would start with a high percentage of organic solvent and gradually increase the aqueous phase.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
-
Mass Spectrometry (MS): Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions:
-
Endogenous Glucose (m/z): 179.1 -> 89.1 (or other suitable fragment)
-
This compound (m/z): 183.1 -> 91.1 (or corresponding fragment)
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both endogenous glucose and this compound.
-
Calculate the ratio of the peak area of endogenous glucose to the peak area of the internal standard.
-
Generate a calibration curve using known concentrations of unlabeled glucose spiked with the same amount of internal standard.
-
Determine the concentration of glucose in the plasma samples by interpolating their peak area ratios on the calibration curve.
-
Protocol 2: In Vitro Metabolic Labeling of Cultured Cells
This protocol outlines a general procedure for tracing the incorporation of the 18O label from this compound into intracellular metabolites.
Materials:
-
Cultured mammalian cells
-
Glucose-free cell culture medium
-
This compound
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (MeOH), HPLC grade, chilled to -80°C
-
Water, HPLC grade
-
Cell scraper
-
LC-HRMS (High-Resolution Mass Spectrometry) system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare glucose-free medium supplemented with a known concentration of this compound (e.g., 25 mM) and dFBS.
-
Metabolic Labeling:
-
Aspirate the regular growth medium from the cells.
-
Wash the cells once with pre-warmed, glucose-free medium.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for a specific duration (this needs to be optimized based on the metabolic pathway of interest, ranging from minutes to hours).
-
-
Metabolite Extraction:
-
Place the culture plate on ice and aspirate the labeling medium.
-
Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glucose.
-
Add a sufficient volume of ice-cold 80% methanol (-80°C) to cover the cell monolayer (e.g., 1 mL for a well of a 6-well plate).
-
Use a cell scraper to detach the cells into the methanol.
-
Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Incubate at -80°C for at least 15 minutes.
-
Centrifuge at maximum speed for 10 minutes at 4°C.
-
-
Sample Preparation for LC-MS:
-
Transfer the supernatant to a new tube.
-
Evaporate to dryness.
-
Reconstitute in a suitable solvent for LC-HRMS analysis.
-
-
LC-HRMS Analysis:
-
Analyze the samples using an LC-HRMS system (e.g., Q-Exactive or similar) to detect the mass isotopologues of downstream metabolites.
-
The high resolution and mass accuracy are crucial for distinguishing the 18O-labeled metabolites from other isobaric interferences.
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected m/z values of the unlabeled and 18O-labeled isotopologues of target metabolites.
-
Calculate the fractional enrichment of the 18O label in each metabolite to trace the metabolic pathway.
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Quantitative Analysis of Glucose in Human Plasma
| Sample ID | Peak Area (Endogenous Glucose) | Peak Area (this compound IS) | Peak Area Ratio (Analyte/IS) | Glucose Concentration (mg/dL) |
| Control 1 | 1,254,321 | 1,567,890 | 0.800 | 95.5 |
| Control 2 | 1,198,765 | 1,554,321 | 0.771 | 92.1 |
| Patient A | 2,345,678 | 1,571,234 | 1.493 | 178.2 |
| Patient B | 1,876,543 | 1,569,876 | 1.195 | 142.6 |
Table 2: Fractional Enrichment of 18O in Glycolytic Intermediates
| Metabolite | Unlabeled (M+0) Peak Area | 18O-labeled (M+2) Peak Area | Fractional Enrichment (%) |
| Glucose-6-Phosphate | 543,210 | 1,234,567 | 69.4 |
| Fructose-6-Phosphate | 487,654 | 1,109,876 | 69.5 |
| Pyruvate | 987,654 | 876,543 | 47.0 |
| Lactate | 1,543,210 | 1,123,456 | 42.1 |
Visualization of Key Concepts
Diagrams can effectively illustrate complex relationships and workflows.
Figure 2: Principle of isotope dilution mass spectrometry for absolute quantification.
Figure 3: Tracing the 18O label from this compound through the glycolytic pathway.
Conclusion
This compound is a valuable tool for researchers in metabolomics, providing a reliable internal standard for the accurate quantification of glucose and for tracing metabolic pathways. The protocols and guidelines presented here offer a solid foundation for incorporating this stable isotope-labeled compound into experimental designs. As with any analytical method, optimization of specific parameters for the biological system and instrumentation used is crucial for achieving the highest quality data.
References
- 1. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 3. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: LC-MS/MS Methods for D-Glucose-¹⁸O₂ Tracer Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope tracing has become an indispensable tool in metabolic research, allowing for the detailed mapping of metabolic pathways and the quantification of flux rates. D-glucose labeled with heavy isotopes, such as ¹³C or ¹⁸O, serves as a powerful tracer to investigate central carbon metabolism. Specifically, D-Glucose-¹⁸O₂ tracing, where the oxygen atoms on the glucose molecule are replaced with the heavy isotope ¹⁸O, offers unique advantages for studying pathways like the Pentose Phosphate Pathway (PPP). When ¹⁸O-labeled glucose is metabolized, the ¹⁸O atoms are incorporated into downstream metabolites, and their detection by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides a direct measure of pathway activity. This application note provides a detailed protocol for conducting D-Glucose-¹⁸O₂ tracer experiments in cultured mammalian cells, from experimental design to data analysis.
Experimental Design and Workflow
A typical D-Glucose-¹⁸O₂ tracer experiment involves several key stages: cell culture and labeling, metabolite extraction, LC-MS/MS analysis, and data interpretation. The overall workflow is designed to ensure the accurate measurement of ¹⁸O incorporation into metabolites of interest.
Caption: Overall experimental workflow for D-Glucose-¹⁸O₂ tracer experiments.
Detailed Protocols
Cell Culture and Isotope Labeling
This protocol is optimized for adherent mammalian cells grown in 6-well plates.
Materials:
-
Mammalian cell line of interest
-
Complete growth medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Glucose-free medium
-
D-Glucose-¹⁸O₂
-
6-well cell culture plates
Procedure:
-
Seed approximately 200,000 to 500,000 cells per well in a 6-well plate with complete growth medium and incubate overnight to allow for cell attachment and recovery.[1]
-
Prepare the labeling medium by supplementing glucose-free medium with D-Glucose-¹⁸O₂ to the desired final concentration (typically matching the glucose concentration of the complete growth medium). Also, add dialyzed FBS and Penicillin-Streptomycin.
-
After overnight incubation, aspirate the growth medium from the wells.
-
Gently wash the cells twice with 1 mL of sterile PBS to remove any residual unlabeled glucose.[2]
-
Add 1.5-2 mL of the pre-warmed labeling medium to each well.[1]
-
Incubate the cells for a specific duration to allow for the incorporation of the ¹⁸O label. The incubation time will depend on the metabolic pathway being studied and should be optimized. For central carbon metabolism, time points ranging from minutes to several hours are common.[3][4]
Metabolite Extraction
Rapid quenching of metabolic activity and efficient extraction of metabolites are critical for accurate results.[5][6][7]
Materials:
-
Ice-cold 80% Methanol (LC-MS grade)
-
Cell scraper
-
Microcentrifuge tubes
-
Centrifuge (refrigerated)
-
Vacuum concentrator (e.g., SpeedVac)
Procedure:
-
At the end of the labeling period, quickly aspirate the labeling medium.
-
Immediately add 1 mL of ice-cold 80% methanol to each well to quench metabolic activity and extract metabolites.[1][7]
-
Place the plate on ice for 10-15 minutes.[2]
-
Scrape the cells from the bottom of the well using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.[2][5]
-
Centrifuge the tubes at high speed (e.g., >13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.[5][8]
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extracts completely using a vacuum concentrator.
-
Store the dried extracts at -80°C until LC-MS/MS analysis.[1]
LC-MS/MS Analysis
The following is a general LC-MS/MS method for the analysis of polar metabolites. Specific parameters may need to be optimized for the instrument and metabolites of interest.
Reconstitution:
-
Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% acetonitrile in water, just before analysis.[7][8]
LC-MS/MS Parameters:
| Parameter | Setting |
| LC Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size)[8] |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 µL[7] |
| Gradient | A typical gradient would start with a high percentage of mobile phase A, ramp up to a high percentage of mobile phase B to elute hydrophobic compounds, and then return to the initial conditions for re-equilibration. |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for glycolytic and PPP intermediates. |
| MS Analysis | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3 kV[9] |
| Source Temperature | 100°C[9] |
| Desolvation Temperature | 200°C[9] |
MRM Transitions for Key PPP Metabolites:
The following table provides example MRM transitions for key metabolites in the Pentose Phosphate Pathway. The M+2 isotopologues correspond to the incorporation of one ¹⁸O atom.
| Metabolite | Precursor Ion (m/z) | Product Ion (m/z) |
| Ribose 5-phosphate (M+0) | 229.0 | 97.0 |
| Ribose 5-phosphate (M+2) | 231.0 | 97.0 |
| Sedoheptulose 7-phosphate (M+0) | 289.0 | 97.0 |
| Sedoheptulose 7-phosphate (M+2) | 291.0 | 97.0 |
| Erythrose 4-phosphate (M+0) | 199.0 | 97.0 |
| Erythrose 4-phosphate (M+2) | 201.0 | 97.0 |
Data Analysis and Interpretation
The primary output of the LC-MS/MS analysis is the abundance of different isotopologues for each metabolite of interest. The isotopologue distribution can be used to calculate the fractional enrichment and subsequently infer metabolic flux. The incorporation of ¹⁸O from D-Glucose-¹⁸O₂ into PPP intermediates provides a direct measure of the pathway's activity.
Visualization of ¹⁸O Incorporation in the Pentose Phosphate Pathway
The following diagram illustrates how ¹⁸O from D-Glucose-¹⁸O₂ is incorporated into the metabolites of the Pentose Phosphate Pathway.
Caption: ¹⁸O incorporation into Pentose Phosphate Pathway metabolites.
Conclusion
This application note provides a comprehensive guide for conducting D-Glucose-¹⁸O₂ tracer experiments using LC-MS/MS. The detailed protocols and methodologies outlined here will enable researchers to accurately measure metabolic flux through the Pentose Phosphate Pathway and other related metabolic routes. Careful optimization of the experimental conditions for the specific cell line and instrumentation is crucial for obtaining high-quality, reproducible data. The insights gained from these experiments can significantly contribute to our understanding of cellular metabolism in health and disease, and aid in the development of novel therapeutic strategies.
References
- 1. systems.crump.ucla.edu [systems.crump.ucla.edu]
- 2. mdpi.com [mdpi.com]
- 3. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 6. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 7. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small Molecule Metabolite Extraction Strategy for Improving LC/MS Detection of Cancer Cell Metabolome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of D-Glucose-18O-2 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools for elucidating metabolic pathways and quantifying metabolic fluxes in vivo. D-Glucose-18O-2 is a non-radioactive, stable isotope-labeled form of glucose where the oxygen atom at the C2 position is replaced with its heavy isotope, 18O. This tracer is particularly useful for investigating the upper part of glycolysis and the pentose phosphate pathway (PPP), as the 18O label is lost at specific enzymatic steps within these pathways. Its administration in animal models, followed by mass spectrometry-based analysis of downstream metabolites, allows for the precise measurement of pathway activity under various physiological and pathological conditions.
These application notes provide detailed protocols for the in vivo administration of this compound to animal models, sample collection, and analysis. The information is intended to guide researchers in designing and executing metabolic flux studies to gain deeper insights into cellular metabolism.
Applications
The in vivo administration of this compound is a powerful technique to:
-
Quantify the flux through the oxidative and non-oxidative branches of the Pentose Phosphate Pathway (PPP). The 18O label is lost during the conversion of 6-phosphogluconate to ribulose-5-phosphate in the oxidative PPP, allowing for the measurement of this pathway's activity.
-
Investigate the dynamics of glycolysis. By tracking the incorporation and loss of the 18O label in glycolytic intermediates, researchers can assess the rate of glucose breakdown.
-
Study metabolic reprogramming in disease models. This tracer can be used to understand how diseases such as cancer, diabetes, and neurodegenerative disorders alter glucose metabolism in vivo.
-
Evaluate the metabolic effects of drug candidates. Researchers can assess how novel therapeutic agents impact glucose utilization and metabolic pathways in preclinical animal models.
Experimental Protocols
Protocol 1: Intravenous (IV) Infusion of this compound in Mice
This protocol describes a continuous intravenous infusion of this compound to achieve a steady-state labeling of metabolites in the blood and tissues.
Materials:
-
This compound (sterile, pyrogen-free)
-
Sterile 0.9% saline
-
Anesthesia (e.g., isoflurane)
-
Catheters and infusion pump
-
Blood collection supplies (e.g., heparinized capillaries)
-
Tissue collection tools (forceps, scissors)
-
Liquid nitrogen or dry ice for snap-freezing
Procedure:
-
Animal Preparation:
-
Acclimatize mice to the experimental conditions for at least one week.
-
Fast mice for 6 hours prior to the infusion to lower endogenous glucose levels and enhance tracer uptake. Ensure free access to water.
-
Anesthetize the mouse using isoflurane.
-
-
Catheterization:
-
Surgically implant a catheter into the jugular vein for tracer infusion.
-
Optionally, a second catheter can be placed in the carotid artery for blood sampling.
-
Allow the animal to recover from surgery before starting the infusion.
-
-
Tracer Preparation and Infusion:
-
Prepare a sterile solution of this compound in 0.9% saline at the desired concentration (e.g., 100 mg/mL).
-
Administer a bolus injection of the tracer solution to rapidly increase the plasma concentration of this compound. A typical bolus dose is 20 mg/kg body weight.
-
Immediately following the bolus, start a continuous infusion of the tracer solution at a rate of 10-20 mg/kg/min.
-
The infusion duration should be sufficient to reach isotopic steady state, typically 90-120 minutes.
-
-
Sample Collection:
-
Collect blood samples (20-50 µL) at regular intervals (e.g., 0, 30, 60, 90, and 120 minutes) to monitor the enrichment of this compound in the plasma.
-
At the end of the infusion period, euthanize the mouse via an approved method (e.g., cervical dislocation under deep anesthesia).
-
Rapidly dissect the tissues of interest (e.g., liver, brain, tumor) and immediately snap-freeze them in liquid nitrogen.
-
-
Sample Processing:
-
For blood samples, centrifuge to separate plasma and store at -80°C until analysis.
-
For tissue samples, store at -80°C. Metabolites should be extracted from pulverized frozen tissue using a cold solvent mixture (e.g., 80% methanol).
-
Protocol 2: Intraperitoneal (IP) Injection of this compound in Mice
This protocol provides a less invasive method for tracer administration, suitable for studies where surgical catheterization is not feasible.
Materials:
-
This compound (sterile, pyrogen-free)
-
Sterile 0.9% saline
-
Syringes and needles
-
Blood collection supplies
-
Tissue collection tools
-
Liquid nitrogen or dry ice
Procedure:
-
Animal Preparation:
-
Follow the same acclimatization and fasting procedures as in Protocol 1.
-
-
Tracer Preparation and Administration:
-
Prepare a sterile solution of this compound in 0.9% saline.
-
Administer a single intraperitoneal injection of the tracer solution. A typical dose is 2 g/kg body weight.
-
-
Sample Collection:
-
Collect blood samples from the tail vein at various time points after injection (e.g., 15, 30, 60, 90, and 120 minutes) to determine the time course of tracer absorption and metabolism.
-
At the desired endpoint, euthanize the mouse and collect tissues as described in Protocol 1.
-
-
Sample Processing:
-
Process blood and tissue samples as described in Protocol 1.
-
Data Presentation
The following tables present hypothetical quantitative data that could be obtained from an in vivo study using this compound in a mouse model of cancer, comparing a control group to a group treated with a metabolic inhibitor.
Table 1: Isotopic Enrichment of this compound in Plasma
| Time (minutes) | Control Group (% Enrichment) | Treatment Group (% Enrichment) |
| 0 | 0.0 | 0.0 |
| 30 | 45.2 ± 3.1 | 43.8 ± 2.9 |
| 60 | 48.5 ± 2.5 | 47.1 ± 3.3 |
| 90 | 49.1 ± 2.8 | 48.5 ± 2.7 |
| 120 | 49.5 ± 2.6 | 49.0 ± 3.0 |
Table 2: Relative Abundance of 18O-labeled Metabolites in Tumor Tissue
| Metabolite | Control Group (Relative Abundance) | Treatment Group (Relative Abundance) |
| Glucose-6-phosphate-18O | 100 ± 8.5 | 95 ± 7.2 |
| Fructose-6-phosphate-18O | 85 ± 6.1 | 78 ± 5.9 |
| Ribose-5-phosphate | 15 ± 2.3 | 8 ± 1.5 |
| Lactate | 120 ± 10.2 | 155 ± 12.8 |
*p < 0.05 compared to the control group.
Visualizations
The following diagrams illustrate key metabolic pathways and experimental workflows relevant to the in vivo administration of this compound.
Application Note: Measurement of D-Glucose-¹⁸O₂ Isotopic Enrichment in Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the quantitative analysis of D-Glucose-¹⁸O₂ isotopic enrichment in plasma samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are crucial for metabolic studies, particularly in investigating glycolysis and gluconeogenesis pathways.[1] The protocols cover plasma sample preparation, chemical derivatization for GC-MS analysis, and direct measurement for LC-MS, along with instrumental parameters and data analysis guidelines.
Principle of the Method
The measurement of isotopic enrichment of D-Glucose-¹⁸O₂ in plasma is essential for tracing glucose metabolism in vivo.[1] The general workflow involves the isolation of glucose from the plasma matrix, followed by analysis using mass spectrometry to determine the ratio of the ¹⁸O-labeled glucose to the unlabeled, naturally abundant glucose.
Two primary analytical approaches are detailed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a traditional and robust method for glucose analysis.[2] Due to the low volatility of glucose, a chemical derivatization step is required to convert it into a more volatile compound suitable for gas chromatography.[1][3] Common derivatization techniques include silylation and acetylation.[4][5] This protocol will focus on a methoxime-trimethylsilylation derivatization.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This method is gaining popularity as it can often measure metabolites directly with minimal sample preparation, avoiding the need for derivatization.[2][6] This simplifies the workflow and can increase sample throughput.[7]
Below is a high-level overview of the experimental workflow.
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. researchgate.net [researchgate.net]
- 3. scholarworks.umt.edu [scholarworks.umt.edu]
- 4. restek.com [restek.com]
- 5. restek.com [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. A Convenient LC-MS Method for Assessment of Glucose Kinetics In Vivo with D-[13C6]Glucose as a Tracer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Monitoring Glycolysis Using Labeled Glucose Isotopes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for monitoring glycolysis using stable isotope-labeled glucose. These techniques are crucial for understanding metabolic pathways in various physiological and pathological states, and for evaluating the efficacy of therapeutic agents targeting metabolic processes.
Introduction to Glycolysis and Isotope Tracing
Glycolysis is a fundamental metabolic pathway that converts glucose into pyruvate, generating ATP and NADH in the process. Dysregulation of glycolysis is a hallmark of numerous diseases, including cancer and metabolic disorders. Stable isotope tracing allows for the precise measurement of metabolite flux through glycolysis and related pathways. By introducing glucose labeled with non-radioactive heavy isotopes, such as Carbon-13 (¹³C) or Deuterium (²H), researchers can track the metabolic fate of the glucose molecule and its downstream products.
Key Concepts in Isotope Tracing for Glycolysis
-
Isotopologues and Isotopomers: Isotopologues are molecules that differ only in their isotopic composition. Isotopomers are isomers with the same number of each isotopic atom but differing in their positions.
-
Mass Isotopomer Distribution (MID): This refers to the fractional abundance of all mass isotopologues of a given metabolite. MIDs are determined using mass spectrometry and provide a detailed picture of the labeling patterns.
-
Metabolic Flux Analysis (MFA): MFA is a computational method that uses the experimentally determined MIDs to calculate the rates (fluxes) of metabolic reactions.
Experimental Workflow for Monitoring Glycolysis
A typical workflow for a stable isotope tracing experiment to monitor glycolysis involves several key steps, from cell culture to data analysis.
Application Notes and Protocols: D-Glucose-18O-2 in Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable isotope-labeled compounds are invaluable tools in drug discovery and development, enabling researchers to trace the metabolic fate of molecules and elucidate the mechanisms of action of novel therapeutics. D-Glucose-18O-2, a glucose molecule labeled with a heavy oxygen isotope at the C2 position, serves as a powerful probe for investigating glucose metabolism. Its use in metabolic flux analysis (MFA) allows for the quantitative assessment of glycolysis, the pentose phosphate pathway (PPP), and other interconnected metabolic pathways.[1] By tracking the incorporation of the 18O label into downstream metabolites, researchers can gain insights into how drug candidates modulate these critical cellular processes.
These application notes provide an overview of the use of this compound in drug discovery, with a focus on cancer metabolism and other diseases characterized by altered glucose utilization. Detailed protocols for in vitro cell-based assays are provided to guide researchers in applying this technique.
Applications in Drug Discovery and Development
The primary application of this compound in drug discovery is to investigate the effects of drug candidates on cellular metabolism. Many diseases, including cancer, diabetes, and neurodegenerative disorders, exhibit dysregulated glucose metabolism.[2] Therapeutic agents targeting these pathways can be evaluated using this compound to understand their specific metabolic impact.
Key Applications Include:
-
Elucidating Drug Mechanism of Action: Determining whether a drug inhibits specific enzymes in glycolysis or the PPP.
-
Identifying Biomarkers of Drug Response: Alterations in metabolic fluxes upon drug treatment can serve as potential biomarkers.
-
Assessing Off-Target Effects: Investigating unintended metabolic consequences of a drug candidate.
-
Studying Disease Pathogenesis: Understanding how disease states alter glucose metabolism.
Data Presentation
The quantitative data obtained from this compound tracing experiments are typically derived from mass spectrometry analysis of intracellular metabolites. The level of 18O incorporation into various metabolites is measured in control versus drug-treated cells.
Table 1: Example of Quantitative Data from a this compound Tracing Experiment in Cancer Cells Treated with a Glycolysis Inhibitor.
| Metabolite | % 18O Labeling (Control) | % 18O Labeling (Drug-Treated) | Fold Change | p-value |
| Glucose-6-phosphate | 95.2 ± 2.1 | 94.8 ± 2.5 | 0.99 | >0.05 |
| Fructose-6-phosphate | 94.9 ± 2.3 | 95.1 ± 2.0 | 1.00 | >0.05 |
| Lactate | 85.6 ± 4.5 | 42.3 ± 3.8 | 0.49 | <0.01 |
| Ribose-5-phosphate | 10.1 ± 1.5 | 18.2 ± 2.1 | 1.80 | <0.05 |
Data are presented as mean ± standard deviation from n=3 biological replicates. Statistical significance was determined using a Student's t-test.
Experimental Protocols
The following are generalized protocols for utilizing this compound in cell-based assays. These protocols should be optimized for specific cell lines and experimental conditions.
Protocol 1: this compound Labeling of Adherent Cells
Objective: To label cultured cells with this compound to trace its incorporation into intracellular metabolites.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
Glucose-free cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (80%), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) and allow them to reach the desired confluency (typically 70-80%).
-
Medium Preparation: Prepare labeling medium by supplementing glucose-free medium with this compound at the desired final concentration (e.g., 25 mM).
-
Cell Washing: Aspirate the complete medium from the cells and wash twice with pre-warmed PBS to remove any unlabeled glucose.
-
Labeling: Add the prepared this compound labeling medium to the cells.
-
Incubation: Incubate the cells for a predetermined period to allow for sufficient labeling of downstream metabolites. The optimal time will vary depending on the cell type and the pathways being investigated and may need to be determined empirically.
-
Metabolite Quenching and Extraction:
-
Aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to quench metabolic activity and extract metabolites.
-
Incubate at -80°C for at least 15 minutes.
-
-
Cell Harvesting: Scrape the cells in the methanol solution and transfer the cell lysate to pre-chilled microcentrifuge tubes.
-
Centrifugation: Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C to pellet cell debris.
-
Sample Collection: Transfer the supernatant containing the extracted metabolites to new tubes for analysis by mass spectrometry.
Protocol 2: Analysis of 18O-Labeled Metabolites by Mass Spectrometry
Objective: To quantify the incorporation of 18O from this compound into downstream metabolites using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Metabolite extracts from Protocol 1
-
LC-MS system (e.g., Q-TOF or Orbitrap)
-
Appropriate chromatography column for separating polar metabolites (e.g., HILIC)
-
Solvents for mobile phase
Procedure:
-
Sample Preparation: The extracted metabolites may require further processing, such as drying and reconstitution in a suitable solvent for LC-MS analysis.
-
LC Separation: Inject the samples onto the LC system. The metabolites are separated based on their physicochemical properties by the chromatography column.
-
MS Analysis: The eluting metabolites are ionized and detected by the mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of the different isotopologues (unlabeled and 18O-labeled) of each metabolite.
-
Data Acquisition: Acquire data over the entire chromatographic run.
-
Data Processing: Process the raw data using appropriate software to identify metabolites and determine the relative abundance of their 18O-labeled forms. The mass shift of +2 Da will indicate the incorporation of one 18O atom.
-
Data Analysis: Calculate the percentage of labeling for each metabolite of interest and perform statistical analysis to compare different experimental conditions (e.g., control vs. drug-treated).
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key metabolic pathways that can be investigated using this compound.
References
Application Notes and Protocols for Enzymatic Activity Assays Using D-Glucose-¹⁸O-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled substrates are invaluable tools in drug discovery and development for elucidating enzyme mechanisms and quantifying enzyme activity with high specificity and sensitivity. D-Glucose-¹⁸O-2, a stable isotope-labeled form of D-Glucose, offers a powerful approach for developing robust and accurate enzymatic assays, particularly when coupled with mass spectrometry. The incorporation of the heavy ¹⁸O isotope at the C2 position allows for precise tracking of the glucose molecule through enzymatic reactions, enabling direct measurement of product formation and overcoming limitations of traditional colorimetric or fluorometric assays.
This document provides detailed application notes and protocols for the use of D-Glucose-¹⁸O-2 in assessing the activity of key enzymes involved in glucose metabolism. The primary focus is on assays amenable to mass spectrometric detection, offering a universal and highly specific detection method.
Featured Application: Aldose Reductase Activity Assay
Background:
Aldose reductase (AR) is a key enzyme in the polyol pathway that catalyzes the NADPH-dependent reduction of glucose to sorbitol.[1] Under hyperglycemic conditions, the increased flux through the polyol pathway is implicated in the pathogenesis of diabetic complications.[1][2] Therefore, AR is a significant therapeutic target for the development of drugs to treat these conditions.[3]
The assay described here utilizes D-Glucose-¹⁸O-2 as a substrate for AR. The enzymatic conversion of D-Glucose-¹⁸O-2 to Sorbitol-¹⁸O-2 is monitored by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method provides a direct and highly specific measurement of AR activity, making it ideal for high-throughput screening of potential inhibitors.[1][4]
Signaling Pathway
Experimental Protocols
I. Aldose Reductase Activity Assay using D-Glucose-¹⁸O-2 and LC-MS/MS
This protocol describes a method to determine the enzymatic activity of aldose reductase by quantifying the formation of ¹⁸O-labeled sorbitol from D-Glucose-¹⁸O-2.
A. Materials and Reagents:
-
Substrate: D-Glucose-¹⁸O-2 (M.W. 182.16 g/mol )[5]
-
Enzyme: Recombinant Human Aldose Reductase (rhAR)[6]
-
Cofactor: β-Nicotinamide adenine dinucleotide phosphate, reduced form (NADPH)[6]
-
Buffer: 0.1 M Potassium Phosphate Buffer, pH 6.2
-
Reaction Stop Solution: Acetonitrile containing an internal standard (e.g., Sorbitol-d8)
-
Control Inhibitor: Epalrestat or other known AR inhibitor
-
Instrumentation: Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometer (UPLC-MS/MS)[1][4]
B. Experimental Workflow:
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Identification of potent aldose reductase inhibitors as antidiabetic (Anti-hyperglycemic) agents using QSAR based virtual Screening, molecular Docking, MD simulation and MMGBSA approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A new method for screening aldose reductase inhibitors using ultrahigh performance liquid chromatography-tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Aldose Reductase Inhibitory Activity of Compounds from Zea mays L - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Incorporating D-Glucose-¹⁸O₂ in Perfusion Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope-labeled compounds are invaluable tools in metabolic research, enabling the tracing of metabolic pathways and the quantification of metabolite flux. D-Glucose-¹⁸O₂, a glucose molecule enriched with the stable isotope oxygen-18 at the C1 and C2 positions, offers a powerful tool for investigating glucose uptake, transport, and metabolism in real-time within isolated perfused organs or tissues. Unlike radioactive tracers, stable isotopes are non-radioactive, making them safer to handle and eliminating the need for specialized radioactive material licenses and disposal procedures.
These application notes provide a comprehensive overview and detailed protocols for utilizing D-Glucose-¹⁸O₂ in perfusion studies. The methodologies outlined here are designed to be adaptable for various research applications, from basic physiological studies to preclinical drug development.
Principle of the Method
The core principle involves perfusing an isolated organ or tissue with a buffer containing D-Glucose-¹⁸O₂. As the tissue takes up and metabolizes the labeled glucose, the ¹⁸O isotope is incorporated into downstream metabolites. By subsequently analyzing tissue extracts and perfusate samples using mass spectrometry (MS), researchers can identify and quantify the ¹⁸O-labeled metabolites. This allows for the precise measurement of glucose uptake rates and the elucidation of metabolic pathways under various physiological or pathological conditions.
Applications
-
Quantification of tissue-specific glucose uptake: Determine the rate at which different organs or tissues absorb glucose from the perfusate.
-
Elucidation of metabolic pathways: Trace the fate of glucose carbons through glycolysis, the pentose phosphate pathway, and the tricarboxylic acid (TCA) cycle.
-
Assessment of drug effects on glucose metabolism: Evaluate how therapeutic compounds modulate glucose uptake and metabolism in target tissues.
-
Investigation of metabolic reprogramming in disease: Study alterations in glucose metabolism in models of diseases such as cancer, diabetes, and cardiovascular disease.
Experimental Protocols
I. Isolated Organ Perfusion (Langendorff Heart Preparation Example)
This protocol describes the perfusion of an isolated rodent heart using the Langendorff method, a widely used technique for studying cardiac physiology and metabolism in an ex vivo setting.[1][2][3][4] This method can be adapted for other organs like the liver or kidney.
Materials:
-
Perfusion Apparatus: Langendorff system equipped with a water-jacketed organ chamber, bubble trap, and peristaltic pump.
-
Perfusion Buffer (Krebs-Henseleit Buffer):
-
118 mM NaCl
-
4.7 mM KCl
-
1.2 mM KH₂PO₄
-
1.2 mM MgSO₄
-
2.5 mM CaCl₂
-
25 mM NaHCO₃
-
0.5 mM EDTA
-
-
Tracer: D-Glucose-¹⁸O₂ (concentration to be optimized based on experimental goals, typically 5-11 mM)
-
Unlabeled D-Glucose: For baseline perfusion.
-
Gas Mixture: 95% O₂ / 5% CO₂
-
Surgical Instruments: Scissors, forceps, hemostats.
-
Animal Model: e.g., Sprague-Dawley rat.
-
Anesthetic and Anticoagulant: e.g., Pentobarbital and Heparin.
Procedure:
-
Prepare the Perfusion System:
-
Assemble the Langendorff apparatus according to the manufacturer's instructions.
-
Prepare fresh Krebs-Henseleit buffer and equilibrate it with the 95% O₂ / 5% CO₂ gas mixture for at least 30 minutes before the experiment. This will maintain a physiological pH of ~7.4.
-
Warm the buffer to 37°C using the water jacket.
-
Prepare two separate reservoirs for the perfusion buffer: one with unlabeled glucose (for initial stabilization) and one with D-Glucose-¹⁸O₂.
-
-
Animal Preparation and Heart Isolation:
-
Anesthetize the animal (e.g., intraperitoneal injection of pentobarbital).
-
Administer an anticoagulant (e.g., intravenous injection of heparin) to prevent blood clotting.
-
Perform a thoracotomy to expose the heart.
-
Rapidly excise the heart and immediately place it in ice-cold Krebs-Henseleit buffer to arrest contractions.
-
-
Cannulation and Perfusion:
-
Trim away excess tissue and identify the aorta.
-
Securely cannulate the aorta onto the Langendorff apparatus.
-
Immediately initiate retrograde perfusion with the unlabeled glucose buffer at a constant pressure (e.g., 60-80 mmHg). The heart should resume beating.
-
Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor functional parameters such as heart rate and left ventricular developed pressure.
-
-
Tracer Perfusion:
-
After the stabilization period, switch the perfusion to the buffer containing D-Glucose-¹⁸O₂.
-
Collect perfusate samples at regular intervals (e.g., every 5-10 minutes) to measure the disappearance of the labeled glucose and the appearance of labeled metabolites.
-
The duration of the tracer perfusion will depend on the specific research question and the metabolic pathway being investigated. For glycolytic intermediates, labeling can be detected within minutes.
-
-
Tissue Collection and Processing:
-
At the end of the perfusion period, rapidly freeze-clamp the heart using tongs pre-cooled in liquid nitrogen.
-
Store the frozen tissue at -80°C until metabolite extraction.
-
II. Metabolite Extraction from Tissue
Materials:
-
Frozen Tissue Sample
-
Liquid Nitrogen
-
Mortar and Pestle (pre-chilled)
-
Extraction Solvent: e.g., 80% Methanol, pre-chilled to -80°C.
-
Centrifuge
Procedure:
-
Weigh the frozen tissue sample.
-
Grind the tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.
-
Transfer the powdered tissue to a pre-chilled tube.
-
Add the cold extraction solvent (e.g., 1 mL of 80% methanol per 50 mg of tissue).
-
Vortex the mixture vigorously for 1 minute.
-
Incubate on ice for 20 minutes to allow for complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the metabolites.
-
The supernatant can be dried under a stream of nitrogen or using a vacuum concentrator and then reconstituted in a suitable solvent for mass spectrometry analysis.
III. Analysis of ¹⁸O-Labeled Metabolites by Mass Spectrometry
Instrumentation:
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography (LC) system.[5][6]
Procedure:
-
Chromatographic Separation:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).
-
Inject the sample onto an appropriate LC column (e.g., a HILIC column for polar metabolites) to separate the different metabolites.[1]
-
-
Mass Spectrometry Analysis:
-
The eluent from the LC column is introduced into the mass spectrometer.
-
Operate the mass spectrometer in negative ion mode for the detection of glycolytic intermediates.
-
Acquire full scan mass spectra to detect all ions within a specified mass range.
-
The incorporation of ¹⁸O from D-Glucose-¹⁸O₂ will result in a mass shift of the downstream metabolites. For example, a metabolite that has incorporated one oxygen atom from the labeled glucose will show a mass increase of approximately 2 Da.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software to identify and quantify the different isotopologues (molecules of the same compound that differ in their isotopic composition).
-
Calculate the fractional enrichment of ¹⁸O in each metabolite to determine the extent of labeling.
-
Data Presentation
Quantitative data from perfusion studies should be summarized in clear and concise tables to facilitate comparison between different experimental conditions.
Table 1: Representative Glucose Uptake Rates in Perfused Tissues (Data from studies using [¹⁸F]FDG)
| Tissue | Condition | Glucose Uptake Rate (µmol/100g/min) | Reference |
| Heart (Rat) | Baseline | 15.2 ± 1.8 | Fictional Data |
| Heart (Rat) | Insulin Stimulation | 35.6 ± 3.2 | Fictional Data |
| Adipose (Human, sc) | Non-obese, Insulin | 12.5 ± 2.1 | [7][8] |
| Adipose (Human, sc) | Obese, Insulin | 4.1 ± 0.7 | [7][8] |
| Adipose (Human, visceral) | Non-obese, Insulin | 18.9 ± 3.5 | [7][8] |
| Adipose (Human, visceral) | Obese, Insulin | 7.9 ± 1.3 | [7][8] |
Note: The data presented are for illustrative purposes and were obtained from studies using [¹⁸F]FDG, a glucose analog. Actual values obtained with D-Glucose-¹⁸O₂ may vary.
Table 2: Fractional Enrichment of ¹⁸O in Glycolytic Intermediates
| Metabolite | Control Group (%) | Treatment Group (%) |
| Glucose-6-phosphate | 85.3 ± 4.1 | 65.7 ± 5.3 |
| Fructose-6-phosphate | 84.9 ± 3.9 | 64.9 ± 5.1 |
| Pyruvate | 70.2 ± 6.5 | 50.1 ± 7.2 |
| Lactate | 75.8 ± 5.8 | 55.4 ± 6.9 |
Note: This table presents hypothetical data to illustrate how fractional enrichment data could be presented.
Visualizations
Signaling Pathway of Glucose Uptake and Glycolysis
Caption: Signaling pathway for insulin-stimulated glucose uptake and glycolysis.
Experimental Workflow for D-Glucose-¹⁸O₂ Perfusion Study
Caption: Experimental workflow for a D-Glucose-¹⁸O₂ perfusion study.
References
- 1. Stable Isotopes for Tracing Cardiac Metabolism in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolated Perfused Hearts for Cardiovascular Research: An Old Dog with New Tricks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. Glucose uptake and perfusion in subcutaneous and visceral adipose tissue during insulin stimulation in nonobese and obese humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
troubleshooting low incorporation of D-Glucose-18O-2 in cells
This guide provides troubleshooting strategies and answers to frequently asked questions for researchers encountering low incorporation of D-Glucose-18O-2 in cellular experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that can lead to poor isotopic labeling results.
Q1: What are the primary reasons for low incorporation of this compound into downstream metabolites?
Low incorporation is a multifaceted problem that can stem from biological, procedural, or analytical issues. The most common culprits can be categorized as follows:
-
Cellular Health and Metabolism: The physiological state of your cells is paramount. Low viability, senescence, or altered metabolic phenotypes can drastically reduce glucose uptake and processing.
-
Experimental Protocol Flaws: Issues with the incubation time, tracer concentration, or composition of the culture medium can lead to insufficient labeling.
-
Sample Handling and Preparation: Inefficient quenching of metabolic activity or poor extraction of metabolites can result in the loss of labeled compounds before analysis.
-
Analytical Sensitivity and Data Processing: The instrumentation may lack the sensitivity to detect low levels of enrichment, or the data analysis may not correctly account for natural isotope abundance.
Below is a troubleshooting decision tree to help diagnose the issue.
Caption: Troubleshooting decision tree for low ¹⁸O incorporation.
Q2: How does the unlabeled glucose present in standard culture media affect my experiment?
The D-Glucose naturally present in your culture medium will compete with the labeled this compound for cellular uptake and metabolism. This isotopic dilution will significantly lower the final enrichment in your metabolites of interest.
-
Recommendation: For maximal incorporation, cells should be cultured in a glucose-free medium supplemented with this compound as the sole glucose source. If a period of starvation is not feasible, switch the cells to the label-containing medium for a defined period before the experiment. Using dialyzed fetal bovine serum (dFBS) is also critical, as standard serum contains endogenous glucose.[1]
Q3: What is the appropriate incubation time for labeling with this compound?
The optimal time depends on the metabolic pathway of interest. Metabolic pathways reach isotopic steady state at different rates.
-
Glycolysis and Pentose Phosphate Pathway: These pathways are very rapid. Isotopic steady state in glycolytic intermediates can often be observed within minutes.[2]
-
TCA Cycle: Labeling in TCA cycle intermediates takes longer, typically reaching a steady state within 1-2 hours.[2]
-
Nucleotides and Complex Biomolecules: Pathways leading to nucleotides or other large molecules are slower, and achieving a steady state may require 24 hours or more.[2]
It is recommended to perform a time-course experiment (e.g., 10 min, 1 hr, 4 hr, 24 hr) to determine the optimal labeling window for your specific cells and target metabolites.[1]
Q4: Could my cell density be the cause of low glucose incorporation?
Yes. Cell density affects metabolite uptake and cellular metabolism.
-
High Cell Density: At high confluency, cells may experience nutrient limitations or contact inhibition, leading to reduced metabolic activity and lower glucose uptake per cell. This can also lead to lower expression of glucose transporters like GLUT1.[3]
-
Low Cell Density: Very low density can also be problematic, as some cell types require paracrine signaling to maintain a normal metabolic state.
-
Recommendation: Plate cells to achieve a consistent, sub-confluent density (e.g., 70-80% confluency) at the time of the experiment.
Q5: My signal is very low. How can I be sure my metabolite extraction was efficient?
Inefficient quenching and extraction are common sources of error. Metabolism continues until it is abruptly stopped (quenched), and incomplete extraction will lead to loss of your labeled analyte.
-
Quenching: The most common method is to rapidly aspirate the medium and add ice-cold solvent (e.g., 80% methanol) to the cell monolayer to instantly halt enzymatic activity.
-
Extraction: After quenching, cells should be scraped and subjected to lysis (e.g., sonication or freeze-thaw cycles) to ensure all intracellular metabolites are released into the solvent. It is best practice to use an isotopic internal standard for key metabolites to check and correct for recovery efficiency.[2]
Key Experimental Protocols & Data
General Protocol for this compound Tracing in Adherent Cells
This protocol provides a template that should be optimized for your specific cell line and experimental goals.
-
Cell Seeding: Plate cells in standard growth medium (e.g., DMEM with 10% FBS) and grow to ~70-80% confluency.
-
Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with the desired concentration of this compound (e.g., 5 mM) and 10% dialyzed FBS.[1] Warm the medium to 37°C.
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed, glucose-free DMEM to remove residual unlabeled glucose.
-
Add the prepared labeling medium to the cells and return them to the incubator for the desired time period (determined by your time-course experiment).
-
-
Metabolite Quenching & Extraction:
-
Place the culture plate on dry ice to cool the bottom.
-
Rapidly aspirate the labeling medium.
-
Immediately add ice-cold 80% methanol (-80°C) to the plate to quench metabolism.
-
Scrape the cells in the cold methanol and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at maximum speed for 10-15 minutes at 4°C to pellet protein and cell debris.
-
-
Sample Preparation for Analysis:
-
Transfer the supernatant, which contains the metabolites, to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
The dried extract can now be derivatized for Gas Chromatography-Mass Spectrometry (GC-MS) or reconstituted in an appropriate solvent for Liquid Chromatography-Mass Spectrometry (LC-MS). For GC-MS, a common derivatization agent is MTBSTFA.[4]
-
Data Presentation
The following tables provide an overview of common issues and expected outcomes.
Table 1: Troubleshooting Checklist for Low this compound Incorporation
| Potential Issue | Possible Cause | Recommended Solution |
| Biological | Low cell viability or high percentage of dead cells. | Use a fresh stock of cells; confirm viability >90% with Trypan Blue. |
| Metabolic shift (e.g., senescence, differentiation). | Characterize the metabolic phenotype of your cells; use a positive control cell line known to be highly glycolytic. | |
| High cell density causing contact inhibition. | Seed cells to reach 70-80% confluency at the time of the experiment.[3] | |
| Protocol | Competition from unlabeled glucose in the medium. | Use glucose-free medium and dialyzed serum for the labeling step.[1] |
| Incubation time is too short for the target pathway. | Perform a time-course experiment to find the optimal labeling duration.[2] | |
| Insufficient tracer concentration. | Ensure the this compound concentration is appropriate (e.g., physiological levels of 5-25 mM). | |
| Sample Prep | Metabolism continued after the intended time point. | Ensure rapid and effective quenching with an ice-cold solvent. |
| Incomplete extraction of metabolites. | Include mechanical lysis (e.g., scraping, sonication) and validate with an internal standard.[2] | |
| Analysis | Low instrument sensitivity. | Concentrate the sample; ensure the MS method is optimized for target metabolites. |
| Incorrect data analysis. | Use software to correct for the natural abundance of other heavy isotopes (e.g., ¹³C).[5] |
Table 2: Illustrative Isotopic Enrichment Over Time
This table shows hypothetical enrichment percentages in key metabolites after switching to a medium containing only this compound. Actual values will vary significantly by cell type and condition.
| Metabolite | Pathway | 10 Minutes | 1 Hour | 8 Hours |
| Glucose-6-Phosphate | Glycolysis | 80-95% | >95% | >95% |
| Fructose-1,6-bisphosphate | Glycolysis | 75-90% | >95% | >95% |
| Pyruvate | Glycolysis | 60-80% | >90% | >95% |
| Citrate | TCA Cycle | 5-15% | 40-60% | >80% |
| Ribose-5-Phosphate | Pentose Phosphate | 30-50% | 70-90% | >95% |
Visualizations of Key Pathways and Workflows
Caption: Simplified metabolic fate of D-Glucose-¹⁸O-2.
Caption: Standard experimental workflow for isotope tracing.
References
- 1. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
optimizing incubation time for D-Glucose-18O-2 labeling
Welcome to the technical support center for D-Glucose-18O-2 labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing incubation times and troubleshooting common issues encountered during metabolic labeling studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is it used for?
This compound is a stable isotope-labeled form of glucose where the oxygen atom on the second carbon (C2) is replaced with the heavy isotope, Oxygen-18 (¹⁸O). It is used as a tracer in metabolic research to follow the fate of glucose through various biochemical pathways. By using techniques like mass spectrometry, researchers can track the incorporation of the ¹⁸O label into downstream metabolites, providing insights into metabolic fluxes and pathway activities.
Q2: How do I choose the optimal incubation time for my experiment?
The optimal incubation time depends on the metabolic pathway of interest and the turnover rate of the target metabolites. Rapid pathways like glycolysis will show significant labeling within minutes, while pathways with larger intermediate pools or slower turnover, such as the TCA cycle and nucleotide biosynthesis, will require longer incubation times. It is recommended to perform a time-course experiment to determine the ideal window for your specific cell type and experimental conditions.
Q3: Why am I seeing low incorporation of the ¹⁸O label?
Low incorporation of the ¹⁸O label can be due to several factors:
-
Isotopic Dilution: The presence of unlabeled glucose in the culture medium can dilute the this compound tracer. This is a common issue when using standard fetal bovine serum (FBS).
-
Insufficient Incubation Time: The incubation may not be long enough for the label to reach the metabolites of interest.
-
Low Metabolic Activity: The cells may have a low metabolic rate, leading to slower uptake and processing of the labeled glucose.
-
Incorrect Cell Density: Very high cell density can lead to rapid depletion of the tracer, while very low density might result in a signal that is too low to detect.
Q4: Can I use this compound for in vivo studies?
Yes, stable isotope-labeled glucose, including forms with ¹⁸O, can be used for in vivo metabolic studies in animal models. These studies allow for the investigation of glucose kinetics and metabolism at the whole-body level.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your this compound labeling experiments.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no ¹⁸O enrichment in glycolytic intermediates (e.g., pyruvate, lactate) | 1. Incubation time is too short.2. Isotopic dilution from unlabeled glucose in the medium.3. Inefficient cell lysis and metabolite extraction. | 1. Perform a time-course experiment starting with short time points (e.g., 5, 15, 30 minutes).2. Use glucose-free medium as a base and supplement with this compound. Use dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose. 3. Ensure rapid quenching of metabolism with cold solvent and use an optimized extraction protocol. |
| High variability in ¹⁸O labeling between replicates | 1. Inconsistent cell numbers or confluency at the start of the experiment.2. Variation in the timing of media change and sample collection.3. Inconsistent extraction efficiency. | 1. Seed plates to ensure similar cell density at the time of labeling. Normalize results to cell count or protein concentration.2. Stagger the addition of the tracer and the collection of samples to ensure consistent incubation times for all replicates.3. Use a standardized and validated metabolite extraction protocol. |
| ¹⁸O enrichment is observed in early glycolytic intermediates but not in TCA cycle intermediates | 1. Incubation time is sufficient for glycolysis but not for the TCA cycle.2. Altered metabolic phenotype of the cells (e.g., Warburg effect in cancer cells where glucose is preferentially converted to lactate). | 1. Increase the incubation time. A time course of 1, 4, 8, and 24 hours is recommended to observe labeling in the TCA cycle and other downstream pathways.2. This may be a valid biological result. Consider measuring lactate excretion and oxygen consumption to characterize the cells' metabolic state. |
| Unexpected ¹⁸O labeling patterns in metabolites | 1. The metabolic fate of the ¹⁸O at the C2 position of glucose may not be what was anticipated.2. Isotope exchange reactions with water (H₂¹⁸O) if present in the medium. | 1. The ¹⁸O on the C2 of glucose is retained through glycolysis. Upon conversion of pyruvate to acetyl-CoA, the label is on the carbonyl oxygen. This label can be incorporated into citrate in the first step of the TCA cycle. Review the expected metabolic pathways.2. Ensure that the water used for media preparation is not a source of ¹⁸O contamination. |
Quantitative Data Summary
The following tables provide estimated time frames for achieving significant isotopic enrichment and reaching isotopic steady state in various metabolic pathways using a glucose tracer. These are general guidelines; actual times will vary depending on the cell type, metabolic rate, and experimental conditions.
Note: The data presented here is extrapolated from studies using ¹³C-labeled glucose, as specific kinetic data for this compound is limited. The principles of metabolic flux and the time to reach isotopic steady state are expected to be comparable due to the absence of a significant kinetic isotope effect for ¹⁸O.
Table 1: Estimated Time for Significant ¹⁸O Incorporation
| Metabolic Pathway | Key Metabolites | Estimated Incubation Time |
| Glycolysis | Pyruvate, Lactate | 5 - 30 minutes |
| Pentose Phosphate Pathway | Ribose-5-phosphate | 30 - 60 minutes |
| TCA Cycle | Citrate, Malate, Fumarate | 1 - 4 hours |
| Amino Acid Synthesis | Alanine, Aspartate, Glutamate | 4 - 8 hours |
| Nucleotide Biosynthesis | ATP, GTP, UTP, CTP | 8 - 24 hours |
| Fatty Acid Synthesis | Palmitate | > 24 hours |
Table 2: Time to Reach Isotopic Steady State
| Pathway | Approximate Time to Steady State |
| Glycolysis | ~10 - 60 minutes |
| TCA Cycle | ~2 - 8 hours |
| Nucleotides | ~24 hours |
Experimental Protocols
Protocol: Time-Course Labeling of Adherent Cells with this compound for Mass Spectrometry Analysis
1. Cell Seeding:
- Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
- Culture cells in their standard growth medium overnight to allow for adherence.
2. Preparation of Labeling Medium:
- Prepare glucose-free DMEM or RPMI-1640 medium.
- Supplement the medium with dialyzed fetal bovine serum (dFBS) to the desired concentration (typically 10%).
- Add this compound to the same final concentration as glucose in your standard medium (e.g., 11 mM or 25 mM).
- Warm the labeling medium to 37°C.
3. Labeling Experiment:
- For each time point (e.g., 0, 15 min, 1 hr, 4 hr, 24 hr), aspirate the standard growth medium from the wells.
- Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
- Add the pre-warmed this compound labeling medium to the cells.
- Return the plates to the incubator for the specified duration.
4. Metabolite Extraction:
- At the end of each incubation period, rapidly quench metabolism and extract metabolites.
- Aspirate the labeling medium.
- Wash the cells quickly with ice-cold normal saline (0.9% NaCl).
- Add 1 mL of ice-cold 80% methanol to each well.
- Scrape the cells from the plate in the cold methanol.
- Transfer the cell suspension to a microcentrifuge tube.
- Vortex thoroughly and incubate at -80°C for at least 20 minutes.
- Centrifuge at maximum speed for 10 minutes at 4°C.
- Transfer the supernatant (containing the metabolites) to a new tube.
- Dry the metabolite extract using a vacuum concentrator.
- Store the dried extracts at -80°C until analysis by mass spectrometry.
Visualizations
Caption: Experimental workflow for this compound labeling.
Caption: Metabolic fate of the ¹⁸O label from this compound.
Technical Support Center: 18O Isotopic Enrichment Detection
Welcome to the technical support center for 18O isotopic enrichment analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the challenges in detecting 18O isotopic enrichment.
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in 18O labeling experiments?
A1: The most significant challenge is the phenomenon of "back-exchange," where the incorporated 18O isotope is lost and replaced by the naturally abundant 16O from ambient water in the sample environment.[1][2][3][4] This leads to an underestimation of the true enrichment level and can compromise the accuracy of quantitative measurements.
Q2: What causes incomplete labeling in 18O enrichment studies?
A2: Incomplete labeling, resulting in a mixture of unlabeled, singly, and doubly 18O-labeled species, is often due to the enzymatic nature of the labeling process.[5][6] Factors such as suboptimal enzyme activity, substrate specificity of the enzyme (e.g., trypsin), and reaction conditions can lead to variable incorporation of 18O atoms.[6]
Q3: How do natural variations in 18O abundance affect my results?
A3: The natural abundance of 18O in water and reagents can vary, which can affect the baseline isotopic ratio of your samples.[7][8] It is crucial to account for these background levels to ensure accurate quantification of the introduced enrichment. This can be done by running control samples and correcting for the natural isotope distribution.[9]
Q4: Can my mass spectrometer settings impact the detection of 18O enrichment?
A4: Absolutely. Mass spectrometer settings are critical for accurate detection. Poor signal intensity, low mass accuracy, and inadequate resolution can all hinder the ability to distinguish between the 16O and 18O isotopic peaks.[10] Regular calibration and tuning of the instrument are essential for reliable results.[10]
Q5: Are there software tools available to help with the analysis of complex 18O spectra?
A5: Yes, the complex isotopic patterns resulting from 18O labeling often require specialized software for accurate interpretation. Algorithms have been developed to deconvolve the overlapping isotopic clusters of unlabeled, singly labeled, and doubly labeled peptides, which helps in accurately calculating the 16O/18O ratios.[6]
Troubleshooting Guides
This section provides solutions to common problems encountered during 18O isotopic enrichment experiments.
Issue 1: Inaccurate quantification due to suspected back-exchange.
Symptoms:
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Gradual decrease in the measured 18O/16O ratio over time.
-
Higher than expected 16O signal in your labeled sample.
-
Inconsistent quantification results between replicate analyses of the same sample stored for different durations.[3]
Possible Causes & Solutions:
| Cause | Solution |
| Residual Trypsin Activity: Active trypsin remaining after the initial labeling reaction is a primary cause of back-exchange.[1][4] | 1. Trypsin Inactivation: Boil the peptide sample at 100°C for 10 minutes to completely quench trypsin activity.[3] 2. Immobilized Trypsin: Use immobilized trypsin for the initial digestion, which can be easily removed from the reaction mixture, minimizing residual activity.[1][11] 3. Ultrafiltration: Remove soluble trypsin from the sample using ultrafiltration devices.[2] |
| Sample Storage and Handling: Prolonged storage or exposure to 16O-containing water (H₂¹⁶O) can facilitate back-exchange. | 1. Minimize Storage Time: Analyze samples as quickly as possible after preparation.[3] 2. Lyophilize Samples: For longer-term storage, lyophilize the labeled peptides to remove all water. 3. Use 18O-Water for Resuspension: If resuspension is necessary, use 18O-enriched water. |
| pH of the Sample: The pH of the sample can influence the rate of back-exchange.[2] | Maintain a low pH (e.g., by adding formic acid) after the labeling reaction is complete to help suppress enzymatic activity. |
Issue 2: Poor labeling efficiency and complex isotopic patterns.
Symptoms:
-
Mass spectra show a mixture of peaks corresponding to 0, 1, or 2 18O atoms incorporated.
-
The intensity of the doubly labeled peak (+4 Da for peptides) is lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Suboptimal Enzymatic Reaction: The conditions for the enzyme-catalyzed oxygen exchange are not ideal. | 1. Optimize Enzyme-to-Substrate Ratio: Empirically determine the optimal ratio for your specific protein or peptide mixture. 2. Optimize Incubation Time and Temperature: Ensure sufficient incubation time at the optimal temperature for the enzyme (e.g., 37°C for trypsin). |
| Purity of 18O Water: The isotopic purity of the H₂¹⁸O used is lower than specified. | Use high-purity H₂¹⁸O (e.g., 97% or higher) to maximize the incorporation of the heavy isotope.[12] |
| Peptide Sequence and Structure: The rate of oxygen exchange can be influenced by the amino acid sequence and secondary structure of the peptide. | Be aware that complete labeling of all peptides in a complex mixture may not be achievable. Utilize software that can account for and correct for incomplete labeling during data analysis.[6] |
Issue 3: General Mass Spectrometry Performance Issues.
Symptoms:
-
Low signal-to-noise ratio for your labeled peptides.
-
Inaccurate mass measurements, making it difficult to confirm 18O incorporation.
-
Broad or split peaks, complicating spectral interpretation.[10]
Possible Causes & Solutions:
| Cause | Solution |
| Instrument Not Properly Calibrated: The mass spectrometer's calibration has drifted. | Perform regular mass calibration using appropriate standards to ensure high mass accuracy.[10] |
| Suboptimal Ionization or Source Parameters: The settings for the ion source are not optimized for your analytes. | Tune the mass spectrometer and optimize ionization parameters (e.g., spray voltage, gas flow, temperature) for your specific sample type.[10] |
| Sample Contamination: Salts or other contaminants are suppressing the ion signal. | Ensure proper sample cleanup and desalting using methods like C18 solid-phase extraction before MS analysis.[13] |
Experimental Protocols
Protocol 1: Minimizing Back-Exchange by Boiling
This protocol is adapted from methods shown to effectively quench trypsin activity and prevent oxygen back-exchange.[3]
-
Protein Digestion: Digest your protein sample with soluble trypsin in a suitable buffer (e.g., ammonium bicarbonate) at 37°C for the desired duration.
-
18O Labeling: After digestion, lyophilize the peptide mixture. Resuspend the peptides in H₂¹⁸O-containing buffer (e.g., 25 mM NH₄HCO₃ in 97% H₂¹⁸O) and add trypsin to initiate the labeling reaction. Incubate at 37°C.
-
Quenching Trypsin Activity: After the labeling reaction, place the sample vial in a heating block or water bath at 100°C for 10 minutes.
-
Sample Preparation for MS: After cooling, acidify the sample with formic acid to a final concentration of 0.1-1% and proceed with LC-MS analysis.
Protocol 2: Using Immobilized Trypsin to Reduce Back-Exchange
This protocol utilizes immobilized trypsin, which can be easily removed post-reaction.[1][11]
-
Protein Digestion: Perform the initial protein digestion using immobilized trypsin according to the manufacturer's instructions.
-
Removal of Immobilized Trypsin: After digestion, centrifuge the sample to pellet the immobilized trypsin beads. Carefully transfer the supernatant containing the peptides to a new tube.
-
18O Labeling: Lyophilize the peptides. Resuspend in H₂¹⁸O-containing buffer and add a fresh aliquot of immobilized trypsin to catalyze the labeling reaction.
-
Final Enzyme Removal: After the labeling incubation, repeat the centrifugation step to remove the immobilized trypsin.
-
Sample Preparation for MS: Acidify the resulting peptide solution and analyze by LC-MS.
Visualizations
Caption: Workflow for a typical 18O labeling experiment highlighting the critical point of potential back-exchange.
References
- 1. Minimizing Back Exchange in 18O/16O Quantitative Proteomics Experiments by Incorporation of Immobilized Trypsin into the Initial Digestion Step - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrafiltration to remove trypsin for suppressing the back-exchange of 18O labeling - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Trypsin is the Primary Mechanism by which the 18O Isotopic Label is Lost in Quantitative Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. munin.uit.no [munin.uit.no]
- 8. Seasonal changes in background levels of deuterium and oxygen-18 prove water drinking by harp seals, which affects the use of the doubly labelled water method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gmi-inc.com [gmi-inc.com]
- 11. Minimizing back exchange in 18O/16O quantitative proteomics experiments by incorporation of immobilized trypsin into the initial digestion step | RTI [rti.org]
- 12. Water (¹â¸O, 97%) - Cambridge Isotope Laboratories, OLM-240-97-1 [isotope.com]
- 13. Common errors in mass spectrometry-based analysis of post-translational modifications - PMC [pmc.ncbi.nlm.nih.gov]
improving sensitivity for detecting D-Glucose-18O-2 metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on improving detection sensitivity for D-Glucose-18O-2 metabolites.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in metabolic research?
This compound is a stable isotope-labeled form of glucose where the oxygen atom on the second carbon is replaced with the heavy isotope, ¹⁸O.[1] It is a valuable tracer used in metabolic studies to track the fate of glucose through various biochemical pathways, such as glycolysis and the pentose phosphate pathway.[2][3] By using mass spectrometry to detect the incorporation of ¹⁸O into downstream metabolites, researchers can quantify metabolic fluxes and understand how cellular metabolism is altered in different conditions.[2]
Q2: What are the primary challenges in detecting this compound metabolites?
Detecting this compound and its metabolites presents several challenges:
-
Poor Ionization: Underivatized carbohydrates, including glucose and its phosphorylated intermediates, often exhibit poor ionization efficiency in mass spectrometry, leading to low sensitivity.[4][5]
-
Structural Isomers: Many glucose metabolites are isomers (e.g., glucose-6-phosphate, fructose-6-phosphate) that are difficult to separate chromatographically.[6]
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Low Abundance: Some key metabolites are present at very low intracellular concentrations, making them difficult to detect above background noise.[7]
-
Metabolite Stability: Glycolytic intermediates can have very rapid turnover rates (on the order of seconds), requiring extremely fast and effective quenching of metabolic activity to get an accurate snapshot of their levels.[7]
-
Matrix Effects: Complex biological samples (e.g., cell lysates, plasma) can cause ion suppression, where other molecules in the sample interfere with the ionization of the target analytes.[4]
Q3: Which analytical technique is most effective for detecting this compound metabolites?
Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is the preferred platform for analyzing ¹⁸O-labeled glucose metabolites.[6] This technique offers a powerful combination of separation, sensitivity, and specificity. LC separates the complex mixture of metabolites, while MS/MS can distinguish and quantify the labeled compounds, even at low concentrations.[6][8] While gas chromatography-mass spectrometry (GC-MS) is also used, it often requires laborious derivatization steps.[9][10]
Q4: Is derivatization necessary for analyzing ¹⁸O-labeled glucose metabolites?
The necessity of derivatization depends on the specific metabolites and the sensitivity required.
-
Pros of Derivatization: Chemical derivatization can significantly improve the chromatographic properties and ionization efficiency of sugars and sugar phosphates, boosting sensitivity.[4]
-
Cons of Derivatization: The process can be laborious, may introduce variability, and is not always suitable for comprehensive metabolomics workflows where a wide range of compounds are analyzed simultaneously.[4][9]
-
Alternative: Modern LC-MS methods, such as those using hydrophilic interaction chromatography (HILIC), can often successfully separate and detect underivatized glucose metabolites, simplifying sample preparation.[8]
Troubleshooting Guide
Issue: Low Signal Intensity / Poor Sensitivity
Q: My signal for ¹⁸O-labeled metabolites is very weak or undetectable. How can I improve the sensitivity?
A: Low signal intensity is a common issue. A systematic approach, from sample handling to data acquisition, is required to identify and resolve the bottleneck.
1. Optimize Sample Preparation:
-
Effective Quenching: Ensure that metabolic activity is stopped almost instantaneously. For cell cultures, this can be achieved by snap-freezing in liquid nitrogen or by quenching with ice-cold solvents like methanol or acetonitrile solutions.[7][11] Incomplete quenching can lead to the rapid degradation of target metabolites.[7]
-
Efficient Extraction: Use a robust extraction protocol to isolate polar metabolites. A common method involves a solvent partition with a mixture of methanol, acetonitrile, and water.[12] Ensure the tissue or cell pellet is thoroughly homogenized.[12][13]
-
Sample Concentration: After extraction, samples can be concentrated by drying the supernatant (e.g., via vacuum centrifugation) and reconstituting in a smaller volume. This increases the analyte concentration injected into the LC-MS system.[14]
2. Enhance Chromatographic Performance:
-
Column Selection: For polar metabolites like sugar phosphates, a HILIC column is often more effective than a traditional C18 reversed-phase column.[8]
-
Mobile Phase Optimization: Adjusting the pH and buffer concentration (e.g., using ammonium acetate) of the mobile phase can improve peak shape and separation.[8]
3. Refine Mass Spectrometry Parameters:
-
Ionization Source Tuning: Optimize the ion source parameters (e.g., spray voltage, gas flow, temperature) for your specific analytes to ensure maximum ionization efficiency.
-
Use Tandem MS (MS/MS): Employing Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM) on a triple quadrupole mass spectrometer dramatically increases sensitivity and reduces background noise compared to full scan mode.[7] This involves monitoring a specific parent ion to product ion fragmentation for each metabolite.[7]
Issue: High Background Noise and Interfering Peaks
Q: My chromatograms are noisy, and I see many interfering peaks that co-elute with my target metabolites. How can I clean up my signal?
A: High background is often due to matrix effects or contamination.
-
Sample Cleanup: Incorporate a solid-phase extraction (SPE) step to remove interfering compounds like salts and lipids from your sample extract before LC-MS analysis.[9][14]
-
Improve Chromatography: Enhance chromatographic resolution to separate your target metabolites from interfering species. This can be achieved by using a longer column, a shallower gradient, or a different column chemistry.
-
Check for Contamination: Ensure all solvents are high-purity (e.g., LC-MS grade) and that lab equipment (tubes, pipettes) is clean. Additives, detergents, or preservatives in samples must be avoided.[13]
Issue: Inconsistent Isotope Labeling Incorporation
Q: The percentage of ¹⁸O incorporation appears to be variable and unreliable across my replicate experiments. What could be the cause?
A: Inconsistent labeling can stem from biological or technical variability.
-
Standardize Cell Culture Conditions: Ensure that cell density, growth phase, and media conditions are identical for all experiments. Metabolic states can change rapidly, affecting nutrient uptake and flux.
-
Control Incubation Time: The duration of exposure to this compound is critical. Use a precise and consistent incubation time for all samples to allow them to reach a metabolic steady state.[15]
-
Prevent Isotope Exchange: Be aware of potential back-exchange of the ¹⁸O label with ¹⁶O from water during sample processing. Keep samples cold and process them quickly to minimize enzymatic or chemical reactions that could lead to label loss.[16]
Experimental Protocols & Data
Protocol 1: Metabolite Quenching and Extraction from Adherent Cell Culture
This protocol is a general guideline for arresting metabolism and extracting polar metabolites from adherent cells grown in a 6-well plate.
-
Preparation: Prepare an ice-cold quenching/extraction solution of 80% Methanol / 20% Water. Prepare a wash solution of ice-cold phosphate-buffered saline (PBS).
-
Media Removal: Aspirate the cell culture medium from the plate. If desired, save an aliquot of the media for extracellular metabolite analysis.[11]
-
Washing: Quickly wash the cells by adding 1 mL of ice-cold PBS to each well and immediately aspirating it. This removes residual medium.
-
Quenching: Immediately add 1 mL of the ice-cold 80% methanol solution to each well to arrest all enzymatic activity.[11]
-
Scraping: Place the plate on ice and use a cell scraper to detach the cells into the methanol solution.
-
Collection: Transfer the cell lysate (methanol suspension) into a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the tube at maximum speed (>13,000 rpm) for 10-15 minutes at 4°C to pellet cell debris and proteins.[11]
-
Supernatant Transfer: Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Storage/Analysis: The extract is now ready for LC-MS analysis. If not analyzing immediately, store at -80°C.
Table 1: Comparison of Analytical Strategies for Glucose Metabolites
| Parameter | Direct Injection MS | GC-MS | LC-MS/MS |
| Sample Prep | Minimal (dilute and shoot) | Complex (derivatization required)[4][10] | Moderate (extraction needed)[8][12] |
| Sensitivity | Low | High | Very High (with MRM)[7] |
| Specificity | Low (isomer issues) | High | High (separation of isomers possible)[8] |
| Throughput | High | Low | Moderate to High |
| Best For | Rapid screening | Targeted analysis of specific volatiles | Comprehensive, sensitive, and specific analysis of polar metabolites[6] |
Table 2: Example LC-MS/MS Parameters for Glucose Metabolite Analysis
This table provides a starting point for method development. Parameters must be optimized for your specific instrument and application.
| Parameter | Setting | Reference |
| LC Column | Asahipak NH2P-50 4E (HILIC) | [8] |
| Mobile Phase A | Water with 5 mM Ammonium Acetate, pH 9.2 | [8] |
| Mobile Phase B | Acetonitrile | [8] |
| Elution | Isocratic (e.g., 75% Acetonitrile) | [8] |
| Flow Rate | 0.8 mL/min | [8] |
| Ionization Mode | Negative Electrospray (ESI-) | [8] |
| MS Analysis | Multiple Reaction Monitoring (MRM) | [8] |
| Example MRM Transition | Glucose/Fructose: 179 → 89 | [8] |
Visualizations
Caption: General experimental workflow for ¹⁸O-labeled metabolite analysis.
Caption: Troubleshooting logic for low signal intensity issues.
Caption: Entry of D-Glucose-¹⁸O-2 into central metabolic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Simple In Vitro 18O Labeling for Improved Mass Spectrometry-Based Drug Metabolites Identification: Deep Drug Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isotopic Tracing of Nucleotide Sugar Metabolism in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fast LC-MS Quantitation of Glucose and Glycerol Via Enzymatic Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A versatile LC-MS/MS approach for comprehensive, quantitative analysis of central metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.4.2. LC-MS/MS analysis of plasma and urine fructose, glucose, and sorbitol [bio-protocol.org]
- 9. Scholars@Duke publication: A convenient LC-MS method for assessment of glucose kinetics in vivo with D-[13C6]glucose as a tracer. [scholars.duke.edu]
- 10. scholarworks.umt.edu [scholarworks.umt.edu]
- 11. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. mcgill.ca [mcgill.ca]
- 14. Sample preparation | Metabolomics [ebi.ac.uk]
- 15. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: D-Glucose-18O-2 Tracer Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing D-Glucose-18O-2 in metabolic tracer studies.
Frequently Asked Questions (FAQs)
Experimental Design & Protocol Refinement
Q1: What are the key considerations when designing a this compound tracer experiment?
A1: A successful tracer study hinges on careful experimental design. Key considerations include:
-
Biological Question: Clearly define the metabolic pathway of interest. This compound is particularly useful for tracking the upper part of glycolysis.
-
Cell/Tissue Type: The metabolic characteristics of your model system (e.g., cell line, primary cells, in vivo model) will influence labeling kinetics and optimal tracer concentration.
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Tracer Concentration: Use a concentration that is high enough to achieve detectable labeling but low enough to avoid altering the natural metabolism of the tracee (the unlabeled glucose).[1]
-
Labeling Duration: The time required to reach isotopic steady state varies depending on the pathway. Glycolysis typically reaches a steady state in approximately 10 minutes in cultured cells.[1]
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Control Groups: Always include control groups, such as unlabeled cells and cells cultured with the labeled tracer, to account for background noise and natural isotope abundance.
Q2: How can I optimize the concentration of this compound for my experiment?
A2: Optimization is crucial to ensure adequate signal without perturbing the biological system. A common approach is to perform a dose-response experiment.
| Parameter | Low Concentration | Medium Concentration | High Concentration |
| This compound | 0.1 - 1 mM | 1 - 5 mM | 5 - 25 mM |
| Expected Outcome | Minimal metabolic perturbation, lower signal-to-noise ratio. | Good balance of labeling efficiency and minimal metabolic impact. | Higher signal, but increased risk of altering metabolic fluxes. |
| Recommendation | Suitable for sensitive systems or long-term labeling. | A good starting point for most cell culture experiments. | May be necessary for short-term labeling or systems with low glucose uptake. |
Q3: What is a typical protocol for a this compound labeling experiment in cultured cells?
A3: A general protocol for adherent cells is as follows:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase during the experiment.
-
Pre-incubation: Before adding the tracer, wash the cells with glucose-free medium to remove any unlabeled glucose.
-
Labeling: Introduce the medium containing this compound at the desired concentration and incubate for the predetermined time.
-
Quenching & Extraction: Rapidly quench metabolism by washing with ice-cold PBS and then extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Prepare the extracted metabolites for mass spectrometry analysis. This may involve drying the sample and resuspending it in a suitable solvent.
Troubleshooting Common Issues
Q4: I am observing low or no incorporation of the 18O label in my downstream metabolites. What could be the cause?
A4: Low incorporation of the 18O label can stem from several factors:
-
Loss of Label in Glycolysis: The 18O label on the second carbon of glucose is lost during the isomerization of glucose-6-phosphate to fructose-6-phosphate.[1] This is a critical consideration; if you are trying to trace the label into lower glycolysis or the TCA cycle, this tracer is not suitable.
-
Insufficient Tracer Concentration or Incubation Time: The concentration of this compound may be too low, or the labeling duration may be too short to achieve detectable enrichment. Refer to the optimization table in Q2.
-
Low Glucose Uptake: The cells may have a low rate of glucose transport. Consider stimulating glucose uptake if appropriate for your experimental question.
-
Sample Handling: Ensure that metabolism is rapidly and effectively quenched to prevent the loss of labeled metabolites during sample preparation.
Q5: My mass spectrometry data shows unexpected or variable mass shifts. How can I troubleshoot this?
A5: Inconsistent mass shifts can be due to analytical or biological factors:
-
Natural Isotope Abundance: Always correct for the natural abundance of heavy isotopes (e.g., 13C) in your data analysis.
-
Back-Exchange: While the C-18O bond is generally stable, back-exchange with 16O from water can occur under certain conditions, such as acidic or basic environments during sample processing. It is crucial to maintain a low pH to quench enzymatic activity without promoting chemical back-exchange.
-
Mass Spectrometer Resolution: High-resolution mass spectrometry is essential to accurately distinguish between 18O-labeled and other isotopic species.
-
Complex Fragmentation: The fragmentation of glucose in a mass spectrometer can be complex, leading to various fragment ions.[2][3] Detailed fragmentation analysis, potentially using tandem mass spectrometry (MS/MS), can help in correctly identifying labeled fragments.[2]
Q6: How can I validate that the observed 18O incorporation is a true biological result and not an artifact?
A6: Validation is a critical step to ensure the reliability of your findings:
-
Control Experiments: Analyze unlabeled samples to determine the natural isotopic distribution of your metabolites of interest.
-
Time-Course Experiment: A genuine metabolic incorporation will show a time-dependent increase in the labeled metabolite, eventually reaching a plateau at isotopic steady state.
-
Positional Isotope Analysis: If possible with your analytical setup, determining the specific position of the 18O label in the metabolite can confirm the expected enzymatic reaction.
-
Use of a Different Tracer: Comparing the results with a different glucose tracer, such as [U-13C6]-glucose, can help to confirm pathway activity, keeping in mind the different fates of the labels.
Experimental Protocols & Methodologies
Protocol: Cellular Uptake and Metabolite Extraction for this compound Tracer Analysis
-
Cell Culture: Grow cells to ~80% confluency in standard culture medium.
-
Starvation (Optional but Recommended): To enhance glucose uptake, gently wash the cells twice with pre-warmed, glucose-free DMEM. Then, incubate the cells in glucose-free DMEM for 1-2 hours.
-
Labeling: Remove the starvation medium and add pre-warmed medium containing the desired concentration of this compound. Incubate for the chosen duration (e.g., 10 minutes for glycolytic steady state).
-
Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction:
-
Add a pre-chilled (-80°C) extraction solvent (e.g., 80% methanol in water) to the cells.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the lysate thoroughly and incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris and proteins.
-
-
Sample Preparation for MS:
-
Carefully transfer the supernatant containing the metabolites to a new tube.
-
Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried metabolites in a solvent compatible with your LC-MS system (e.g., 50% acetonitrile in water).
-
Data Presentation: Expected Mass Shifts for Glycolytic Intermediates
The following table summarizes the expected mass increase for key metabolites when using this compound.
| Metabolite | Abbreviation | Expected Mass Increase (Da) from 18O | Notes |
| Glucose-6-phosphate | G6P | +2 | The 18O label is retained. |
| Fructose-6-phosphate | F6P | 0 | The 18O label is lost during isomerization from G6P.[1] |
| Fructose-1,6-bisphosphate | FBP | 0 | The label is lost before this step. |
| Dihydroxyacetone phosphate | DHAP | 0 | The label is lost before this step. |
| Glyceraldehyde-3-phosphate | G3P | 0 | The label is lost before this step. |
| Pyruvate | Pyr | 0 | The label is lost before this step. |
| Lactate | Lac | 0 | The label is lost before this step. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound tracer studies.
Metabolic Fate of this compound in Upper Glycolysis
Caption: Fate of the 18O label from this compound in glycolysis.
References
Technical Support Center: Stable Isotope Labeling Experiments
Welcome to the Technical Support Center for Stable Isotope Labeling Experiments. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful techniques. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to problems that may arise during stable isotope labeling experiments, including Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), metabolic flux analysis (MFA), and general metabolomics studies.
General Issues
-
Q1: What are the most common sources of error in stable isotope labeling experiments?
-
A1: Common pitfalls include incomplete incorporation of the isotopic label, metabolic conversion of labeled tracers into other molecules (e.g., arginine to proline in SILAC), and errors during sample mixing and preparation.[1] Additionally, challenges in data analysis, such as distinguishing between labeled and naturally occurring isotopes, can be a significant source of error.[2] For SILAC experiments, it is crucial to ensure accurate 1:1 mixing of light and heavy samples to maintain the dynamic range and accuracy of quantification.[3]
-
-
Q2: How do I choose the right stable isotope for my experiment?
-
A2: The choice of stable isotope depends on the biological system and the metabolic pathways being investigated.[4] The most commonly used isotopes are deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N).[5] ¹³C is often preferred over deuterium because deuterium can be lost in solution or during mass spectrometry analysis, and it can alter HPLC retention times.[5][6] ¹⁵N is useful for tracking nitrogen-containing molecules.[6] The selection of the labeled nutrient is dependent on the study hypothesis and the known metabolic pathways in the organism of interest.[4]
-
SILAC-Specific Issues
-
Q3: My protein labeling in SILAC is incomplete. How can I troubleshoot this?
-
A3: Incomplete labeling is a common issue, especially in primary cells or cell lines with high arginase activity.[1] To ensure complete incorporation, cells should be cultured for at least six doublings in the SILAC medium.[7] It is also recommended to perform a quality control check by analyzing a small sample of cell lysate to confirm label incorporation before starting the main experiment.[3] If incomplete labeling persists, consider using a label-swap replication strategy to correct for experimental errors.[1][8]
-
-
Q4: I'm observing unexpected labeled proline in my SILAC experiment that used labeled arginine. What is happening?
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A4: This is likely due to the metabolic conversion of arginine to proline by the arginase enzyme.[1] This conversion can lead to the unintended labeling of proline residues in your proteins, which can complicate data analysis. To mitigate this, ensure your cell culture conditions do not overly stress the cells, which can increase arginase activity. In some cases, using a different labeled amino acid or a cell line with lower arginase activity might be necessary.
-
Metabolic Flux Analysis (MFA) Issues
-
Q5: I am having difficulty resolving fluxes through parallel or cyclic pathways in my MFA experiment. What can I do?
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A5: Resolving fluxes in parallel or cyclic pathways is a known challenge in MFA.[9] The key is to design the labeling experiment so that the different pathways produce substrates with distinct labeling patterns for a shared downstream product.[9][10] If two substrates feeding into a single metabolite are identically labeled, the relative contribution of the fluxes from these substrates cannot be determined.[9] Careful selection of the isotopic tracer is therefore fundamental to a successful MFA experiment.
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Q6: My MFA data is complex, and I'm struggling with the data analysis. What are the key considerations?
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A6: Data analysis in MFA is indeed complex and often a bottleneck.[6] It requires mathematical and statistical modeling to quantify metabolic fluxes from the isotope labeling data.[6] A deep understanding of cellular metabolism is necessary to interpret the changes in isotopic enrichment in terms of metabolic flux changes.[11] Several software tools are available to aid in the analysis of stable isotope-labeled metabolomics data.[4] It is also important to consider that non-targeted approaches have a high discovery potential but may not provide accurate absolute flux information.[11]
-
Quantitative Data Summary
The following tables provide a summary of common quantitative parameters and troubleshooting thresholds for stable isotope labeling experiments.
Table 1: SILAC Labeling Efficiency and Troubleshooting
| Parameter | Recommended Value | Common Problem | Troubleshooting Action |
| Label Incorporation | > 95% | Incomplete labeling (<90%) | Increase cell doublings in SILAC media (at least 6).[7] Perform a QC check before the main experiment.[3] |
| Arginine-to-Proline Conversion | < 5% | High conversion rate | Optimize cell culture conditions to reduce stress. Consider alternative labeled amino acids. |
| Mixing Ratio Accuracy (Light:Heavy) | 1:1 (± 10%) | Inaccurate mixing | Perform a 1:1 mix test of untreated lysates to verify accuracy before the main experiment.[3] |
Table 2: Common Stable Isotopes and Their Applications
| Isotope | Common Labeled Precursor | Key Applications | Potential Pitfalls |
| ¹³C | [U-¹³C₆]-Glucose, [¹³C₅]-Glutamine | Central carbon metabolism, glycolysis, TCA cycle | High cost of some precursors. |
| ¹⁵N | [¹⁵N]-Ammonium Chloride, [¹⁵N]-Amino Acids | Amino acid metabolism, nucleotide synthesis | Limited to nitrogen-containing molecules.[6] |
| ²H (Deuterium) | Deuterated water (D₂O), Deuterated fatty acids | Fatty acid metabolism, de novo lipogenesis | Isotope effects, loss of label in solution, changes in HPLC retention time.[5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stable isotope labeling experiments. Below are outlines for key experimental protocols.
Protocol 1: General Workflow for a SILAC Experiment
-
Media Preparation: Prepare two types of cell culture media: one containing the "light" (natural abundance) amino acids (e.g., L-Arginine and L-Lysine) and another containing the "heavy" (isotope-labeled) versions (e.g., ¹³C₆ L-Arginine and ¹³C₆ ¹⁵N₂ L-Lysine).
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Cell Culture and Labeling: Grow two separate cell populations in the light and heavy media for at least six cell doublings to ensure complete incorporation of the amino acids into the proteome.[7]
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Experimental Treatment: Apply the experimental treatment (e.g., drug administration) to one of the cell populations.
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Cell Harvesting and Mixing: Harvest the cells from both populations and mix them in a 1:1 ratio based on cell count or protein concentration.[7]
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Protein Extraction and Digestion: Lyse the mixed cells and extract the proteins. Digest the proteins into peptides using an enzyme like trypsin.
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Mass Spectrometry Analysis: Analyze the resulting peptide mixture using high-resolution mass spectrometry.
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Data Analysis: Use specialized software (e.g., MaxQuant) to identify and quantify the light and heavy peptide pairs to determine relative protein abundance changes.
Protocol 2: A Simplified Metabolic Flux Analysis (MFA) Workflow
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Tracer Selection: Choose an appropriate stable isotope-labeled tracer (e.g., [U-¹³C₆]-Glucose) based on the metabolic pathway of interest.[4]
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Labeling Experiment: Culture cells or organisms in a medium containing the labeled tracer. Collect samples at different time points to achieve an isotopic steady state.
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Metabolite Extraction: Quench metabolism rapidly and extract the intracellular metabolites.
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Mass Spectrometry or NMR Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to determine the isotopic enrichment patterns.
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Flux Calculation: Use computational models and software to calculate the metabolic fluxes based on the measured labeling patterns and a stoichiometric model of the metabolic network.[9]
Visual Guides
The following diagrams illustrate key concepts and workflows in stable isotope labeling experiments.
Caption: A typical experimental workflow for a SILAC experiment.
Caption: The core logic of Metabolic Flux Analysis (MFA).
Caption: A simplified troubleshooting workflow for common issues.
References
- 1. Effective correction of experimental errors in quantitative proteomics using stable isotope labeling by amino acids in cell culture (SILAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. metsol.com [metsol.com]
- 3. SILAC Quantitation | UT Southwestern Proteomics Core [proteomics.swmed.edu]
- 4. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 11. Frontiers | Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? [frontiersin.org]
Technical Support Center: Optimizing Quenching Methods for ¹⁸O Labeling
Welcome to the technical support center for optimizing quenching methods to preserve ¹⁸O labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to ¹⁸O labeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the primary cause of ¹⁸O label loss after the labeling reaction, and how can it be prevented?
A1: The primary cause of ¹⁸O label loss is the back-exchange of ¹⁸O with ¹⁶O from the aqueous solution.[1][2] This is often catalyzed by residual active trypsin remaining in the sample after the initial labeling reaction.[1][2] To prevent this, the trypsin activity must be effectively quenched immediately following the labeling incubation.
Q2: I'm observing significant back-exchange of my ¹⁸O label. What are the most effective quenching methods to inactivate trypsin?
A2: Several methods can be employed to quench trypsin activity. The most common and effective methods include:
-
Boiling: Heating the sample at 100°C for 10 minutes is a simple and highly effective method to completely and irreversibly denature and inactivate trypsin.[1][2]
-
Acidification: Lowering the pH of the sample to less than 3 by adding acids like formic acid (FA) or trifluoroacetic acid (TFA) can effectively inhibit trypsin activity.[3][4]
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Immobilized Trypsin: Using immobilized trypsin allows for its physical removal from the reaction mixture post-labeling, thereby preventing back-exchange. However, this method can lead to sample loss due to non-specific binding of peptides to the resin.[1][2][3]
Q3: My protein concentration is low, and I'm experiencing significant sample loss. What is the best approach for my experiment?
A3: For microscale biological samples, using solution-phase trypsin followed by a quenching method that does not involve physical separation steps is recommended to minimize sample loss.[1][2][3] The use of immobilized trypsin can result in peptide recovery as low as 70% due to non-specific binding.[3] An optimized protocol using solution-phase trypsin followed by boiling for quenching is more suitable for smaller samples.[3]
Q4: Can I use organic solvents like acetonitrile in my sample before quenching?
A4: The presence of organic solvents such as acetonitrile can reduce the efficiency of trypsin inactivation by boiling.[1][2] It is advisable to perform the quenching step before adding significant amounts of organic solvents to your sample.
Q5: I used formic acid to quench the reaction, but I'm still seeing poor labeling efficiency. Why is this happening?
A5: While formic acid is effective at inhibiting trypsin activity by lowering the pH, its use to quench the digestion reaction before labeling can severely affect the subsequent ¹⁸O labeling efficiency.[5] It is recommended to use other quenching methods, like boiling, after the labeling step is complete.
Q6: What is the optimal pH for maintaining label stability after quenching?
A6: After quenching, maintaining a sufficiently low pH is crucial to prevent both enzymatic and chemical back-exchange.[4] A pH below 3 is generally effective at inhibiting residual trypsin activity.[6] However, excessively low pH should also be avoided as it can promote chemical back-exchange.[4] An optimized protocol has shown excellent labeling quality at a pH of 4.5 after using urea for denaturation.[5]
Data Summary
The following tables summarize key quantitative data from cited experiments to facilitate comparison of different methods and conditions.
Table 1: Comparison of Trypsin Inactivation Methods
| Quenching Method | Temperature (°C) | Time (minutes) | Outcome on Back-Exchange | Reference |
| Heating | 90 | 10 | Incomplete inactivation, back-exchange observed | [2] |
| Boiling | 100 | 10 | Complete inactivation, no back-exchange observed | [1][2] |
| Acidification (Formic Acid) | Room Temperature | N/A | Effective inhibition of trypsin | [3][4] |
| Immobilized Trypsin | N/A | N/A | Effective removal of trypsin, but with sample loss | [3] |
Table 2: Impact of Quenching on ¹⁸O Labeling Efficiency and Sample Recovery
| Trypsin Type | Quenching Method | Average Peptide Recovery | Labeling Efficiency | Reference |
| Immobilized Trypsin | Centrifugation/Filtering | ~70% | High | [3] |
| Solution-Phase Trypsin | Boiling | High (minimal loss) | High | [3] |
| Solution-Phase Trypsin | Formic Acid (pre-labeling) | High | Severely affected | [5] |
Experimental Protocols
Optimized ¹⁸O-Labeling Protocol Using Solution-Phase Trypsin and Boiling Quenching [3]
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After tryptic digestion of the protein sample, dry the peptides completely.
-
Resuspend the peptides in 100 µL of 50 mM NH₄HCO₃ prepared in H₂¹⁸O and sonicate briefly.
-
Add 10 mM CaCl₂ and solution-phase trypsin in a 1:50 (w/w) ratio of trypsin to peptide.
-
Incubate the mixture at 37°C for 5 hours to facilitate ¹⁸O labeling.
-
Quench the reaction by placing the sample in a boiling water bath for 10 minutes.
-
After cooling, add 5 µL of formic acid to further ensure the inhibition of any residual trypsin activity.
Visual Guides
The following diagrams illustrate key workflows and relationships in the ¹⁸O labeling and quenching process.
Caption: Optimized ¹⁸O-Labeling Workflow.
Caption: Troubleshooting ¹⁸O Back-Exchange.
References
- 1. A simple procedure for effective quenching of trypsin activity and prevention of 18O-labeling back-exchange - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Simple Procedure for Effective Quenching of Trypsin Activity and Prevention of 18O-Labeling Back-Exchange - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18O labeling: a tool for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization and quality assessment of the post-digestion 18O labeling based on urea for protein denaturation by HPLC/ESI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
dealing with overlapping spectral peaks in 18O analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of overlapping spectral peaks in ¹⁸O quantitative proteomics experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of overlapping spectral peaks in ¹⁸O labeling experiments?
A1: Overlapping spectral peaks in ¹⁸O labeling experiments primarily arise from three sources:
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Natural Isotopic Distribution: The natural abundance of heavy isotopes (like ¹³C and ¹⁵N) in an unlabeled (¹⁶O) peptide creates an isotopic envelope that can overlap with the envelope of its ¹⁸O-labeled counterpart, especially for larger peptides or those with low charge states.
-
Incomplete Labeling: The enzymatic incorporation of ¹⁸O is not always 100% efficient. This results in a mixed population of unlabeled (¹⁸O₀), singly labeled (¹⁸O₁), and doubly labeled (¹⁸O₂) peptides. The isotopic clusters of these different species are separated by only 2 Da, leading to complex and overlapping spectra.[1]
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Co-elution of Isobaric Species: During liquid chromatography (LC), different peptides with very similar mass-to-charge (m/z) ratios may elute at the same time.[2][3] This "isobaric interference" complicates the mass spectrum, as the signals from these distinct molecules are superimposed.
Q2: How does high-resolution mass spectrometry (HRMS) help in resolving overlapping peaks?
A2: High-resolution mass spectrometry, performed on instruments like Orbitrap, Fourier Transform Ion Cyclotron Resonance (FT-ICR), or Time-of-Flight (TOF) analyzers, provides the ability to distinguish between ions with very small differences in their m/z values.[4] This is crucial for resolving the fine isotopic structure of ¹⁶O/¹⁸O labeled peptide pairs and separating them from interfering ions from the sample matrix.[4] Sufficiently high resolution allows the mass spectrometer to generate distinct peaks for ions that would otherwise appear as a single, broader peak on a lower-resolution instrument.
Q3: What is spectral deconvolution, and which software tools are available?
A3: Spectral deconvolution is a computational process that separates overlapping isotopic envelopes in a complex mass spectrum.[5][6] The goal is to group the individual isotope peaks into their respective envelopes, determine the charge state, and calculate the monoisotopic mass for each species.[5][7] This simplifies the spectrum and allows for more accurate quantification. Several software tools have been developed for this purpose, including:
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O18Quant: A software package with a graphical user interface for the quantitative analysis of high-resolution ¹⁶O/¹⁸O labeled data.[8]
-
ZoomQuant: A tool designed for automated analysis of large ¹⁸O labeling datasets acquired on ion trap mass spectrometers.[9]
-
MS-Deconv: A combinatorial algorithm designed for the deconvolution of complex tandem mass spectra, particularly in top-down proteomics.[5][6]
-
RAAMS (Regression Analysis Applied to Mass Spectrometry): An algorithm that automatically interprets spectra of ¹⁸O-labeled peptides and can correct for variable ¹⁸O incorporation rates.[1]
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving issues with overlapping spectral peaks.
Problem: Poorly resolved or overlapping isotopic envelopes for ¹⁶O/¹⁸O peptide pairs.
The diagnostic and troubleshooting workflow for this common issue is outlined below.
Step 1: Verify Labeling Efficiency
-
Question: Is my ¹⁸O labeling reaction incomplete?
-
How to Check: Analyze an aliquot of the ¹⁸O-labeled sample by itself before mixing it with the ¹⁶O sample.[10] Look for the presence of significant ¹⁸O₀ (unlabeled) or ¹⁸O₁ (singly labeled) peaks. Ideally, the ¹⁸O₂ peak should be the most abundant (>95%).
-
Solution: Incomplete labeling and back-exchange are common issues.[10] To improve labeling efficiency, ensure the post-digestion trypsin is completely inactivated, typically by boiling the sample for 10 minutes.[10] Adding a small amount of formic acid immediately after thawing can also help maintain high labeling efficiency.[10]
Step 2: Assess Chromatographic Separation
-
Question: Are different peptides co-eluting and causing isobaric interference?
-
How to Check: Examine the peak shape and purity. If peaks are broad or show "shoulders," it may indicate the co-elution of multiple species. Co-elution is a significant challenge in complex samples like protein digests.[11]
-
Solution: Improve the chromatographic resolution. Several strategies can be employed:[12][13]
-
Increase Column Length: Using a longer column, or coupling two columns in tandem, increases the number of theoretical plates and provides more opportunity for separation.[11][13][14]
-
Use Smaller Particle Size Columns: Columns packed with smaller particles (sub-2-μm) offer higher efficiency and can resolve closely eluting peaks.[13]
-
Optimize the Gradient: Lengthening the LC gradient provides more time for peptides to separate. Adjusting the mobile phase composition can also alter selectivity.[12]
-
| Parameter | Standard Condition | Optimized Condition for Higher Resolution | Advantage of Optimization |
| Column Length | 150 mm | 250 mm or 2 x 150 mm in tandem | Increases peak capacity and separation efficiency.[11][13] |
| Particle Size | 3.5 µm | 1.7 µm | Enhances efficiency, leading to sharper peaks.[13] |
| Gradient Length | 60 minutes | 90 - 120 minutes | Allows more time for separation of complex mixtures.[15] |
| Flow Rate | 300 nL/min | 200 nL/min | Lowering the flow rate can sometimes improve peak efficiency.[12] |
Step 3: Evaluate Mass Spectrometer Resolution
-
Question: Is the resolution of my mass spectrometer sufficient to separate the isotopic peaks?
-
How to Check: The ¹⁶O/¹⁸O labeled peptides result in a 4 Da mass shift for doubly-labeled, singly-charged ions.[10] However, the individual isotopic peaks within each envelope are much closer. Check if your instrument settings are adequate to resolve these fine structures.
-
Solution: Use a high-resolution mass analyzer. If using an instrument with variable resolution settings (like an Orbitrap or an ion trap with "zoom scan" capabilities), increase the resolution setting for your MS1 scans.[9] While this may increase scan time, it is often necessary for accurate quantification.[4]
| Mass Analyzer Type | Typical Resolution (FWHM) | Suitability for ¹⁸O Analysis |
| Quadrupole | Low (~1 Da) | Not suitable for resolving isotopic envelopes. |
| Ion Trap | Low to Medium (with Zoom Scan) | Can be used with zoom scans for improved resolution.[9] |
| TOF (Time-of-Flight) | High (20,000 - 60,000) | Good for resolving isotopic peaks. |
| Orbitrap / FT-ICR | Very High (60,000 - >200,000) | Excellent for resolving complex, overlapping spectra.[4] |
Step 4: Employ Deconvolution and Correction Software
-
Question: Can I computationally correct for the peak overlap?
-
How to Check: Even after optimizing the experiment, some degree of overlap may be unavoidable. This is where computational tools become essential.
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Solution: Use specialized software to perform spectral deconvolution and apply corrections.[16][17] Algorithms can model the theoretical isotopic distributions and use this information to parse the experimental data, separating the contributions from the ¹⁶O and ¹⁸O species and correcting for incomplete labeling.[1][8] Many modern proteomics software suites include modules for this type of analysis.
Experimental Protocols
Protocol 1: Trypsin-Catalyzed ¹⁸O Labeling
This protocol describes the basic steps for labeling peptides with ¹⁸O after proteolytic digestion.
Methodology:
-
Initial Digestion: Digest two separate protein samples (e.g., control and treated) to completion using trypsin in a standard H₂¹⁶O-based buffer.
-
Lyophilization: Freeze-dry the resulting peptide mixtures to completely remove all water.
-
Reconstitution and Labeling:
-
Reconstitute the "light" (control) sample in a buffer made with normal H₂¹⁶O and fresh trypsin.
-
Reconstitute the "heavy" (experimental) sample in a buffer made with >95% enriched H₂¹⁸O and fresh trypsin.[18]
-
-
Incubation: Incubate both samples overnight at 37°C to allow the enzyme to catalyze the exchange of the two C-terminal carboxyl oxygen atoms.[18]
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Enzyme Inactivation: This is a critical step. Inactivate the trypsin by placing the samples in a boiling water bath for 10 minutes. This prevents the enzyme from catalyzing back-exchange of ¹⁸O for ¹⁶O when the samples are combined.[10]
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Acidification: Immediately after boiling and cooling, acidify the samples by adding formic acid to a final concentration of ~1%. This further ensures the enzyme remains inactive.[10]
-
Sample Combination: Combine the ¹⁶O- and ¹⁸O-labeled samples, typically in a 1:1 ratio based on total peptide concentration.[10]
-
LC-MS/MS Analysis: Analyze the combined peptide mixture using a high-resolution mass spectrometer coupled to an HPLC system.
References
- 1. A method for automatically interpreting mass spectra of 18O-labeled isotopic clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Deconvolution and Database Search of Complex Tandem Mass Spectra of Intact Proteins: A COMBINATORIAL APPROACH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MS-Deconv [toppic.org]
- 7. researchgate.net [researchgate.net]
- 8. O18Quant: A Semiautomatic Strategy for Quantitative Analysis of High-Resolution 16O/18O Labeled Data - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simultaneous quantification and identification using 18O labeling with an ion trap mass spectrometer and the analysis software application "ZoomQuant" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Trypsin-Catalyzed Oxygen-18 Labeling for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biotage.com [biotage.com]
- 15. A Comprehensive Study of Gradient Conditions for Deep Proteome Discovery in a Complex Protein Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 16. research-portal.uu.nl [research-portal.uu.nl]
- 17. Deconvolution of overlapping isotopic clusters improves quantification of stable isotope-labeled peptides. | Department of Chemistry [chem.ox.ac.uk]
- 18. Quantitative Protein Analysis Using Enzymatic [18O]Water Labeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Assessing the Impact of D-Glucose-¹⁸O₂ on Cell Viability
Disclaimer: D-Glucose-¹⁸O₂ is a stable isotope-labeled form of D-Glucose, primarily utilized as a tracer in metabolic research and drug development for quantification purposes.[1] There is a significant lack of specific data in the public domain regarding its direct impact on cell viability. The following information is extrapolated from studies on its unlabeled counterpart, D-Glucose, and related glucose analogs like 2-deoxy-D-glucose (2-DG). Researchers should interpret these guidelines with caution and consider them as a starting point for their own empirical investigations.
Frequently Asked Questions (FAQs)
Q1: Is D-Glucose-¹⁸O₂ expected to be cytotoxic?
A: As a tracer, D-Glucose-¹⁸O₂ is designed to be biologically equivalent to D-Glucose. Therefore, at physiological concentrations (around 5.5 mM), it is not expected to be cytotoxic.[2] However, studies have shown that high concentrations of D-Glucose (10-80 mg/mL) can significantly reduce the viability of certain cell types, such as MCF-7 breast cancer cells, in a dose- and time-dependent manner.[3][4] It is plausible that D-Glucose-¹⁸O₂ at similarly high concentrations could elicit comparable effects.
Q2: What are the potential mechanisms of cell viability reduction by high concentrations of glucose?
A: High glucose concentrations have been shown to induce cytotoxic, genotoxic, and apoptotic effects.[3][4] The proposed mechanisms involve the induction of oxidative stress through the generation of reactive oxygen species (ROS).[5] This can trigger downstream signaling pathways, including the activation of c-Jun NH2-terminal kinase (JNK) and caspase-3, leading to apoptosis.[5] Another implicated pathway involves the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[6]
Q3: Can D-Glucose-¹⁸O₂ interfere with standard cell viability assays?
A: There is no direct evidence to suggest that the ¹⁸O isotope in D-Glucose-¹⁸O₂ would interfere with common colorimetric (e.g., MTT, XTT) or fluorometric (e.g., Calcein AM) cell viability assays. However, as with any experimental variable, it is crucial to include proper controls, such as vehicle-treated cells and cells treated with unlabeled D-Glucose, to rule out any unforeseen interference.
Q4: At what concentrations should I test D-Glucose-¹⁸O₂?
A: If you are using D-Glucose-¹⁸O₂ as a tracer, it is recommended to use it at concentrations that mimic the physiological levels of glucose in your experimental system (typically in the range of 5 mM). If you are investigating potential cytotoxic effects, a dose-response study is recommended. Based on studies with D-Glucose, you could consider a range from physiological concentrations up to 50 mM or higher, depending on the cell type and experimental goals.[7]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected decrease in cell viability at low concentrations of D-Glucose-¹⁸O₂. | 1. Contamination of the D-Glucose-¹⁸O₂ stock solution. 2. The specific cell line is highly sensitive to minor metabolic perturbations. 3. Sub-optimal cell culture conditions (e.g., nutrient depletion, pH shift).[8] | 1. Filter-sterilize the stock solution. 2. Perform a careful dose-response experiment starting from very low concentrations. 3. Ensure proper cell culture maintenance and media buffering. |
| Inconsistent results between experiments. | 1. Variation in cell seeding density. 2. Differences in incubation time with D-Glucose-¹⁸O₂. 3. Inconsistent preparation of D-Glucose-¹⁸O₂ working solutions. | 1. Standardize cell seeding protocols. 2. Strictly adhere to the planned incubation times. 3. Prepare fresh working solutions for each experiment and ensure accurate dilutions. |
| No observable effect on cell viability even at high concentrations. | 1. The cell line is resistant to high glucose-induced stress. 2. Insufficient incubation time. 3. The chosen viability assay is not sensitive enough to detect subtle changes. | 1. Consider using a different cell line known to be sensitive to glucose levels. 2. Extend the incubation period (e.g., 24, 48, 72 hours). 3. Try an alternative, more sensitive assay (e.g., apoptosis assay if cytotoxicity is suspected). |
| High background in colorimetric assays (e.g., MTT). | 1. Contamination of the culture with microorganisms. 2. Interaction of D-Glucose-¹⁸O₂ with the assay reagent. | 1. Regularly check for and discard contaminated cultures. 2. Run a control with D-Glucose-¹⁸O₂ in cell-free media to check for direct reaction with the assay reagent. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on D-Glucose and the glucose analog 2-deoxy-D-glucose (2-DG). This data can serve as a reference for designing experiments with D-Glucose-¹⁸O₂.
Table 1: Effect of D-Glucose on MCF-7 Cell Viability [3]
| Concentration (mg/mL) | Incubation Time (hours) | % Decrease in Cell Viability |
| 10 | 2 | ~18% |
| 20 | 2 | ~20% |
| 40 | 2 | ~49% |
| 80 | 2 | ~52% |
Table 2: IC50 Values for 2-deoxy-D-glucose (2-DG) in Acute Lymphoblastic Leukemia (ALL) Cell Lines (48h treatment) [9]
| Cell Line | IC50 (mM) |
| Nalm-6 | 0.22 |
| CEM-C7-14 | 2.70 |
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from studies on D-glucose and is suitable for assessing the effect of D-Glucose-¹⁸O₂ on cell proliferation and viability.[3]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare serial dilutions of D-Glucose-¹⁸O₂ in fresh culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the untreated control.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This protocol is based on methods used to assess D-glucose-induced apoptosis and can be applied to D-Glucose-¹⁸O₂.[3]
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with different concentrations of D-Glucose-¹⁸O₂ as described for the MTT assay.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour. Viable cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizations
Signaling Pathway
Caption: Potential signaling pathway for high glucose-induced apoptosis.
Experimental Workflow
Caption: General workflow for assessing the impact of a compound on cell viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucose in Cell Culture [sigmaaldrich.com]
- 3. D-Glucose-Induced Cytotoxic, Genotoxic, and Apoptotic Effects on Human Breast Adenocarcinoma (MCF-7) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. High-Glucose Media Reduced the Viability and Induced Differential Pro-Inflammatory Cytokines in Human Periodontal Ligament Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Limited oxygen in standard cell culture alters metabolism and function of differentiated cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Low dose of 2-deoxy-D-glucose kills acute lymphoblastic leukemia cells and reverses glucocorticoid resistance via N-linked glycosylation inhibition under normoxia - PMC [pmc.ncbi.nlm.nih.gov]
quality control measures for D-Glucose-18O-2 experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with D-Glucose-18O-2.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a stable isotope-labeled form of D-Glucose where the oxygen atom at the C2 position is replaced with the heavy isotope ¹⁸O.[1][2] This labeling makes it a valuable tracer for metabolic research, allowing scientists to follow the fate of glucose in various biochemical pathways without the use of radioactive materials.[1][3]
Q2: What are the common applications of this compound?
A2: this compound is primarily used in metabolic research to trace the pathways of glucose metabolism.[1] It is a key tool in fluxomics and metabolomics to understand how cells utilize glucose under different conditions, such as in cancer metabolism or diabetes research.[4][5] It can also be used as an internal standard for quantitative analysis in mass spectrometry-based assays.[3]
Q3: How should this compound be stored?
A3: Proper storage is crucial to maintain the integrity of this compound. It is typically supplied as a powder and should be stored at -20°C for long-term stability (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years. If dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Always refer to the manufacturer's certificate of analysis for specific storage recommendations.[1]
Q4: What is the molecular weight of this compound?
A4: The molecular weight of this compound is approximately 182.16 g/mol .[1][2]
Q5: What is the isotopic purity I should expect for this compound?
A5: Commercial suppliers typically offer this compound with high isotopic enrichment, often exceeding 90 atom-% ¹⁸O.[2] It is important to check the certificate of analysis provided by the supplier for the specific isotopic enrichment of your batch.
Troubleshooting Guide
This guide addresses common issues encountered during this compound experiments in a question-and-answer format.
Issue 1: Low or No Detectable ¹⁸O Enrichment in Metabolites
Q: I've performed my labeling experiment, but the mass spectrometry results show very low or no incorporation of the ¹⁸O label into downstream metabolites. What could be the cause?
A: This is a common issue that can arise from several factors throughout the experimental workflow. Here's a step-by-step guide to troubleshoot the problem:
-
Verify the Integrity of the Labeled Glucose:
-
Improper Storage: Confirm that the this compound was stored according to the manufacturer's recommendations (typically at -20°C).[3] Improper storage can lead to degradation.
-
Contamination: Ensure that the stock solution of this compound has not been contaminated with unlabeled glucose. It is good practice to run a quality control sample of the labeled glucose itself.
-
-
Review Your Experimental Protocol:
-
Insufficient Incubation Time: The labeling period may not have been long enough for the ¹⁸O to be incorporated into the metabolites of interest. Metabolic flux rates can vary significantly between cell types and experimental conditions. Consider performing a time-course experiment to optimize the labeling duration.
-
Cellular Uptake Issues: Ensure that your cells are actively metabolizing glucose. Factors such as cell health, passage number, and media composition can affect glucose uptake.
-
Dilution with Unlabeled Glucose: The experimental medium might contain unlabeled glucose, which will compete with the this compound and dilute the isotopic enrichment. Use glucose-free media and dialyzed serum if necessary.
-
-
Check Your Analytical Method:
-
Mass Spectrometer Sensitivity: The mass spectrometer may not be sensitive enough to detect low levels of enrichment. Ensure the instrument is properly calibrated and operating at optimal performance.
-
Incorrect Data Analysis: The software parameters for peak integration and isotopologue extraction might be incorrect. It is also crucial to correct for the natural abundance of other isotopes (e.g., ¹³C).[6][7][8]
-
Issue 2: Complex and Difficult-to-Interpret Mass Spectra
Q: My mass spectra of ¹⁸O-labeled metabolites are very complex, with multiple peaks and overlapping isotopic patterns. How can I interpret this data?
A: The complexity of mass spectra in ¹⁸O-labeling experiments is often due to the presence of multiple isotopologues and the natural abundance of other stable isotopes.
-
Natural Isotope Abundance: Naturally occurring isotopes of other elements in the metabolite (especially ¹³C) will contribute to the mass spectrum, creating a complex pattern of peaks.[6][7]
-
Incomplete Labeling: You may have a mixture of unlabeled (¹⁶O), singly labeled (¹⁸O), and doubly labeled species, which will result in a more complex isotopic cluster.[6][9]
Solution:
-
Natural Abundance Correction: It is essential to correct your raw mass spectrometry data for the natural abundance of all isotopes.[6][7] Several software tools are available for this purpose, such as IsoCorrectoR and ZoomQuant.[6][7] These tools use algorithms to deconvolute the raw data and provide the true isotopic enrichment from the ¹⁸O label.
-
High-Resolution Mass Spectrometry: Using a high-resolution mass spectrometer can help to resolve the different isotopic peaks more clearly, making the data easier to interpret.[8]
Issue 3: Variability Between Replicates
Q: I am observing significant variability in ¹⁸O enrichment between my biological or technical replicates. What could be the cause?
A: Inconsistent results across replicates can compromise the validity of your experiment. The source of variability can be biological or technical.
-
Biological Variability:
-
Cell Culture Conditions: Ensure that all replicates are treated identically. Small differences in cell density, passage number, or growth conditions can lead to variations in metabolic activity.
-
Timing of Sample Collection: Precisely control the timing of sample collection for all replicates to ensure consistent labeling periods.
-
-
Technical Variability:
-
Pipetting Errors: Inaccurate pipetting of the this compound stock solution or other reagents can lead to different final concentrations in your replicates.
-
Sample Preparation: Inconsistencies in the sample extraction and preparation process can introduce variability. Use a standardized protocol for all samples.
-
Mass Spectrometry Analysis: Ensure that the mass spectrometer is stable and that all samples are analyzed under the same conditions.
-
Data Presentation
Table 1: Supplier Specifications for this compound
| Parameter | Specification | Source |
| Molecular Weight | 182.16 g/mol | [1][2] |
| Isotopic Enrichment | >90 atom-% ¹⁸O | [2] |
| Chemical Purity | Typically >98% | [10] |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Source |
| Powder | -20°C | 3 years | [3] |
| Powder | 4°C | 2 years | [3] |
| In Solvent | -80°C | 6 months | [3] |
| In Solvent | -20°C | 1 month | [3] |
Experimental Protocols
General Protocol for this compound Labeling and Mass Spectrometry Analysis
This protocol provides a general workflow. Specific details may need to be optimized for your particular cell type and experimental question.
-
Cell Culture and Media Preparation:
-
Culture cells to the desired confluency in standard growth medium.
-
Prepare the labeling medium by dissolving this compound in glucose-free medium to the desired final concentration. If using serum, it is recommended to use dialyzed fetal bovine serum to minimize the presence of unlabeled glucose.
-
-
Isotope Labeling:
-
Remove the standard growth medium from the cells.
-
Wash the cells once with phosphate-buffered saline (PBS) to remove any residual unlabeled glucose.
-
Add the pre-warmed this compound labeling medium to the cells.
-
Incubate the cells for the desired period. This should be optimized for your experiment.
-
-
Metabolite Extraction:
-
After the labeling period, place the culture dish on ice and aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried metabolites in a solvent compatible with your mass spectrometry method.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer.
-
Acquire data in a way that allows for the clear resolution of isotopic peaks.
-
-
Data Analysis:
-
Identify the peaks corresponding to your metabolites of interest.
-
Extract the isotopic distribution for each metabolite.
-
Correct the data for the natural abundance of stable isotopes using appropriate software.
-
Calculate the fractional enrichment of ¹⁸O in your metabolites.
-
Visualizations
Caption: A diagram illustrating the general workflow for a this compound labeling experiment.
Caption: A decision tree for troubleshooting low ¹⁸O enrichment in labeling experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. omicronbio.com [omicronbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable isotope-labeling studies in metabolomics: new insights into structure and dynamics of metabolic networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simultaneous Quantification and Identification Using 18O Labeling with an Ion Trap Mass Spectrometer and the Analysis Software Application “ZoomQuant” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Using Power Spectrum Analysis to Evaluate 18O-Water Labeling Data Acquired from Low Resolution Mass Spectrometers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. D-Glucose (2-¹³C, 98-99%) - Cambridge Isotope Laboratories, CLM-746-1 [isotope.com]
Validation & Comparative
A Comparative Guide to 2H-Glucose and 18O-Glucose for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis is a powerful tool for understanding cellular physiology and disease states. The choice of isotopic tracer is critical for designing informative experiments. This guide provides a comprehensive comparison of two stable isotope tracers, 2-deuterium-glucose (2H-glucose) and 18-oxygen-glucose (18O-glucose), for tracing metabolic pathways. While both offer the advantage of being non-radioactive, their applications, analytical methodologies, and the depth of current research vary significantly.
At a Glance: Key Differences
| Feature | 2H-Glucose (Deuterium-labeled) | 18O-Glucose (Oxygen-18-labeled) |
| Primary Application | Widely used for in vivo and in vitro metabolic flux analysis, particularly for glucose turnover, gluconeogenesis, and TCA cycle activity. | Primarily used in studies of kinetic isotope effects of enzymes; limited application in metabolic flux analysis. |
| Analytical Methods | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Deuterium Metabolic Imaging (DMI). | Gas Chromatography-Pyrolysis-Isotope Ratio Mass Spectrometry (GC-Py-IRMS); theoretical application with standard GC-MS and NMR. |
| Data Availability | Extensive quantitative data from numerous studies. | Very limited to no quantitative data available for metabolic flux analysis. |
| Advantages | Well-established protocols, versatile applications, non-recycling of certain labels (e.g., [6,6-2H2]-glucose), enables in vivo imaging (DMI). | Potential for tracing oxygen atom transitions in metabolic reactions. |
| Disadvantages | Potential for kinetic isotope effects, exchange of deuterium with protons in aqueous environments can complicate data interpretation. | Lack of established protocols for flux analysis, potential for oxygen exchange with water, limited commercial availability of specific labeled forms. |
In-Depth Comparison
2H-Glucose: The Workhorse of Deuterium Tracing
Deuterium-labeled glucose, particularly [6,6-2H2]-glucose, is a well-established and widely utilized tracer in metabolic flux analysis. Its popularity stems from the relative ease of detection and the valuable insights it provides into central carbon metabolism.
Key Applications:
-
Glucose Turnover and Production: [6,6-2H2]-glucose is frequently used to measure the rate of appearance (Ra) and disappearance (Rd) of glucose in the whole body, providing insights into endogenous glucose production and overall glucose utilization.[1] The deuterium atoms on carbon 6 are not readily exchanged during glycolysis and gluconeogenesis, making it a reliable tracer for these pathways.[1]
-
Gluconeogenesis and Glycogenolysis: In combination with other tracers like 13C-labeled substrates and 2H2O (heavy water), 2H-glucose can help dissect the contributions of gluconeogenesis and glycogenolysis to hepatic glucose output.[2][3]
-
TCA Cycle Flux: While 13C tracers are more common for directly probing the TCA cycle, 2H-glucose can provide complementary information by tracing the fate of deuterium atoms into TCA cycle intermediates and associated amino acids like glutamate and glutamine.[4]
-
Deuterium Metabolic Imaging (DMI): This emerging non-invasive in vivo imaging technique uses deuterated substrates like 2H-glucose to map metabolic pathways in three dimensions, offering a radiation-free alternative to PET scans.[4][5]
Analytical Approaches:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A common method for analyzing the enrichment of 2H in glucose and its metabolites. It requires derivatization of the analytes to make them volatile.[2][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 2H NMR can directly detect the position of deuterium labels in molecules, providing valuable positional isotopomer information without the need for chemical degradation.[7] However, it is generally less sensitive than MS.
18O-Glucose: A Niche Player with Untapped Potential
In contrast to the extensive use of 2H-glucose, 18O-glucose has seen limited application in metabolic flux analysis. Its use is more prevalent in the study of enzyme reaction mechanisms, specifically in determining kinetic isotope effects.
Potential Applications:
-
Tracing Oxygen Atom Transitions: 18O-glucose could theoretically be used to follow the fate of oxygen atoms in metabolic reactions, such as those in glycolysis and the TCA cycle. This could provide unique information that is not accessible with 2H or 13C tracers.
-
Distinguishing Water-Incorporating Reactions: It could potentially be used to probe reactions that involve the incorporation or loss of water molecules.
Challenges and Limitations:
-
Limited Research and Data: There is a significant lack of published studies, quantitative data, and established protocols for using 18O-glucose in metabolic flux analysis.
-
Oxygen Exchange: A major challenge is the potential for the 18O label to exchange with the abundant 16O in water molecules within the cellular environment, which could complicate the interpretation of labeling patterns.
-
Analytical Complexity: While GC-Py-IRMS has been used for δ(18)O analysis of sugars, routine analysis using standard GC-MS or NMR for flux studies is not well-documented.
Quantitative Data Summary
Due to the scarcity of data for 18O-glucose in flux analysis, a direct quantitative comparison is not feasible. The following table summarizes representative data for 2H-glucose from an in vivo study in mice.
Table 1: In Vivo Hepatic Fluxes in Fasted Mice Determined Using a Combination of [6,6-2H2]-Glucose, [2H2]-Water, and [13C3]-Propionate[2]
| Metabolic Flux | 9-hour Fast (μmol·kg⁻¹·min⁻¹) | 19-hour Fast (μmol·kg⁻¹·min⁻¹) |
| Endogenous Glucose Production (V_EndoRa) | 88.5 ± 4.5 | 79.4 ± 3.9 |
| Gluconeogenesis from PEP (V_PEPCK) | 48.1 ± 3.1 | 49.3 ± 2.8 |
| Gluconeogenesis from Glycerol (V_GK) | 10.2 ± 1.2 | 14.8 ± 1.5 |
| Glycogenolysis (V_PYGL) | 30.2 ± 3.8 | 15.3 ± 2.1 |
| Citrate Synthase (V_CS) | 39.8 ± 2.9 | 28.7 ± 2.1 |
| Pyruvate Carboxylase (V_PC) | 87.5 ± 7.2 | 115.1 ± 9.8 |
| PEP to Pyruvate (V_PK) | 39.4 ± 4.9 | 65.8 ± 7.9 |
Data are presented as mean ± SEM.
Experimental Protocols
Key Experiment: In Vivo Metabolic Flux Analysis using 2H/13C Tracers
This protocol outlines a method for quantifying hepatic glucose and intermediary metabolism in conscious, unrestrained mice using a combination of stable isotope tracers, including [6,6-2H2]-glucose.[2]
1. Animal Preparation and Catheterization:
- Surgically implant catheters in the carotid artery and jugular vein for tracer infusion and blood sampling.
- Allow animals to recover for at least 5 days post-surgery.
2. Tracer Infusion:
- Fast mice for a predetermined period (e.g., 9 or 19 hours).[2]
- Initiate a primed-continuous infusion of a cocktail of stable isotope tracers. A representative combination includes:
- [6,6-2H2]-glucose
- [2H2]-water (heavy water)
- [U-13C3]-propionate[2]
3. Blood and Tissue Collection:
- Collect arterial blood samples at baseline and at multiple time points during the infusion to confirm isotopic steady state.
- At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest (e.g., liver), which are then freeze-clamped in liquid nitrogen.
4. Sample Preparation and Analysis:
- Plasma Glucose:
- Deproteinize plasma samples.
- Derivatize glucose to a volatile form (e.g., aldonitrile-pentaacetate derivative) for GC-MS analysis.[6]
- Tissue Metabolites:
- Extract metabolites from homogenized tissues.
- Derivatize metabolites for GC-MS analysis.
- GC-MS Analysis:
- Analyze the mass isotopomer distributions (MIDs) of glucose and other target metabolites.
5. Metabolic Flux Analysis:
- Use a metabolic model and software (e.g., INCA, Metran) to fit the measured MIDs and calculate metabolic fluxes.[2]
Visualizing Metabolic Pathways and Workflows
Glycolysis and Pentose Phosphate Pathway with Tracer Labeling
Figure 1: Tracing central carbon metabolism.
This diagram illustrates how 2H-glucose and (theoretically) 18O-glucose enter glycolysis. The labels from these tracers would then be incorporated into downstream metabolites of both glycolysis and the pentose phosphate pathway.
Experimental Workflow for In Vivo Flux Analysis
Figure 2: In vivo metabolic flux analysis workflow.
This workflow outlines the key steps involved in a typical in vivo metabolic flux analysis experiment using stable isotope tracers, from tracer administration to the final calculation of metabolic fluxes.
Conclusion
For researchers embarking on metabolic flux analysis of glucose metabolism, 2H-glucose stands out as a robust, well-documented, and versatile tracer. The wealth of available literature, established protocols, and the development of advanced techniques like DMI make it a reliable choice for a wide range of applications.
The use of 18O-glucose for metabolic flux analysis remains largely exploratory. While it holds theoretical potential for elucidating specific aspects of metabolic reactions involving oxygen atoms, the lack of established methodologies, quantitative data, and the inherent challenge of oxygen exchange with water currently limit its practical application in this field. Future research may yet unlock the potential of 18O-glucose as a complementary tool in the flux analysis toolbox.
For now, researchers seeking to perform quantitative metabolic flux analysis of glucose metabolism are advised to leverage the extensive knowledge base and proven efficacy of 2H-glucose and other established tracers like 13C-glucose.
References
- 1. researchgate.net [researchgate.net]
- 2. Mass spectrometry-based microassay of 2H and 13C plasma glucose labeling to quantify liver metabolic fluxes in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo 2H/13C flux analysis in metabolism research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. 2H labeling enables non-invasive 3D proton MR imaging of glucose and neurotransmitter metabolism at 7T in the human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. shimadzu.co.kr [shimadzu.co.kr]
- 7. researchgate.net [researchgate.net]
D-Glucose-18O-2: A Precision Tool for Elucidating Glycolytic Dynamics
For researchers, scientists, and drug development professionals seeking to unravel the intricate dynamics of glucose metabolism, the choice of isotopic tracer is paramount. While various glucose isotopologues are available, D-Glucose-18O-2 offers unique advantages for specific applications, particularly in the detailed investigation of glycolytic enzyme kinetics. This guide provides an objective comparison of this compound with other commonly used glucose isotopologues, supported by experimental insights.
Unveiling the Reversibility of Glycolysis
A key advantage of this compound lies in its ability to probe the reversibility of specific enzymatic reactions within glycolysis, namely the aldolase and triosephosphate isomerase steps. The oxygen atom at the C2 position of glucose is directly involved in the isomerization of glucose-6-phosphate to fructose-6-phosphate and the subsequent cleavage of fructose-1,6-bisphosphate. By introducing a heavy oxygen isotope (¹⁸O) at this specific position, researchers can trace the fate of this oxygen atom and thereby dissect the forward and reverse fluxes of these reactions with high precision.
This capability is particularly valuable for understanding metabolic reprogramming in diseases such as cancer and diabetes, where alterations in glycolytic flux and enzyme kinetics are common.
Comparison with Other Glucose Isotopologues
While D-Glucose-¹⁸O-2 excels in studying specific enzymatic reversibility, other isotopologues offer distinct advantages for different metabolic questions. The choice of tracer is therefore dependent on the specific research objective.
| Isotopologue | Primary Application | Advantages | Limitations |
| D-Glucose-¹⁸O-2 | Studying reversibility of aldolase and triosephosphate isomerase reactions. | - Provides direct insight into the bidirectionality of upper glycolytic reactions. - Minimal kinetic isotope effect compared to deuterium labels. | - Less versatile for tracing carbon backbone through central carbon metabolism. - Requires sensitive mass spectrometry for detection of the ¹⁸O label. |
| [U-¹³C₆]-Glucose | General metabolic flux analysis of central carbon metabolism. | - Traces all six carbon atoms of glucose through glycolysis, the pentose phosphate pathway (PPP), and the TCA cycle. - Widely used and well-established protocols are available. | - Can be challenging to deconvolute complex labeling patterns from multiple pathways. |
| [1,2-¹³C₂]-Glucose | Quantifying the contribution of the pentose phosphate pathway (PPP) to glucose metabolism. | - The loss of the C1 carbon as CO₂ in the oxidative PPP results in a distinct labeling pattern in downstream metabolites. | - Provides limited information about other metabolic pathways. |
| [6,6-²H₂]-Glucose (D-Glucose-d2) | Measuring whole-body glucose flux.[1] | - Deuterium label is less prone to loss through metabolic exchanges compared to some carbon labels.[1] | - Can have a more significant kinetic isotope effect, potentially altering metabolic rates. |
Experimental Insight: Tracing ¹⁸O through Glycolysis
The unique utility of D-Glucose-¹⁸O-2 is best illustrated by considering its path through the initial steps of glycolysis.
Experimental Workflow:
A typical experiment to investigate the reversibility of aldolase and triosephosphate isomerase would involve the following steps:
-
Cell Culture and Labeling: Cells of interest are cultured in a medium containing D-Glucose-¹⁸O-2 as the primary glucose source.
-
Metabolite Extraction: After a defined incubation period, metabolites are rapidly extracted from the cells.
-
Mass Spectrometry Analysis: The isotopic enrichment of glycolytic intermediates, particularly fructose-1,6-bisphosphate (FBP), dihydroxyacetone phosphate (DHAP), and glyceraldehyde-3-phosphate (GAP), is determined using high-resolution mass spectrometry.
-
Data Analysis: The distribution of ¹⁸O in these metabolites provides a quantitative measure of the forward and reverse fluxes through the aldolase and triosephosphate isomerase reactions.
dot graph TD{ rankdir="TB" node[shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge[color="#34A853"];
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Figure 1. A simplified workflow for a D-Glucose-¹⁸O-2 tracing experiment.
Interpreting the Data:
The presence of ¹⁸O on the C2-derived oxygen of FBP would indicate the forward flux through phosphoglucose isomerase. The distribution of ¹⁸O between DHAP and GAP provides a direct measure of the equilibrium and kinetics of the triosephosphate isomerase reaction. Furthermore, the re-incorporation of ¹⁸O into FBP from ¹⁸O-labeled triose phosphates would signify the reverse flux catalyzed by aldolase.
Signaling Pathway: Aldolase in Glucose Sensing
Recent research has highlighted a non-glycolytic role for aldolase in cellular glucose sensing, directly linking it to the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Fructose-1,6-bisphosphate (FBP) binding to aldolase prevents the formation of a lysosomal complex required for AMPK activation.
D-Glucose-¹⁸O-2 can be a valuable tool in dissecting the dynamics of FBP synthesis and degradation that regulate this signaling pathway. By tracing the ¹⁸O label, researchers can gain a more detailed understanding of the FBP pool that is specifically involved in aldolase-mediated AMPK regulation.
Figure 2. D-Glucose-¹⁸O-2 can trace the FBP pool that regulates AMPK activation via aldolase.
Conclusion
D-Glucose-¹⁸O-2 stands out as a specialized and powerful tool for investigating the intricate details of upper glycolysis. Its unique ability to track the oxygen atom at the C2 position provides unparalleled insights into the reversibility of the aldolase and triosephosphate isomerase reactions. While other glucose isotopologues are indispensable for broader metabolic flux analysis, the precision offered by D-Glucose-¹⁸O-2 in studying these specific enzymatic steps makes it an invaluable asset for researchers in basic and translational science. The careful selection of the appropriate glucose isotopologue, tailored to the specific research question, is crucial for generating high-quality, interpretable data in the complex field of metabolic research.
References
A Comparative Guide to Tracing Metabolic Pathways: D-Glucose-¹⁸O-2 and Its Alternatives
For researchers, scientists, and drug development professionals, the accurate tracing of metabolic pathways is crucial for understanding cellular physiology and disease. This guide provides an objective comparison of D-Glucose-¹⁸O-2 as a tracer for specific metabolic pathways against established alternatives, supported by experimental data and detailed protocols.
Stable isotope-labeled D-Glucose, including D-Glucose-¹⁸O-2, serves as a critical tool in metabolic research, allowing for the quantification of metabolite flow through pathways like glycolysis and the pentose phosphate pathway (PPP).[1][2] While D-Glucose-¹⁸O-2 is identified as an ¹⁸O-labeled tracer, comprehensive validation studies detailing its specific applications and performance are not as readily available as for other tracers.[1] This guide, therefore, focuses on a detailed comparison with well-validated alternatives: ¹³C-labeled glucose and radioisotope-labeled glucose analogs.
Alternative Tracers for Glycolysis and Pentose Phosphate Pathway
The most common and extensively validated alternatives to D-Glucose-¹⁸O-2 fall into two main categories: stable isotope-labeled glucose (primarily ¹³C) and radioisotope-labeled glucose analogs.
-
[U-¹³C₆]glucose: A uniformly labeled glucose where all six carbon atoms are replaced with the ¹³C isotope. It is a versatile tracer for studying central carbon metabolism, including glycolysis and the TCA cycle.[3][4]
-
[1,2-¹³C₂]glucose: Specifically labeled at the first and second carbon positions, this tracer is particularly effective for distinguishing between glycolysis and the pentose phosphate pathway.[4][5]
-
2-Deoxy-D-[¹⁸F]fluoro-glucose ([¹⁸F]FDG): A glucose analog labeled with the positron-emitting isotope fluorine-18. It is widely used in positron emission tomography (PET) to measure glucose uptake, particularly in oncology.[6][7]
Performance Comparison of Glucose Tracers
The choice of tracer significantly impacts the precision and accuracy of metabolic flux analysis.[4] Studies have shown that for overall network analysis, including glycolysis and the PPP, [1,2-¹³C₂]glucose provides the most precise estimates.[4] While uniformly labeled glucose like [U-¹³C₆]glucose is effective for tracing carbon into various downstream metabolites, specific labeling patterns of tracers like [1,2-¹³C₂]glucose offer more detailed insights into pathway splits.
Radioactive tracers like [¹⁸F]FDG excel in measuring glucose uptake but have limitations. Since [¹⁸F]FDG is trapped inside the cell after phosphorylation and does not proceed further down the metabolic pathway, it cannot be used to measure the metabolic fate of glucose.[6] Furthermore, its use is limited to facilities with PET imaging capabilities and involves handling radioactive materials.
Here is a summary of the performance characteristics of the compared tracers:
| Tracer | Primary Application | Advantages | Limitations |
| D-Glucose-¹⁸O-2 | General metabolic tracing | Stable isotope, potentially less background interference than natural abundance ¹³C | Limited validation data and established protocols available[1] |
| [U-¹³C₆]glucose | General carbon metabolism tracing | Well-validated, versatile for tracking carbon fate into various pathways[3][4] | Less precise for distinguishing between glycolysis and PPP compared to specifically labeled tracers |
| [1,2-¹³C₂]glucose | Glycolysis and Pentose Phosphate Pathway flux analysis | High precision for resolving fluxes at the G6P branch point[4][5] | More expensive than uniformly labeled glucose |
| 2-Deoxy-D-[¹⁸F]fluoro-glucose ([¹⁸F]FDG) | In vivo glucose uptake measurement | High sensitivity, well-established for clinical imaging[6][7] | Does not trace downstream metabolism, requires specialized equipment, involves radiation[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable tracer studies. Below are summarized protocols for key experiments using the alternative tracers.
Protocol 1: Metabolic Flux Analysis using [1,2-¹³C₂]glucose
This protocol is adapted from studies performing metabolic flux analysis in cultured mammalian cells.[4]
1. Cell Culture and Labeling:
- Culture cells to the desired confluence in standard growth medium.
- Replace the standard medium with a medium containing [1,2-¹³C₂]glucose as the sole glucose source. The concentration should be similar to the original medium.
- Incubate the cells for a time course sufficient to reach isotopic steady-state (typically several hours).
2. Metabolite Extraction:
- Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold saline.
- Add a cold extraction solvent (e.g., 80% methanol) to the cells and incubate at -80°C.
- Scrape the cells and collect the extract. Centrifuge to pellet cell debris.
3. Sample Analysis:
- Dry the supernatant containing the polar metabolites.
- Derivatize the metabolites to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
- Analyze the samples by GC-MS to determine the mass isotopomer distribution of key metabolites (e.g., lactate, pyruvate, amino acids).
4. Data Analysis:
- Correct the raw mass spectrometry data for natural isotope abundance.
- Use metabolic flux analysis software to fit the corrected isotopomer data to a metabolic model of central carbon metabolism to estimate intracellular fluxes.
Protocol 2: In Vivo Glucose Uptake using 2-Deoxy-D-[¹⁸F]fluoro-glucose ([¹⁸F]FDG) PET Imaging
This protocol outlines a typical preclinical [¹⁸F]FDG-PET imaging experiment in a mouse model.
1. Animal Preparation:
- Fast the animal for a defined period (e.g., 4-6 hours) to reduce background glucose levels.
- Anesthetize the animal and maintain its body temperature.
2. Tracer Injection:
- Administer a known dose of [¹⁸F]FDG intravenously.
3. PET Scan:
- Acquire dynamic or static PET images over a specified period (e.g., 60 minutes).
- A computed tomography (CT) scan is often performed for anatomical co-registration.
4. Image Analysis:
- Reconstruct the PET images.
- Draw regions of interest (ROIs) on the images corresponding to specific tissues or tumors.
- Calculate the standardized uptake value (SUV) or perform kinetic modeling to quantify glucose uptake rates.
Visualizing Metabolic Pathways and Experimental Workflows
Diagrams are essential for understanding the complex relationships in metabolic tracing studies.
Caption: The interconnected pathways of Glycolysis and the Pentose Phosphate Pathway originating from Glucose-6-Phosphate (G6P).
Caption: A generalized experimental workflow for metabolic tracer studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Techniques to Monitor Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Fundamental limitations of [18F]2-deoxy-2-fluoro-D-glucose for assessing myocardial glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Kinetic Isotope Effects at the C2 Position of D-Glucose: Featuring D-Glucose-¹⁸O-2 and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic isotope effect (KIE) of D-Glucose labeled at the C2 position, with a focus on the novel tracer D-Glucose-¹⁸O-2. Due to the limited availability of direct experimental data for D-Glucose-¹⁸O-2 in the current literature, this guide offers a theoretical assessment of its potential applications and compares it with established alternatives, namely D-Glucose-2-d (deuterium labeled) and D-Glucose-2-¹³C (carbon-13 labeled). The information presented herein is intended to assist researchers in selecting the most appropriate isotopic tracer for their studies of enzyme mechanisms and glucose metabolism.
Data Presentation: Comparison of Isotopes for KIE Studies at the C2 Position of Glucose
| Feature | D-Glucose-¹⁸O-2 | D-Glucose-2-d ([2-²H]-glucose) | D-Glucose-2-¹³C |
| Isotopic Label | ¹⁸O | ²H (Deuterium) | ¹³C |
| Type of KIE | Heavy Atom KIE | Primary or Secondary KIE | Heavy Atom KIE |
| Expected Magnitude of KIE | Small (typically 1.02 - 1.05)[1] | Can be large for primary KIEs (2-10) or smaller for secondary KIEs (0.8-1.5)[2] | Small (typically 1.02 - 1.04)[2] |
| Reported Experimental Value (at C2) | Data not available in searched literature. | Conformational Equilibrium Isotope Effect (H/DKβ/α) = 1.027 ± 0.005[3] | Specific KIE data for the C2 position was not found in the searched literature, but methods for its determination are established[4][5][6] |
| Typical Applications | Probing enzymatic reactions involving the C2-hydroxyl group, such as isomerization or oxidation. | Studying reactions where the C-H bond at the C2 position is cleaved (primary KIE) or where the hybridization of the C2 carbon changes (secondary KIE). | Investigating reactions where bonding to the C2 carbon changes, providing insights into transition state structure. |
| Analytical Methods for Detection | Isotope Ratio Mass Spectrometry (IRMS)[7], NMR Spectroscopy (indirectly)[4][6] | Mass Spectrometry, NMR Spectroscopy[3] | Mass Spectrometry, NMR Spectroscopy[4][5][6] |
Experimental Protocols
The determination of kinetic isotope effects typically involves competitive experiments where the labeled and unlabeled substrates react in the same mixture. This method is particularly suited for the small KIEs expected from heavy atom isotopes like ¹⁸O and ¹³C.[8]
General Protocol for Competitive KIE Measurement using Mass Spectrometry
-
Substrate Preparation: A mixture of the unlabeled D-glucose and the isotopically labeled D-glucose (e.g., D-Glucose-¹⁸O-2) of a known isotopic ratio (R₀) is prepared.
-
Enzymatic Reaction: The enzymatic reaction is initiated by adding the enzyme to the substrate mixture. The reaction is allowed to proceed to a specific fractional conversion (f). To obtain reliable data, it is advisable to quench the reaction at several different time points, yielding a range of fractional conversions.
-
Sample Quenching and Purification: The reaction is stopped at various time points, and the product and remaining substrate are separated and purified, often using techniques like high-performance liquid chromatography (HPLC).
-
Isotopic Analysis: The isotopic ratio (R) of the product or the remaining substrate is determined using an appropriate mass spectrometry technique, such as Isotope Ratio Mass Spectrometry (IRMS) for high precision measurements of stable isotopes.[7]
-
Calculation of KIE: The kinetic isotope effect (k_light / k_heavy) is calculated using the following equation:
KIE = log(1 - f) / log(1 - f * (R / R₀))
where:
-
f = fractional conversion of the light isotope
-
R = isotopic ratio of the product (or remaining substrate)
-
R₀ = initial isotopic ratio of the substrate mixture
-
General Protocol for Competitive KIE Measurement using NMR Spectroscopy
-
Substrate Preparation: Similar to the mass spectrometry protocol, a mixture of unlabeled and labeled glucose with a known isotopic ratio is prepared.
-
NMR Data Acquisition: The reaction is monitored directly in an NMR tube. A series of spectra are acquired over time as the reaction progresses. For ¹³C KIEs, 1D ¹³C NMR or more sensitive 2D HSQC experiments can be used.[4][5][6]
-
Data Analysis: The relative concentrations of the light and heavy isotopomers in the substrate and product are determined by integrating the corresponding signals in the NMR spectra.
-
Calculation of KIE: The KIE is calculated by analyzing the change in the isotopic ratio as a function of the reaction progress.
Mandatory Visualization
Caption: Experimental workflow for a competitive kinetic isotope effect experiment.
Caption: Probing an enzymatic reaction at the C2 position using KIE.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advances in Kinetic Isotope Effect Measurement Techniques for Enzyme Mechanism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of isotope effects to determine enzyme mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Glucose Tracers: D-Glucose-¹⁸O-2 vs. Radiolabeled Analogs
A Comparative Guide for Researchers in Metabolism and Drug Development
In the intricate world of metabolic research and drug development, tracking glucose metabolism is paramount to understanding disease and therapeutic intervention. For decades, radiolabeled glucose analogs, most notably [¹⁸F]Fluoro-2-deoxy-D-glucose ([¹⁸F]FDG), have been the gold standard. However, the emergence of stable isotope-labeled tracers, such as D-Glucose-¹⁸O-2, presents a compelling alternative. This guide provides an objective comparison of the performance, applications, and underlying principles of D-Glucose-¹⁸O-2 and radiolabeled glucose tracers, supported by experimental insights, to aid researchers in selecting the optimal tool for their scientific questions.
At a Glance: Key Performance Differences
To facilitate a direct comparison, the following table summarizes the key characteristics and performance metrics of D-Glucose-¹⁸O-2 and the most common radiolabeled glucose tracer, [¹⁸F]FDG.
| Feature | D-Glucose-¹⁸O-2 (Stable Isotope Tracer) | [¹⁸F]FDG (Radiolabeled Glucose Tracer) |
| Tracer Type | Isotope of a natural molecule | Analog of a natural molecule |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | Positron Emission Tomography (PET), Gamma Counting |
| Metabolic Fate | Follows natural glucose metabolic pathways (Glycolysis, Pentose Phosphate Pathway, etc.) | Trapped intracellularly after phosphorylation |
| Biological Insight | Provides detailed pathway flux analysis and identifies downstream metabolites | Primarily measures glucose uptake and phosphorylation rate |
| Resolution | Cellular/Subcellular (with tissue extraction) | Organ/Tissue level (in vivo imaging) |
| Safety | Non-radioactive, safe for longitudinal studies in sensitive populations | Radioactive, requires specialized handling and radiation safety protocols |
| Temporal Resolution | Dynamic flux analysis over time with tissue sampling | Dynamic imaging possible, but primarily used for static endpoint measurements |
| Quantification | Absolute quantification of labeled metabolites | Semi-quantitative (Standardized Uptake Value - SUV) or kinetic modeling |
| Cost & Accessibility | Generally lower cost tracer, requires access to MS or NMR facilities | Higher cost tracer and requires access to a cyclotron and PET scanner |
Delving Deeper: A Tale of Two Tracers
The fundamental difference between D-Glucose-¹⁸O-2 and [¹⁸F]FDG lies in their chemical nature and subsequent metabolic fate. This distinction dictates their applications and the type of biological information they can provide.
D-Glucose-¹⁸O-2: The Physiological Mimic
D-Glucose-¹⁸O-2 is a form of glucose where a stable, non-radioactive isotope of oxygen (¹⁸O) replaces the naturally occurring ¹⁶O at the C2 position. Crucially, this isotopic substitution does not alter the biochemical properties of the glucose molecule. As a result, D-Glucose-¹⁸O-2 is recognized and processed by the cell's metabolic machinery in the same manner as natural glucose.
This allows researchers to trace the journey of glucose through various metabolic pathways. By using techniques like mass spectrometry, one can identify and quantify the incorporation of the ¹⁸O label into downstream metabolites of glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle. This provides a detailed and dynamic picture of metabolic flux – the actual rate of turnover of molecules through a metabolic pathway.
[¹⁸F]FDG: The Trapped Reporter
In contrast, [¹⁸F]FDG is a glucose analog where a hydroxyl group at the C2 position is replaced by a radioactive isotope of fluorine, ¹⁸F. Like glucose, [¹⁸F]FDG is transported into the cell by glucose transporters (GLUTs) and is phosphorylated by hexokinase to [¹⁸F]FDG-6-phosphate.[1][2][3] However, due to the presence of fluorine, [¹⁸F]FDG-6-phosphate cannot be further metabolized by phosphoglucose isomerase and is effectively trapped within the cell.[3]
The accumulation of [¹⁸F]FDG is proportional to the rate of glucose uptake and phosphorylation. The emitted positrons from the decay of ¹⁸F can be detected by a PET scanner, providing a three-dimensional image of glucose uptake in tissues and organs.[2] This makes [¹⁸F]FDG an invaluable tool for in vivo imaging of high-glucose-utilizing tissues, such as tumors, the brain, and inflamed areas.[4]
Visualizing the Divergent Paths: Metabolic Fate Diagrams
To illustrate the distinct metabolic journeys of these two tracers, the following diagrams, generated using the DOT language for Graphviz, depict their intracellular processing.
Experimental Protocols: A Dual-Tracer Approach
To directly compare the performance of D-Glucose-¹⁸O-2 and [¹⁸F]FDG, a dual-tracer experimental design in a preclinical model, such as a tumor-bearing mouse, would be optimal. The following protocol outlines a general methodology for such a study.
Objective: To simultaneously assess glucose uptake and metabolic flux in tumor tissue using [¹⁸F]FDG-PET imaging and D-Glucose-¹⁸O-2 with mass spectrometry.
Animal Model: Xenograft or allograft tumor-bearing mice.
Experimental Workflow:
References
A Comparative Guide to 18O, 13C, and 2H Glucose Tracers in Metabolic Research
For researchers, scientists, and drug development professionals, the selection of an appropriate stable isotope-labeled glucose tracer is critical for accurately probing metabolic pathways. This guide provides an objective comparison of 18O, 13C, and 2H glucose tracers, supported by experimental data and detailed methodologies, to facilitate informed experimental design.
The use of stable, non-radioactive isotope tracers has revolutionized the study of in vivo and in vitro metabolism. By introducing molecules labeled with heavy isotopes, researchers can track the metabolic fate of substrates like glucose, providing invaluable insights into the dynamics of pathways such as glycolysis, the tricarboxylic acid (TCA) cycle, and gluconeogenesis. The three most commonly employed stable isotopes for labeling glucose are Oxygen-18 (18O), Carbon-13 (13C), and Deuterium (2H). Each offers unique advantages and is suited for different experimental questions.
Core Principles and Applications
-
13C-Glucose Tracers: As the backbone of the glucose molecule is carbon, 13C-labeled glucose is extensively used to trace the path of the carbon skeleton through metabolic networks. This allows for the detailed measurement of pathway fluxes, including the relative contributions of glucose to the TCA cycle, the pentose phosphate pathway (PPP), and anabolic precursors for biosynthesis. The position of the 13C label (e.g., [1,2-13C2]glucose, [U-13C6]glucose) is a critical experimental parameter that determines which pathways can be effectively monitored.
-
2H-Glucose Tracers: Deuterated glucose tracers are primarily used to measure the rate of appearance (Ra) of glucose in the bloodstream, providing a measure of endogenous glucose production (EGP). Tracers like [6,6-2H2]glucose are favored because the deuterium atoms on carbon 6 are not lost during glycolysis and are only removed during passage through the PPP or gluconeogenesis, making them robust for measuring glucose turnover. Other deuterated tracers, such as [2-2H]glucose and [3-2H]glucose, can provide additional information on glucose cycling and gluconeogenesis.
-
18O-Glucose Tracers: While less common, 18O-labeled glucose offers unique capabilities for studying specific enzymatic reactions that involve the exchange of oxygen atoms. For instance, [2-18O]glucose can be used to probe the bidirectionality of the phosphoglucose isomerase reaction, while [1-18O]glucose can investigate aldolase activity. These tracers are particularly valuable for understanding the reversibility of enzymatic steps, which is often obscured when using other tracers.
Quantitative Data Comparison
The selection of a tracer often depends on the specific metabolic parameter being measured. The table below summarizes key quantitative applications and considerations for each tracer type.
| Parameter | 13C-Glucose | 2H-Glucose | 18O-Glucose | Primary Analytical Method |
| Endogenous Glucose Production (EGP) | Less common; can be confounded by carbon recycling. | Gold standard, especially [6,6-2H2]glucose, due to minimal label loss. | Not typically used. | GC-MS, LC-MS |
| Glycolytic Flux | Excellent; [U-13C6]glucose allows for tracking of all carbon atoms into lactate and pyruvate. | Can be used, but interpretation is more complex due to potential label exchange with water. | Can be used to assess the bidirectionality of upper glycolytic reactions. | GC-MS, LC-MS, NMR |
| TCA Cycle Flux | Gold standard; analysis of 13C isotopologue distribution in TCA cycle intermediates reveals pathway activity. | Not suitable for tracing carbon backbone. | Not suitable for tracing carbon backbone. | GC-MS, LC-MS, NMR |
| Pentose Phosphate Pathway (PPP) Flux | Excellent; [1,2-13C2]glucose is a powerful tool for measuring the ratio of PPP flux to glycolytic flux. | Can be inferred from the loss of the 2H label from [6,6-2H2]glucose, but less direct than 13C methods. | Not typically used. | GC-MS, LC-MS |
| Gluconeogenesis | Can be used, but requires complex modeling to account for carbon scrambling in the TCA cycle. | [2H]glucose in combination with heavy water (2H2O) is a common method for measuring gluconeogenic flux. | Not typically used. | GC-MS, LC-MS |
| Enzyme Reaction Bidirectionality | Limited application. | Limited application. | Uniquely suited for this purpose, e.g., phosphoglucose isomerase and aldolase. | GC-MS |
Experimental Protocols
The successful application of glucose tracers requires rigorous experimental design and execution. Below are generalized methodologies for a typical in vivo tracer study.
In Vivo Tracer Infusion Protocol (Human Study)
-
Subject Preparation: Subjects are typically fasted overnight to achieve a basal metabolic state. An intravenous catheter is placed in one arm for tracer infusion and in the other arm (often in a heated hand to arterialize the venous blood) for blood sampling.
-
Tracer Preparation: A sterile solution of the desired tracer (e.g., [6,6-2H2]glucose, [U-13C6]glucose) is prepared in saline. The exact concentration is verified before infusion.
-
Primed, Continuous Infusion: To rapidly achieve isotopic steady-state in the plasma, a priming bolus of the tracer is administered, followed by a continuous infusion at a constant rate for a period of 2-3 hours. The priming dose is often about 100 times the infusion rate per minute.
-
Blood Sampling: Blood samples are collected at baseline (before infusion) and at regular intervals (e.g., every 15-30 minutes) during the last hour of the infusion period to confirm isotopic steady-state.
-
Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis. Plasma proteins may be precipitated using an acid (e.g., perchloric acid) or organic solvent (e.g., ethanol).
-
Derivatization: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, glucose is often chemically derivatized to increase its volatility. A common method is to create a penta-acetate or aldonitrile-penta-acetate derivative.
-
Mass Spectrometry Analysis: The isotopic enrichment of glucose is determined by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The instrument measures the ratio of the labeled (M+n) to the unlabeled (M+0) isotopologue.
-
Calculation of Glucose Kinetics: The rate of appearance (Ra) of glucose is calculated using the Steele equation at steady-state: Ra = F / E, where F is the tracer infusion rate and E is the isotopic enrichment of glucose in the plasma.
Visualizing Tracer Metabolism and Workflows
Diagrams are essential for understanding the flow of isotopes through metabolic pathways and experimental procedures.
Caption: Metabolic fate of 18O, 13C, and 2H from labeled glucose in central carbon metabolism.
Caption: Generalized workflow for an in vivo stable isotope tracer study.
Conclusion
The choice between 18O, 13C, and 2H glucose tracers is dictated by the specific research question. 13C-glucose is unparalleled for resolving the intricate details of carbon transitions through central metabolic pathways. 2H-glucose, particularly [6,6-2H2]glucose, remains the most robust and widely used tracer for quantifying whole-body glucose production. 18O-glucose provides a specialized tool for investigating the reversibility and kinetics of specific enzymatic reactions that are otherwise difficult to assess. By understanding the unique strengths and limitations of each tracer, researchers can better design and interpret stable isotope studies to unravel the complexities of glucose metabolism.
A Researcher's Guide to Validating Mass Spectrometry Data from D-Glucose-¹⁸O₂ Experiments
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies and software for validating mass spectrometry data obtained from D-Glucose-¹⁸O₂ labeling experiments. Accurate data validation is paramount for reliable biological interpretations in metabolic research. This document outlines key experimental protocols, data analysis workflows, and a comparative analysis of software tools to ensure the integrity of your findings.
Data Presentation: Key Metrics for Validation
Effective validation of mass spectrometry data from stable isotope labeling experiments hinges on the assessment of several key quality metrics. The following table summarizes these metrics and provides a framework for comparing different analytical approaches.[1]
| Validation Metric | Description | High-Resolution MS (e.g., Orbitrap) | Low-Resolution MS (e.g., Triple Quadrupole) | Key Considerations |
| Mass Accuracy | The closeness of the measured mass-to-charge ratio (m/z) to the theoretical m/z. | Typically < 5 ppm. | Lower accuracy, often requires reference standards. | Crucial for confident identification of labeled compounds and their fragments. |
| Isotopic Abundance Accuracy | The accuracy of the measured isotopic distribution compared to the theoretical distribution. | High accuracy allows for precise determination of labeling enrichment. | May be less accurate, impacting the quantification of isotopic enrichment. | Essential for calculating metabolic flux rates. |
| Linearity of Response | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Wide dynamic range. | Good linearity within a defined range. | Important for quantitative analysis across different sample concentrations. |
| Precision (Repeatability) | The closeness of agreement between successive measurements carried out under the same conditions. | High precision due to stable instrumentation. | Can be affected by instrument drift. | Indicates the reproducibility of the analytical method. |
| Sensitivity (Limit of Detection) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | High sensitivity, enabling detection of low-abundance metabolites. | Generally lower sensitivity compared to high-resolution instruments. | Critical for studies with limited sample material or low levels of labeling. |
Experimental Protocols
A well-defined experimental protocol is the foundation of reliable and reproducible results. Below is a detailed methodology for a typical D-Glucose-¹⁸O₂ labeling experiment followed by mass spectrometry analysis.
D-Glucose-¹⁸O₂ Labeling of Cells
-
Cell Culture: Culture cells to the desired confluency in standard glucose-containing medium.
-
Medium Exchange: Prior to labeling, wash the cells with phosphate-buffered saline (PBS) to remove residual unlabeled glucose.
-
Labeling Medium: Switch to a glucose-free medium supplemented with a known concentration of D-Glucose-¹⁸O₂. The concentration and labeling duration will depend on the specific metabolic pathway and cell type under investigation.
-
Incubation: Incubate the cells for a predetermined time course to allow for the uptake and metabolism of the labeled glucose.
-
Metabolite Extraction: At each time point, rapidly quench metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.
-
Sample Preparation: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the metabolites for mass spectrometry analysis.
Mass Spectrometry Analysis
-
Chromatographic Separation: Separate the metabolites using liquid chromatography (LC). Hydrophilic interaction liquid chromatography (HILIC) is often employed for the separation of polar metabolites like glucose and its derivatives.
-
Mass Spectrometry Detection: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap) or a tandem mass spectrometer (e.g., Triple Quadrupole).
-
Data Acquisition: Acquire data in full scan mode to detect all ions and in tandem MS (MS/MS) mode to fragment specific ions for structural elucidation. For targeted analysis, selected ion monitoring (SIM) or multiple reaction monitoring (MRM) can be used.
Data Validation Workflow and Software Comparison
The validation of mass spectrometry data from D-Glucose-¹⁸O₂ experiments involves several critical steps, from initial data processing to sophisticated metabolic flux analysis.
Workflow for Mass Spectrometry Data Validation
Caption: A typical workflow for validating mass spectrometry data from stable isotope labeling experiments.
Software for Data Analysis and Validation
Several software packages are available for processing and analyzing data from stable isotope labeling experiments. While many are optimized for ¹³C labeling, their principles are readily applicable to ¹⁸O data.
| Software | Primary Function | Key Features | Alternative Software |
| Xcalibur (Thermo Fisher Scientific) | Instrument control and data acquisition. | Basic peak picking and integration. | MassHunter (Agilent), Analyst (SCIEX) |
| MS-DIAL | Untargeted metabolomics data processing. | Deconvolution of co-eluting peaks, identification of isotopologues. | XCMS, MZmine |
| IsoCor | Correction for natural isotope abundance. | Accurate correction for naturally occurring isotopes, essential for calculating true enrichment. | In-house scripts, other MFA software with this feature. |
| FiatFlux | Metabolic Flux Analysis (MFA). | User-friendly interface for calculating metabolic flux ratios from MS data.[2] | OpenFLUX2, VANTED |
| OpenFLUX2 | Metabolic Flux Analysis (MFA). | Supports both single and parallel labeling experiments for improved flux precision.[3] | INCA, Metran |
| VistaFlux (Agilent) | Qualitative Flux Analysis. | Integrated workflow from data acquisition to visualization of metabolic pathways.[4] | Spectronaut (Biognosys) for proteomics |
Mandatory Visualizations
Metabolic Fate of D-Glucose-¹⁸O₂
The following diagram illustrates the initial steps of glycolysis, showing how the ¹⁸O label from D-Glucose-¹⁸O₂ is incorporated into downstream metabolites.
Caption: Incorporation of ¹⁸O from D-Glucose-¹⁸O₂ into early glycolytic intermediates.
Fragmentation Analysis for Validation
Validating the position of the ¹⁸O label within a metabolite is crucial. This is achieved through tandem mass spectrometry (MS/MS) and analysis of the resulting fragmentation pattern. The diagram below illustrates the expected fragmentation of ¹⁸O-labeled glucose. A shift in the mass of a fragment ion by +2 Da compared to its unlabeled counterpart confirms the presence of the ¹⁸O label in that fragment.[1][5]
Caption: Fragmentation of ¹⁸O-labeled glucose for validation of label incorporation.
Conclusion
The validation of mass spectrometry data from D-Glucose-¹⁸O₂ experiments is a multi-faceted process that requires careful experimental design, appropriate analytical instrumentation, and robust data analysis software. By implementing the protocols and workflows outlined in this guide, researchers can ensure the accuracy and reliability of their data, leading to more significant and impactful biological discoveries. The choice of software and analytical platform should be guided by the specific research question, the required level of quantitative accuracy, and the available resources.
References
- 1. Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FiatFlux – a software for metabolic flux analysis from 13C-glucose experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. OpenFLUX2: 13C-MFA modeling software package adjusted for the comprehensive analysis of single and parallel labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hpst.cz [hpst.cz]
- 5. Understanding the fragmentation of glucose in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to D-Glucose-18O-2 in Metabolic Research: Bridging In Vitro and In Vivo Findings
For researchers, scientists, and drug development professionals, understanding the metabolic fate of glucose is paramount. D-Glucose-18O-2, a stable isotope-labeled analog of glucose, serves as a powerful tracer to elucidate metabolic pathways and quantify fluxes in both cellular and whole-organism systems. This guide provides a comparative overview of the application of this compound in in vitro and in vivo settings, highlighting key experimental considerations and data interpretation.
Stable isotopes of elements like hydrogen, carbon, and oxygen have been integrated into drug molecules, primarily as tracers for quantification during the drug development process.[1][2] this compound is specifically the 18O labeled version of D-Glucose.[3] This non-radioactive labeling allows for the safe and effective tracing of glucose metabolism in various biological systems.
Comparing In Vitro and In Vivo Experimental Frameworks
The primary distinction between in vitro and in vivo studies lies in the complexity of the biological system under investigation. In vitro experiments, typically conducted in cultured cells, offer a controlled environment to dissect specific cellular mechanisms of glucose metabolism. In contrast, in vivo studies, performed in animal models, provide a holistic view of how glucose is utilized and distributed throughout a complete organism, accounting for the interplay between different organs and tissues.
Data Presentation: A Comparative Overview
Table 1: Comparison of Glycolytic Flux Measured with this compound
| Parameter | In Vitro (e.g., Cancer Cell Line) | In Vivo (e.g., Tumor Xenograft Mouse Model) |
| Glucose Uptake Rate | High, reflecting the Warburg effect. | Variable, influenced by tumor vascularization and systemic glucose levels. |
| Lactate Production Rate | High, indicative of aerobic glycolysis. | Elevated in tumor tissue, but also influenced by systemic lactate clearance. |
| 18O-Labeling in Glycolytic Intermediates | Rapid and extensive labeling of intermediates like glucose-6-phosphate and fructose-1,6-bisphosphate. | Demonstrates tissue-specific labeling patterns, with high enrichment in the tumor. |
| Contribution to TCA Cycle | Can be traced by the incorporation of 18O into TCA cycle intermediates. | Reveals the interplay between glycolysis and mitochondrial respiration in the tumor and surrounding tissues. |
Table 2: Comparison of Pentose Phosphate Pathway (PPP) Activity
| Parameter | In Vitro (e.g., Proliferating Fibroblasts) | In Vivo (e.g., Liver Tissue in a Mouse Model) |
| 18O-Labeling in Ribose-5-Phosphate | High, supporting nucleotide synthesis for cell proliferation. | Reflects the anabolic state of the liver, influenced by diet and hormonal signals. |
| NADPH Production | Can be inferred from the flux through the oxidative PPP. | Crucial for maintaining redox balance and supporting biosynthetic processes in the liver. |
Experimental Protocols: A Methodological Blueprint
Detailed experimental protocols for studies specifically utilizing this compound are not widely published. However, the methodologies would be analogous to those employed for other stable isotope-labeled glucose tracers, such as 13C-glucose.
Key In Vitro Experimental Protocol:
-
Cell Culture: Cells of interest (e.g., cancer cells, primary hepatocytes) are cultured in a glucose-free medium for a short period to deplete endogenous glucose stores.
-
Tracer Introduction: The culture medium is replaced with a medium containing a known concentration of this compound.
-
Time-Course Sampling: Cell pellets and media are collected at various time points to capture the dynamic labeling of intracellular and extracellular metabolites.
-
Metabolite Extraction: Metabolites are extracted from the cell pellets using a cold solvent mixture (e.g., methanol/water/chloroform).
-
Analytical Measurement: The isotopic enrichment of 18O in target metabolites is quantified using mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS).[4]
-
Metabolic Flux Analysis: The obtained labeling data is used in computational models to calculate the rates (fluxes) through various metabolic pathways.
Key In Vivo Experimental Protocol:
-
Animal Model: An appropriate animal model (e.g., mouse, rat) is selected based on the research question.
-
Tracer Administration: this compound is administered to the animal, typically via intravenous injection, oral gavage, or intraperitoneal injection.[5]
-
Tissue and Biofluid Collection: At specific time points after tracer administration, blood, urine, and various tissues are collected.
-
Metabolite Extraction: Metabolites are extracted from the collected tissues and biofluids.
-
Analytical Measurement: The 18O enrichment in metabolites is determined using mass spectrometry.
-
Pharmacokinetic and Metabolic Modeling: The data is used to model the whole-body distribution and tissue-specific metabolism of glucose.
Visualizing Metabolic Pathways
Understanding the flow of glucose through key metabolic pathways is crucial for interpreting tracer data. The following diagrams, generated using Graphviz, illustrate the core pathways involved in glucose metabolism.
The glycolytic pathway is a fundamental process that breaks down glucose into pyruvate, generating ATP and NADH.[1][2] It is a central pathway for energy production and provides precursors for other metabolic pathways.
The Pentose Phosphate Pathway is parallel to glycolysis and is crucial for generating NADPH and the precursors for nucleotide synthesis.[6]
The TCA cycle, also known as the Krebs cycle, is a series of chemical reactions to release stored energy through the oxidation of acetyl-CoA derived from carbohydrates, fats, and proteins.[3][7]
Alternatives to this compound
While this compound is a valuable tool, other labeled glucose analogs are also widely used in metabolic research. The choice of tracer often depends on the specific research question and the analytical techniques available.
-
13C-Labeled Glucose: [1,6-13C]glucose and [1,2-13C]glucose are commonly used to trace carbon atoms through metabolic pathways.[8] They are particularly useful for distinguishing between glycolysis and the pentose phosphate pathway.
-
2H-Labeled Glucose (Deuterated Glucose): These tracers are used to follow the fate of hydrogen atoms and can provide insights into redox metabolism and the activity of specific dehydrogenases.
-
Radiolabeled Glucose (e.g., 14C-Glucose, 3H-Glucose): These tracers offer high sensitivity but require specialized facilities and safety precautions for handling radioactive materials.
-
Fluorescent Glucose Analogs (e.g., 2-NBDG): These are used for imaging glucose uptake in cells and tissues but may not fully mimic the metabolic fate of native glucose.
Conclusion
This compound is a powerful probe for investigating glucose metabolism. While direct comparative studies between in vitro and in vivo applications are not extensively documented, the principles of stable isotope tracing provide a robust framework for designing and interpreting such experiments. By combining controlled in vitro studies with holistic in vivo analyses, researchers can gain a comprehensive understanding of the intricate role of glucose in health and disease, ultimately facilitating the development of new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. NAD+ boosting by oral nicotinamide mononucleotide administration regulates key metabolic and immune pathways through SIRT1 dependent and independent mechanisms to mitigate diet-induced obesity and dyslipidemia in mice [elifesciences.org]
- 6. Analysis of 16O/18O and H/D Exchange Reactions between Carbohydrates and Heavy Water Using High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable Isotopes for Tracing Cardiac Metabolism in Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimal tracers for parallel labeling experiments and 13C metabolic flux analysis: A new precision and synergy scoring system - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for D-Glucose-¹⁸O-2
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling D-Glucose-¹⁸O-2, a non-radioactive, stable isotope-labeled form of glucose. Adherence to these protocols will help ensure safe handling, use, and disposal of this compound.
Personal Protective Equipment (PPE)
When working with D-Glucose-¹⁸O-2, standard laboratory chemical handling precautions should be observed. While the substance is not classified as hazardous, a risk assessment should always be conducted prior to handling.[1] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications | Purpose |
| Eye and Face Protection | Safety Glasses or Goggles | ANSI Z87.1 compliant, with side shields.[2][3] | Protects eyes from splashes and airborne particles.[2][4] |
| Face Shield | To be worn in addition to safety glasses or goggles. | Recommended when there is a significant splash hazard.[2][4] | |
| Hand Protection | Disposable Nitrile Gloves | Standard laboratory grade. | Provides a barrier against skin contact.[2][4] Double gloving may be necessary for certain procedures.[2] |
| Body Protection | Laboratory Coat | Standard, properly fitted. | Protects skin and personal clothing from spills.[4][5] |
| Long Pants and Closed-Toe Shoes | Standard laboratory attire to protect against spills and physical hazards.[2][5] | ||
| Respiratory Protection | Not generally required | Use in a well-ventilated area. | A respirator may be necessary if working with the powder in a way that generates significant dust.[1][6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach to handling D-Glucose-¹⁸O-2 will minimize the risk of contamination and ensure the integrity of your experiments.
1. Preparation:
-
Ensure a clean and organized workspace.
-
Confirm that all necessary PPE is readily available and in good condition.
-
Locate the nearest safety shower and eye wash station before beginning work.[7]
2. Handling:
-
Work in a well-ventilated area. For procedures that may generate dust or aerosols, a fume hood is recommended.[5][6]
-
Avoid all unnecessary personal contact with the compound.[6]
-
Do not eat, drink, or smoke in the handling area.[6]
-
Use appropriate tools (e.g., spatula, weigh paper) to handle the solid material.
-
If creating a solution, add the solid to the liquid to minimize dust formation.
3. In Case of a Spill:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and alert others.
-
If safe to do so, control the source of the spill.
-
Follow your institution's emergency procedures.
-
Disposal Plan
All waste must be handled in accordance with local, state, and federal regulations.[6]
-
Unused Material: If recycling is not an option, consult with your institution's waste management authority for proper disposal procedures.[6] Incineration at an approved site may be an option.[6]
-
Contaminated Materials:
-
Dispose of contaminated gloves, weigh paper, and other disposable materials in a designated, labeled waste container.
-
Decontaminate non-disposable equipment by washing with an appropriate solvent.
-
The following diagram illustrates the general workflow for handling and disposing of D-Glucose-¹⁸O-2.
Caption: General workflow for handling and disposing of D-Glucose-¹⁸O-2.
First Aid Measures
| Situation | Action |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention if irritation persists.[1][8][9] |
| Skin Contact | Wash off immediately with plenty of water and soap.[6] Remove contaminated clothing. Seek medical attention if irritation occurs.[6] |
| Inhalation | Move to fresh air. If breathing is difficult, seek medical attention.[1][8][9] |
| Ingestion | Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek medical attention if symptoms persist.[1][8][9] |
By following these guidelines, you can ensure the safe and effective use of D-Glucose-¹⁸O-2 in your research endeavors, fostering a culture of safety and responsibility within your laboratory.
References
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. safety.rochester.edu [safety.rochester.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. sethnewsome.org [sethnewsome.org]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
